Zoniporide dihydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZNPJAGKWHEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Zoniporide Dihydrochloride: A Technical Whitepaper on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Zoniporide (CP-597,396) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] Its primary mechanism of action involves the attenuation of intracellular sodium (Na+) and calcium (Ca2+) overload during ischemia-reperfusion injury, a critical factor in myocardial cell death.[3][4] By blocking the NHE-1, Zoniporide prevents the cascade of ionic dysregulation that follows an ischemic event, thereby exerting a powerful cardioprotective effect.[3][5] Preclinical studies have demonstrated its efficacy in reducing myocardial infarct size and preserving cardiac function.[6][7] Furthermore, its mechanism involves the activation of downstream pro-survival signaling pathways, notably the STAT3 pathway, highlighting a multi-faceted cardioprotective profile.[8] This document provides an in-depth examination of Zoniporide's mechanism of action, supported by quantitative pharmacological data, detailed experimental protocols, and visual diagrams of the core pathways.
Introduction to the Sodium-Hydrogen Exchanger 1 (NHE-1)
The sodium-hydrogen exchanger (NHE) family consists of transmembrane proteins that regulate intracellular pH (pHi) by exchanging one intracellular proton (H+) for one extracellular sodium ion (Na+).[3] The ubiquitously expressed NHE-1 isoform is a key player in cellular homeostasis.[5] Under normal physiological conditions, its activity is low. However, during pathological events such as myocardial ischemia, anaerobic metabolism leads to the accumulation of intracellular protons, causing acidosis.[3] This drop in pHi potently activates NHE-1, which works to restore pH balance by extruding H+.[3] While this is a crucial homeostatic response, its hyperactivity during ischemia and subsequent reperfusion paradoxically contributes to significant cellular injury.[9]
Core Mechanism of Action: Interruption of the Ischemia-Reperfusion Injury Cascade
The cardioprotective effect of Zoniporide is centered on its direct inhibition of NHE-1, which breaks a destructive cycle of ion overload that occurs during ischemia and reperfusion.
-
Ischemia and Intracellular Acidosis: A blockage of a coronary artery during a myocardial infarction ceases the supply of oxygen and nutrients to cardiomyocytes.[3] This forces the cells into anaerobic glycolysis, producing lactic acid and a rapid drop in intracellular pH.
-
NHE-1 Hyperactivation: The resulting intracellular acidosis strongly activates the NHE-1 transporter, which begins to pump H+ out of the cell in exchange for Na+.[3]
-
Intracellular Sodium Overload: This leads to a massive influx and accumulation of intracellular Na+.
-
Reverse-Mode Na+/Ca2+ Exchanger (NCX) Activity: The high intracellular Na+ concentration alters the electrochemical gradient across the sarcolemma, causing the Na+/Ca2+ exchanger (NCX) to operate in reverse mode. Instead of extruding Ca2+, the NCX begins to import Ca2+ in exchange for extruding Na+.
-
Intracellular Calcium Overload and Cell Death: The subsequent overload of intracellular Ca2+ is highly cytotoxic. It leads to the activation of degradative enzymes, mitochondrial dysfunction, hypercontracture of myofibrils, and ultimately, cardiomyocyte death and myocardial infarction.[3]
Zoniporide, as a potent and selective NHE-1 inhibitor, directly blocks the initial step of Na+ influx (Step 3), thereby preventing the downstream consequences of NCX reversal, Ca2+ overload, and subsequent cell death.[3][4]
Downstream Signaling Pathways: STAT3 Activation
Beyond direct ionic modulation, the cardioprotective effects of Zoniporide are also mediated by the activation of pro-survival signaling pathways. Studies have shown that treatment with Zoniporide leads to a significant upregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3).[8] The STAT3 pathway is a well-established component of cardioprotective signaling, involved in reducing apoptosis and promoting cell survival. The functional recovery of cardiac tissue induced by Zoniporide was shown to be accompanied by this increase in p-STAT3 and a reduction in cleaved caspase 3, an indicator of apoptosis.[8] Importantly, the beneficial effects of Zoniporide on functional recovery were abolished by a STAT3 inhibitor, confirming the critical role of this pathway in its mechanism of action.[8]
Quantitative Pharmacology
The potency, selectivity, and efficacy of Zoniporide have been quantified across numerous preclinical studies.
Table 1: In Vitro Potency and Selectivity of Zoniporide
| Parameter | Target/Assay | Species | Value (nM) | Reference(s) |
| IC₅₀ | NHE-1 (²²Na+ uptake) | Human | 14 | [1][10][11] |
| IC₅₀ | NHE-1 (Platelet Swelling) | Human | 59 | [10][12] |
| IC₅₀ | NHE-1 (Platelet Swelling, 25°C) | Rat | 67 | [4] |
| IC₅₀ | NHE-1 (Myocyte H+ efflux, 25°C) | Rat | 73 | [4] |
| Kᵢ | NHE-1 | Human | 14 | [11] |
| Kᵢ | NHE-2 | Human | 2,200 | [11] |
| Kᵢ | NHE-3 | Rat | 220,000 | [11] |
Note: IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency. The high Kᵢ values for NHE-2 and NHE-3 demonstrate Zoniporide's high selectivity for the target NHE-1 isoform (>150-fold).[1][10][11]
Table 2: Cardioprotective Efficacy of Zoniporide in Preclinical Models
| Parameter | Model | Species | Value | Reference(s) |
| EC₅₀ | Infarct Size Reduction (In Vitro) | Rabbit | 0.25 nM | [1][5][6][7] |
| ED₅₀ | Infarct Size Reduction (In Vivo) | Rabbit | 0.45 mg/kg/h | [1][5][6][10] |
| Max Efficacy | Infarct Size Reduction (50 nM, In Vitro) | Rabbit | 83% | [1][5][6] |
| Max Efficacy | Platelet Swelling Inhibition (4 mg/kg/h, In Vivo) | Rabbit | 93% | [5][6] |
Note: EC₅₀ (Half maximal effective concentration) and ED₅₀ (Half maximal effective dose) measure the concentration/dose required to elicit 50% of the maximum effect.
Table 3: Pharmacokinetic Properties of Zoniporide
| Parameter | Species | Value | Reference(s) |
| t₁/₂ (Half-life) | Monkey | 1.5 hours | [1] |
| t₁/₂ (Half-life) | Not Specified | 0.5 hours | [10] |
| Protein Binding | Preclinical Models | Moderate | [1] |
Key Experimental Methodologies
The characterization of Zoniporide's mechanism of action relies on several key experimental models and assays.
In Vitro NHE-1 Activity Assay (Isolated Myocytes)
This protocol directly measures the inhibitory potency of Zoniporide on NHE-1 in its native cellular environment.
-
Cell Preparation: Adult ventricular myocytes are isolated from rat hearts.
-
Acidification: Intracellular pH is artificially lowered using an ammonium chloride (NH₄Cl) prepulse technique in a bicarbonate-free buffer.
-
Activity Measurement: Upon removal of NH₄Cl, the rate of pHi recovery is monitored using pH-sensitive fluorescent dyes (e.g., BCECF). In the absence of bicarbonate, this recovery is almost exclusively mediated by NHE-1. The rate of H+ efflux (J H) is calculated.
-
Inhibition: The experiment is repeated with varying concentrations of Zoniporide to determine the dose-dependent inhibition of J H and calculate the IC₅₀ value.[4]
Ex Vivo NHE-1 Activity Assay (Platelet Swelling)
This assay provides a surrogate measure of NHE-1 activity and is useful for confirming target engagement in vivo.
-
Sample Collection: Platelet-rich plasma is obtained from blood samples of control or Zoniporide-treated animals.
-
Assay Principle: Platelets are subjected to an acid load, which activates NHE-1. The subsequent influx of Na+ and water causes the platelets to swell.
-
Measurement: The rate of platelet swelling is measured as a change in light absorbance or scattering.
-
Inhibition: The reduction in the rate of swelling in platelets from Zoniporide-treated animals compared to controls indicates the degree of NHE-1 inhibition.[4][5][6]
In Vitro Cardioprotection Model (Langendorff Heart)
This ex vivo model assesses the direct cardioprotective effects of a compound, independent of systemic physiological factors.
-
Preparation: A heart is excised from an animal (e.g., rabbit) and retrogradely perfused via the aorta with an oxygenated buffer solution (e.g., Krebs-Henseleit) on a Langendorff apparatus. This keeps the heart viable and beating.
-
Ischemia-Reperfusion Protocol: Global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery for a set period (e.g., 30 minutes). This is followed by a period of reperfusion (e.g., 120 minutes).[6]
-
Drug Administration: Zoniporide or vehicle is added to the perfusate before, during, or after the ischemic period.
-
Endpoint Measurement: At the end of reperfusion, the heart is sectioned and stained (e.g., with triphenyltetrazolium chloride, TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is expressed as a percentage of the total area at risk.[5][7]
References
- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Zoniporide used for? [synapse.patsnap.com]
- 4. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation - the rat isolated working heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Zoniporide dihydrochloride | Na+/H+ Exchanger Inhibitors: R&D Systems [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
Zoniporide Dihydrochloride: A Technical Guide to a Selective NHE-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume.[1] By mediating the electroneutral exchange of one intracellular proton for one extracellular sodium ion, NHE-1 plays a pivotal role in various cellular processes, including proliferation, migration, and apoptosis.[1][2] Dysregulation of NHE-1 activity has been implicated in the pathophysiology of several diseases, most notably myocardial ischemia-reperfusion injury.[3] During an ischemic event, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to restore pHi.[4] However, this hyperactivity results in a significant influx of sodium, leading to a subsequent calcium overload via the sodium-calcium exchanger, ultimately causing cellular injury and death.[4]
Zoniporide dihydrochloride (CP-597,396) has emerged as a potent and highly selective inhibitor of NHE-1, showing significant promise as a cardioprotective agent.[4] This technical guide provides an in-depth overview of Zoniporide, including its mechanism of action, pharmacological profile, key experimental protocols, and its application as a research tool.
Mechanism of Action
Zoniporide exerts its pharmacological effect by directly binding to and inhibiting the NHE-1 protein. This inhibition prevents the extrusion of protons and the concurrent influx of sodium ions, thereby mitigating the detrimental downstream effects of NHE-1 hyperactivity, particularly under pathological conditions such as myocardial ischemia. The primary therapeutic benefit of Zoniporide in this context is the prevention of intracellular sodium and subsequent calcium overload, which preserves cardiac myocyte integrity and reduces infarct size.[3][5]
Beyond its role in cardioprotection, NHE-1 is also involved in various signaling pathways related to cell survival and apoptosis. Inhibition of NHE-1 by agents like Zoniporide can influence these pathways. For instance, in some cancer cell lines, NHE-1 inhibition has been shown to induce apoptosis by altering the expression of apoptosis-related proteins like Bcl-2 and Bax.[2] Furthermore, NHE-1 activity has been linked to the calpain-1 pathway, where its downregulation can reduce apoptosis in neuronal cells.[6][7]
Caption: Mechanism of Zoniporide action in an ischemic cell.
Pharmacological Profile
Zoniporide is distinguished by its high potency and selectivity for the NHE-1 isoform over other NHE isoforms. This selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.
Potency and Selectivity
The inhibitory activity of Zoniporide has been quantified in various in vitro systems. The following tables summarize its potency (IC50) and selectivity compared to other NHE inhibitors.
| Compound | Human NHE-1 IC50 (nM) | Human NHE-2 IC50 (nM) | Rat NHE-3 IC50 (nM) | Selectivity (NHE-2/NHE-1) | Selectivity (NHE-3/NHE-1) |
| Zoniporide | 14[8] | 2200 | 220000 | ~157-fold[8] | ~15,700-fold[8] |
| Eniporide | 23[8] | - | - | ~27-fold[8] | - |
| Cariporide | 36[8] | - | - | ~49-fold[8] | - |
Table 1: In vitro potency and selectivity of Zoniporide against NHE isoforms, determined by 22Na+ uptake inhibition in transfected fibroblast cell lines.[8]
| Assay System | Species | IC50 (nM) | Reference |
| Human Platelet Swelling | Human | 59 | [9] |
| Sarcolemmal NHE Activity | Rat | 73 | [5][10] |
| Platelet Swelling | Rat | 67 | [5][10] |
Table 2: Potency of Zoniporide in various ex vivo and in vitro functional assays.
Pharmacokinetics and Metabolism
Zoniporide is characterized by its high aqueous solubility, making it suitable for intravenous administration.[11] In monkeys, it has a half-life of approximately 1.5 hours.[3] The primary route of excretion in humans is through bile, with about 57% of an intravenous dose recovered in the feces.[12] Metabolism is the main clearance pathway, with 2-oxozoniporide (M1), catalyzed by aldehyde oxidase, being the major metabolite in humans.[12][13]
Key Experimental Methodologies
In Vitro NHE-1 Inhibition Assay (BCECF-AM Based)
This assay measures the activity of NHE-1 by monitoring the recovery of intracellular pH (pHi) following an acid load. The fluorescent dye BCECF-AM is a cell-permeable ester that is cleaved by intracellular esterases to the pH-sensitive fluorophore BCECF.
Materials:
-
Cells expressing NHE-1 (e.g., PS-120 fibroblasts, C6 glioma cells, or primary cardiomyocytes).
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester).
-
Pluronic F-127.
-
DMSO.
-
Ammonium chloride (NH4Cl) solution (for acid loading).
-
Sodium-containing and sodium-free buffer solutions (e.g., HEPES-buffered saline).
-
This compound.
-
Fluorescence plate reader or microscope capable of ratiometric imaging.
Protocol:
-
Cell Preparation: Seed cells on a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate) and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM BCECF-AM and 0.02% Pluronic F-127 in a physiological saline buffer.[14] Remove the culture medium from the cells and add the BCECF-AM loading solution. Incubate at 37°C for 30-60 minutes.[14]
-
Washing: Wash the cells twice with a sodium-containing buffer to remove extracellular dye.
-
Acid Loading: Induce intracellular acidosis by incubating the cells with a buffer containing NH4Cl (e.g., 20 mM) for 15-20 minutes.[15]
-
Initiating pH Recovery: Rapidly switch to a sodium-free buffer to remove the NH4Cl and then immediately to a sodium-containing buffer to initiate NHE-1-mediated pHi recovery. The sodium-containing buffer should contain various concentrations of Zoniporide or vehicle control.
-
Fluorescence Measurement: Monitor the fluorescence intensity at two excitation wavelengths (e.g., ~490 nm and ~440 nm, the isosbestic point) and a single emission wavelength (~535 nm).[15][16]
-
Data Analysis: The ratio of the fluorescence intensities (490/440 nm) is proportional to the intracellular pH. The initial rate of pHi recovery is calculated and plotted against the concentration of Zoniporide to determine the IC50 value.
Caption: Workflow for an in vitro NHE-1 inhibition assay.
In Vivo Model of Myocardial Ischemia-Reperfusion Injury
This protocol describes a common animal model used to evaluate the cardioprotective effects of Zoniporide.
Model: Anesthetized rabbits.[17][18]
Protocol:
-
Animal Preparation: Anesthetize the rabbits and ventilate them mechanically. Perform a thoracotomy to expose the heart.
-
Instrumentation: Place a snare around a major coronary artery (e.g., the left anterior descending artery) for occlusion.
-
Drug Administration: Administer Zoniporide or vehicle via intravenous infusion. Typically, the infusion starts before the induction of ischemia and continues throughout the reperfusion period.[18] A common dosing regimen is a loading bolus followed by a continuous infusion.[10]
-
Ischemia-Reperfusion: Induce regional myocardial ischemia by tightening the coronary snare for a defined period (e.g., 30 minutes).[17][18] Afterwards, release the snare to allow for reperfusion for a longer duration (e.g., 120 minutes).[17][18]
-
Infarct Size Measurement: At the end of the reperfusion period, excise the heart. Delineate the area at risk (the ischemic zone) and the infarcted tissue using histological staining techniques (e.g., triphenyltetrazolium chloride, TTC).
-
Data Analysis: Quantify the infarct size as a percentage of the area at risk. Compare the infarct sizes between the Zoniporide-treated and vehicle-treated groups to determine the cardioprotective efficacy.
Applications in Research and Drug Development
Zoniporide serves as an invaluable tool for elucidating the physiological and pathophysiological roles of NHE-1. Its high selectivity allows researchers to probe the specific contributions of this isoform in various cellular and systemic processes.
-
Cardiovascular Research: Zoniporide is extensively used in models of myocardial ischemia-reperfusion injury to study the mechanisms of cell death and to test novel cardioprotective strategies.[3][17] It has been shown to reduce infarct size and attenuate post-ischemic cardiac contractile dysfunction.[3][17]
-
Oncology: Given the role of NHE-1 in regulating the tumor microenvironment and promoting cancer cell invasion, Zoniporide can be used to investigate the therapeutic potential of NHE-1 inhibition in cancer.
-
Neurology: NHE-1 is implicated in neuronal cell death in conditions like epilepsy.[6][7] Zoniporide can be used to explore the neuroprotective effects of NHE-1 inhibition.
Conclusion
This compound is a potent and highly selective NHE-1 inhibitor that has proven to be a critical research tool and a promising therapeutic candidate, particularly for cardioprotection. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models underscore its importance. This guide provides a comprehensive technical overview to support researchers and drug development professionals in utilizing Zoniporide to advance our understanding of NHE-1 biology and to develop novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Zoniporide used for? [synapse.patsnap.com]
- 5. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulating NHE-1 decreases the apoptosis of hippocampal cells in epileptic model rats based on the NHE-1/calpain1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of NHE1 expression attenuates apoptosis of primary hippocampal neurons of an epilepsy model through the calpain-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. mOrange2, a Genetically Encoded, pH Sensitive Fluorescent Protein, is an Alternative to BCECF-AM to Measure Intracellular pH to Determine NHE3 and DRA Activity [cellphysiolbiochem.com]
- 16. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 17. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
Zoniporide Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a critical membrane protein implicated in the pathophysiology of myocardial ischemia-reperfusion injury.[1][2] Developed by Pfizer, this pyrazole-based compound, chemically known as [1-(quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl] guanidine, has demonstrated significant cardioprotective effects in preclinical studies by mitigating intracellular acidosis and subsequent calcium overload during ischemic events.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Zoniporide dihydrochloride, intended for researchers and professionals in the field of drug development. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of its core attributes.
Discovery and Rationale
The discovery of Zoniporide was driven by the therapeutic potential of inhibiting the Na+/H+ exchanger isoform-1 (NHE-1) in the context of cardiac ischemia-reperfusion injury.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons in exchange for sodium ions.[2] This influx of sodium leads to an overload of intracellular calcium via the reverse action of the Na+/Ca2+ exchanger, contributing to myocardial cell death and infarct size.[2] Therefore, selective inhibition of NHE-1 was identified as a promising strategy for cardioprotection.
Zoniporide (formerly CP-597,396) emerged from a drug discovery program at Pfizer aimed at identifying potent and selective NHE-1 inhibitors with favorable pharmacokinetic properties for intravenous administration.[3] Its chemical structure, featuring a cyclopropyl and a 5-quinolinyl substituent on a central pyrazole ring, is believed to contribute to its high potency and selectivity.[3]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol with specific reagent quantities and reaction conditions is not publicly available in peer-reviewed literature, the general synthetic scheme for Zoniporide can be inferred from related publications. The synthesis involves the construction of the substituted pyrazole core, followed by the formation of the acylguanidine moiety. The final step would involve the formation of the dihydrochloride salt to enhance aqueous solubility.
A representative synthetic scheme is presented below. It is important to note that this is a generalized pathway and specific reaction conditions would require optimization.
References
An In-Depth Technical Guide to Zoniporide Dihydrochloride for Cardioprotection Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Zoniporide dihydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), for cardioprotection research. It delves into its mechanism of action, presents quantitative data from key studies, details experimental protocols, and visualizes complex pathways and workflows.
Core Mechanism of Action
Zoniporide exerts its cardioprotective effects primarily by inhibiting the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous membrane protein that plays a critical role in regulating intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion.[1][2]
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, a condition that triggers the hyperactivity of the NHE-1 upon reperfusion.[1][2] This hyperactivity results in a massive influx of sodium ions ([Na+]i). The elevated [Na+]i reverses the normal operation of the Na+/Ca2+ exchanger (NCX), leading to an accumulation of intracellular calcium ([Ca2+]i).[1][3] This calcium overload is a key driver of ischemia-reperfusion injury, causing hypercontracture, mitochondrial damage, activation of degradative enzymes, and ultimately, cell death through necrosis and apoptosis.[2][3]
Zoniporide, by selectively binding to and inhibiting NHE-1, directly prevents this cascade.[1][4] By blocking the initial surge in [Na+]i, it averts the subsequent calcium overload, thereby preserving cardiomyocyte integrity and function during reperfusion.[1]
Recent studies also suggest the involvement of other signaling pathways in Zoniporide's cardioprotective effects. Notably, the activation of the STAT3 pathway has been identified as playing a critical role in the functional recovery of the heart following ischemia.[5][6]
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Zoniporide.
Table 1: In Vitro Efficacy of Zoniporide
| Parameter | Species/Cell Type | Condition | Value | Reference |
| EC50 (Infarct Size Reduction) | Rabbit (Isolated Heart) | Ischemia-Reperfusion | 0.25 nM | [2][4][7][8] |
| IC50 (NHE-1 Inhibition) | Human (Platelets) | Ex Vivo Swelling | 14 nM | [4] |
| IC50 (NHE-1 Inhibition) | Rat (Ventricular Myocytes) | H+ Efflux Rate (25°C) | 73 nM | [9][10][11] |
| IC50 (NHE-1 Inhibition) | Rat (Platelets) | Cell Swelling (25°C) | 67 nM | [9][10][11] |
| EC50 (Cardiac Output Recovery) | Rat (Isolated Working Heart) | 6h Hypothermic Storage | 176 nM | [6] |
| Max Infarct Size Reduction | Rabbit (Isolated Heart) | 50 nM Zoniporide | 83% | [2][4][7][8] |
Table 2: In Vivo Efficacy of Zoniporide
| Parameter | Animal Model | Dosage | Outcome | Reference |
| ED50 (Infarct Size Reduction) | Rabbit (Open-Chest) | 0.45 mg/kg/h | Dose-dependent reduction | [2][4][7][8] |
| Infarct Size Reduction | Rabbit (Open-Chest) | 4 mg/kg/h | 75% reduction | [2] |
| Platelet Swelling Inhibition | Rabbit (Open-Chest) | 4 mg/kg/h | 93% inhibition | [2][4][7] |
| Myocardial Necrosis | Rat | Not specified | 1.4-fold decrease | [12] |
| Serum Troponin I | Rat | Not specified | 2.1-fold decrease | [12] |
| Post-reperfusion Arrhythmias | Rat | Not specified | 2-fold decrease in severity | [12] |
| Hemodynamic Effects | Rabbit (Open-Chest) | Not specified | No significant changes in MAP, HR, or RPP | [2][7] |
Table 3: Clinical Trial Data
| Study Population | Intervention | Primary Endpoint | Result | Reference |
| High-risk patients undergoing noncardiac vascular surgery | Zoniporide (3, 6, or 12 mg/kg/d) vs. Placebo | Composite of death, MI, CHF, arrhythmia by day 30 | No significant reduction in the composite endpoint. The trial was stopped early for futility. | [13][14] |
| --- | 12 mg/kg/d Zoniporide | --- | 18.5% event rate vs. 15.7% in placebo (RR 1.17) | [13][14] |
Signaling and Experimental Diagrams
The following diagrams, generated using the DOT language, visualize key aspects of Zoniporide research.
Caption: Mechanism of Zoniporide's cardioprotective action.
Caption: In vivo experimental workflow for evaluating Zoniporide.
Caption: Logical relationships in Zoniporide's cardioprotection.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in Zoniporide research.
In Vitro Models
A. Isolated Heart (Langendorff) Preparation This protocol is used to assess the direct effects of Zoniporide on the heart, independent of systemic physiological responses.
-
Animal Model: Typically, male New Zealand White rabbits are used.[7]
-
Heart Isolation: Animals are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused via the aorta with a Krebs-Henseleit buffer, oxygenated (95% O2, 5% CO2) and maintained at 37°C.
-
Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 30 minutes).
-
Drug Administration: Zoniporide or vehicle is added to the perfusate for a set duration before ischemia (e.g., 30 minutes).[2]
-
Regional Ischemia: A ligature is tightened around a coronary artery (typically the left anterior descending) for a defined period (e.g., 30 minutes).[2][7]
-
Reperfusion: The ligature is released, and the heart is reperfused for a longer period (e.g., 120 minutes).[2][7]
-
-
Infarct Size Measurement:
-
The coronary artery is re-occluded, and a dye (e.g., Phthalo blue) is perfused to delineate the non-ischemic area (area-at-risk, AAR).
-
The heart is sliced and incubated in triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area pale.
-
The areas are quantified using digital imaging software, and the infarct size is expressed as a percentage of the area-at-risk (% IA/AAR).[2]
-
B. Isolated Cardiomyocyte Experiments for NHE-1 Activity This method directly measures the inhibitory potency of Zoniporide on its target in cardiac cells.[9][11]
-
Cell Isolation: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion.
-
pH Measurement:
-
Acidification: Intracellular acidosis is induced using the ammonium chloride (NH4Cl) prepulse technique.
-
NHE-1 Activity Assay:
-
Upon washout of NH4Cl, the rate of pHi recovery is measured. This recovery is primarily mediated by NHE-1.
-
The experiment is repeated in the presence of varying concentrations of Zoniporide.
-
The rate of H+ efflux (JH) is calculated, and the IC50 value for Zoniporide is determined by plotting the inhibition of JH against the drug concentration.[9][11]
-
In Vivo Models
A. Rabbit Model of Myocardial Ischemia-Reperfusion This protocol evaluates the efficacy of Zoniporide in a living organism, providing insights into its pharmacokinetics and systemic effects.[2][7]
-
Animal Preparation: Anesthetized rabbits are ventilated, and catheters are placed for drug infusion, blood pressure monitoring, and blood sampling.
-
Surgical Procedure: A left thoracotomy is performed, and a snare is placed around a major coronary artery.
-
Experimental Protocol:
-
Baseline: Hemodynamic parameters (Mean Arterial Pressure, Heart Rate, Rate Pressure Product) are allowed to stabilize.
-
Drug Infusion: Zoniporide or vehicle is administered as an intravenous infusion, starting before ischemia and continuing for a set duration (e.g., 30 minutes pre-ischemia for a total of 2 hours).[2]
-
Ischemia/Reperfusion: The coronary snare is tightened for 30 minutes and then released for 120 minutes of reperfusion.[2][7]
-
-
Endpoint Analysis: Infarct size is determined as described for the Langendorff model. Hemodynamic data is recorded throughout the experiment.
Biochemical and Cellular Assays
A. Platelet Swelling Assay This assay serves as a convenient surrogate for assessing NHE-1 inhibition in vivo, as platelets also express NHE-1.[7][9]
-
Sample Collection: Platelet-rich plasma is prepared from blood samples taken from animals treated with Zoniporide or vehicle.
-
Assay Principle: Platelets are suspended in a propionate-based medium. Propionic acid enters the cell and acidifies the cytoplasm, activating NHE-1. The resulting influx of Na+ and water causes the platelets to swell.
-
Measurement: The rate of platelet swelling is measured as a change in light absorbance using a spectrophotometer.
-
Analysis: The inhibition of swelling in platelets from Zoniporide-treated animals compared to controls reflects the degree of in vivo NHE-1 inhibition.[9][11]
B. Assays for Cell Death (Apoptosis and Necrosis) These assays help to quantify the extent of cardiomyocyte death and differentiate between different death pathways.
-
Lactate Dehydrogenase (LDH) Release: LDH is a cytosolic enzyme released upon loss of plasma membrane integrity (a hallmark of necrosis). Its activity in the coronary effluent or cell culture supernatant is measured colorimetrically as an index of necrotic cell death.[6][18]
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a characteristic of late-stage apoptosis.[19]
-
Caspase Activity: Measurement of the activity of key executioner caspases (e.g., cleaved caspase-3) provides a more specific indicator of apoptosis.[5][6]
C. Myeloperoxidase (MPO) Activity MPO is an enzyme abundant in neutrophils. Measuring its activity in myocardial tissue samples serves as an index of neutrophil accumulation, a key component of the inflammatory response in reperfusion injury.[9][11]
Conclusion
This compound is a highly potent and selective NHE-1 inhibitor that has demonstrated significant cardioprotective effects in a wide range of preclinical in vitro and in vivo models of myocardial ischemia-reperfusion injury.[7][8] Its clear mechanism of action, centered on preventing intracellular sodium and calcium overload, provides a strong rationale for its use in protecting the heart.[1] Furthermore, evidence suggests its protective effects may also involve the activation of pro-survival signaling pathways like STAT3.[5]
Despite the robust and promising preclinical data, Zoniporide failed to demonstrate efficacy in a major clinical trial involving high-risk patients undergoing vascular surgery.[13][14] This discrepancy highlights the significant challenges in translating cardioprotective strategies from animal models to the complex clinical setting. The reasons for this failure are likely multifactorial, potentially involving differences in pathophysiology, comorbidities, and the timing of drug administration.
For the research community, Zoniporide remains a valuable pharmacological tool for investigating the role of NHE-1 in cardiac physiology and pathology. The extensive data on its efficacy, potency, and mechanism of action, along with the detailed experimental protocols developed for its evaluation, provide a solid foundation for future studies. Further research may focus on identifying specific patient populations or clinical scenarios (such as heart transplantation) where NHE-1 inhibition with agents like Zoniporide could still prove beneficial.[5][6]
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation - the rat isolated working heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Cardioprotective properties of zoniporide studied on experimental ischemia and reperfusion models in rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: Efficacy of zoniporide, an Na/H exchange ion inhibitor, for reducing perioperative cardiovascular events in vascular surgery patients. [scholars.duke.edu]
- 14. scholars.uky.edu [scholars.uky.edu]
- 15. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes [escholarship.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Apoptotic and necrotic myocyte cell deaths are independent contributing variables of infarct size in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical Studies of Zoniporide in Myocardial Infarction Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in various models of myocardial infarction and ischemia-reperfusion injury. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and experimental workflows.
Introduction: The Role of NHE-1 in Ischemia-Reperfusion Injury
Myocardial infarction (MI), a major consequence of ischemic heart disease, results from the blockage of a coronary artery, leading to ischemia and subsequent cardiac tissue death.[1][2][3][4][5] While reperfusion is essential for salvaging ischemic myocardium, it paradoxically initiates a cascade of events known as reperfusion injury. The sodium-hydrogen exchanger isoform-1 (NHE-1) is a key mediator in this process. During ischemia, intracellular acidosis activates NHE-1, which extrudes protons in exchange for sodium ions.[1] This leads to an accumulation of intracellular sodium ([Na+]i), which in turn reverses the function of the Na+/Ca2+ exchanger, causing a massive influx of intracellular calcium ([Ca2+]i).[6] This calcium overload contributes to hypercontracture, mitochondrial damage, and ultimately, cardiomyocyte death.[1][6]
Zoniporide (CP-597,396) is a novel, potent, and highly selective inhibitor of NHE-1.[1][6][7][8] By blocking NHE-1 at the onset of reperfusion, Zoniporide is hypothesized to attenuate the detrimental rise in intracellular sodium and calcium, thereby protecting cardiac cells from ischemia-reperfusion injury and reducing infarct size.[1][6][8]
Mechanism of Action of Zoniporide in Myocardial Ischemia-Reperfusion
Zoniporide exerts its cardioprotective effects by directly inhibiting the NHE-1 protein located on the cardiomyocyte membrane. This inhibition is crucial during the early moments of reperfusion following an ischemic event. The signaling pathway diagram below illustrates this mechanism.
Quantitative Data Summary
The following tables summarize the quantitative results from key preclinical studies evaluating the efficacy of Zoniporide in reducing myocardial injury.
Table 1: In Vitro Efficacy of Zoniporide in an Isolated Rabbit Heart (Langendorff) Model [6][7][8]
| Compound | EC₅₀ (nM) for Infarct Size Reduction | Maximum Infarct Size Reduction (%) |
| Zoniporide | 0.25 | 83% (at 50 nM) |
| Cariporide | 5.11 | Equivalent to Zoniporide |
| Eniporide | 0.69 | 58% |
Data derived from a model of 30 minutes of regional ischemia followed by 120 minutes of reperfusion.[6][7]
Table 2: In Vivo Efficacy of Zoniporide in an Anesthetized Rabbit Model [6][7][8]
| Parameter | Vehicle Control | Zoniporide (4 mg/kg/h) | ED₅₀ (mg/kg/h) |
| Infarct Size (% of Area at Risk) | 57 ± 3% | 14 ± 2% (75% reduction) | 0.45 |
| NHE-1-Mediated Platelet Swelling | - | 93% inhibition | 0.21 |
Data from an open-chest model with 30 minutes of regional ischemia and 120 minutes of reperfusion. Zoniporide was administered as a continuous infusion starting 30 minutes before ischemia.[6]
Table 3: Efficacy of Zoniporide in Rat Models of Myocardial Ischemia
| Model Type & Study | Parameter Measured | Result |
| Isolated Myocytes (Clements-Jewery et al.) | NHE-1 Activity Inhibition (IC₅₀) | 73 nM (at 25°C) |
| Isolated Blood-Perfused Heart (Clements-Jewery et al.) | Cardiac Function (vs. Vehicle) | Improved preservation of LVEDP, developed pressure, and coronary perfusion pressure during reperfusion.[9][10] |
| Myocardial Neutrophil Accumulation (MPO Activity) | Attenuated/Reduced[9][10] | |
| In Vivo Ischemia/Reperfusion (Minasian et al.) | Area of Myocardial Necrosis | 1.4-fold decrease vs. control[11] |
| Serum Troponin I Level | 2.1-fold decrease vs. control[11] | |
| Post-Reperfusion Arrhythmias | 2-fold decrease in severity vs. control[11] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments cited.
This ex vivo model allows for the assessment of cardioprotective agents independent of systemic hemodynamic effects.[5]
-
Animal Preparation: Male New Zealand White rabbits were anesthetized, and their hearts were rapidly excised.
-
Perfusion Setup: The aorta was cannulated, and the heart was mounted on a Langendorff apparatus. It was then retrogradely perfused with a modified Krebs-Henseleit buffer, oxygenated with 95% O₂ / 5% CO₂ and maintained at 37°C. A balloon was inserted into the left ventricle to measure left ventricular developed pressure (LVDP).
-
Ischemia-Reperfusion Protocol:
-
Stabilization: Hearts were allowed to stabilize for a period.
-
Drug Administration: Zoniporide, cariporide, or eniporide was added to the perfusate 30 minutes before inducing ischemia and continued throughout the experiment.[6]
-
Regional Ischemia: A suture placed around a branch of the left coronary artery was tightened for 30 minutes to induce regional ischemia.[6]
-
Reperfusion: The snare was released, and the heart was reperfused for 120 minutes.[6]
-
-
Endpoint Measurement (Infarct Size): At the end of reperfusion, the coronary artery was re-occluded, and the area at risk was delineated using a dye (e.g., phthalocyanine blue). The heart was then sliced and incubated in triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. Infarct size was expressed as a percentage of the area at risk (% IA/AAR).[6]
This model evaluates the efficacy of Zoniporide in a more physiologically relevant setting, accounting for systemic effects.[6][7]
-
Animal Preparation: New Zealand White male rabbits (3–4 kg) were anesthetized with sodium pentobarbital, tracheotomized, and ventilated with 100% oxygen.[6] Catheters were placed for drug administration (jugular vein) and blood pressure measurement (carotid artery). Body temperature was maintained at 38.5°C.[6]
-
Surgical Procedure: A left thoracotomy was performed to expose the heart. A suture was passed around a prominent branch of the left coronary artery to prepare for occlusion.[6]
-
Ischemia-Reperfusion Protocol:
-
Drug Administration: A continuous intravenous infusion of Zoniporide (dissolved in saline) or vehicle was initiated 30 minutes prior to ischemia and continued for a total of 2 hours.[6]
-
Regional Ischemia: The coronary artery snare was tightened for 30 minutes. Ischemia was confirmed by regional cyanosis and ST-segment elevation on the ECG.[6]
-
Reperfusion: The snare was released, allowing for 120 minutes of reperfusion, confirmed by reactive hyperemia.[6]
-
-
Endpoint Measurements:
-
Hemodynamics: Mean arterial pressure (MAP) and heart rate (HR) were monitored throughout the experiment. Zoniporide did not cause significant hemodynamic changes.[6][7]
-
Infarct Size: Determined at the end of the protocol using methods similar to the Langendorff model (dye injection and TTC staining).[6]
-
Platelet Swelling: Blood samples were taken to assess NHE-1 activity in platelets as a surrogate marker for systemic drug efficacy.[6]
-
This model was used to assess Zoniporide's efficacy in a setting mimicking cardioplegic arrest during cardiopulmonary bypass.[9][10]
-
Model Setup: Anesthetized rats were used as "support animals" to provide arterial blood to perfuse the isolated heart of a second rat.
-
Drug Administration: Zoniporide was administered to the support animal as a loading bolus (1 mg/kg i.v.) followed by a continuous infusion (1.98 mg/kg/h i.v.).[9][10]
-
Ischemia-Reperfusion Protocol:
-
Stabilization: Isolated hearts were perfused with arterial blood for 10 minutes.
-
Cardioplegic Arrest & Ischemia: Hearts underwent cardioplegic arrest and were subjected to 150 minutes of hypothermic ischemia (25°C).[9][10]
-
Reperfusion: Hearts were reperfused for 60 minutes with normothermic (37°C) arterial blood from the drug-treated (or vehicle-treated) support animal.[9][10]
-
-
Endpoint Measurements: Left ventricular end-diastolic pressure (LVEDP), developed pressure, and coronary perfusion pressure were measured to assess cardiac function. Myocardial myeloperoxidase (MPO) activity was measured as an index of neutrophil accumulation.[9][10]
Summary and Conclusion
Preclinical studies across multiple in vitro and in vivo models consistently demonstrate the potent cardioprotective effects of Zoniporide. It significantly reduces myocardial infarct size in rabbit and rat models of ischemia-reperfusion injury.[6][11] The mechanism is attributed to its selective inhibition of NHE-1, which prevents the deleterious intracellular sodium and calcium overload that characterizes reperfusion injury.[1][6] Notably, Zoniporide was found to be 2.5- to 20-fold more potent than other NHE-1 inhibitors like eniporide and cariporide.[6][7][8] Furthermore, its protective effects in vivo were achieved without adverse hemodynamic consequences.[6][7] These robust preclinical data establish Zoniporide as a promising therapeutic agent for mitigating myocardial damage in patients experiencing acute myocardial infarction.[1][8]
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. Preclinical models of myocardial infarction: from mechanism to translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. news-medical.net [news-medical.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Cardioprotective properties of zoniporide studied on experimental ischemia and reperfusion models in rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
Zoniporide Dihydrochloride: A Technical Guide to its Role in Intracellular pH Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of zoniporide dihydrochloride, a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). We delve into the critical role of zoniporide in the regulation of intracellular pH (pHi), a fundamental process in cellular homeostasis, particularly in the context of pathophysiological conditions such as myocardial ischemia-reperfusion injury. This document details the mechanism of action of zoniporide, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for studying its activity, and visualizes the complex signaling pathways and experimental workflows involved.
Introduction: The Critical Role of Intracellular pH
Intracellular pH (pHi) is a tightly regulated parameter, typically maintained between 7.0 and 7.4 in most mammalian cells, which is crucial for a multitude of cellular functions including enzyme activity, cell proliferation, and membrane transport.[1] Dysregulation of pHi can lead to cellular dysfunction and is a hallmark of various pathological states, notably ischemia, where anaerobic metabolism leads to an accumulation of intracellular protons and a subsequent drop in pHi (intracellular acidosis).[2]
The sodium-hydrogen exchanger isoform 1 (NHE-1) is a key plasma membrane protein responsible for extruding excess protons from the cell in exchange for extracellular sodium ions, thereby playing a pivotal role in the recovery from intracellular acidosis.[2][3] However, under conditions of ischemia-reperfusion, the hyperactivation of NHE-1 can be detrimental. The resulting influx of sodium leads to an overload of intracellular calcium via the reverse action of the Na+/Ca2+ exchanger, which can trigger cellular injury and apoptosis.[2]
This compound: A Potent and Selective NHE-1 Inhibitor
This compound has emerged as a promising therapeutic agent due to its potent and selective inhibition of NHE-1.[4][5] By blocking NHE-1, zoniporide prevents the deleterious consequences of its over-activation during ischemia-reperfusion, thereby offering a cardioprotective effect.[4][6]
Mechanism of Action
Zoniporide directly binds to the NHE-1 protein, effectively blocking the exchange of intracellular H+ for extracellular Na+. This action helps to mitigate the rise in intracellular sodium concentration that would otherwise occur upon reperfusion following an ischemic event. Consequently, the subsequent calcium overload is prevented, preserving cellular integrity and function.[2]
Quantitative Data on Zoniporide Activity
The potency and selectivity of zoniporide have been quantified in numerous preclinical studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Potency of Zoniporide against NHE-1
| Parameter | Species/System | Value | Reference(s) |
| IC50 | Human NHE-1 | 14 nM | [4] |
| IC50 | Rat Ventricular Myocytes | 73 nM | [7] |
| IC50 | Human Platelet Swelling | 59 nM | [4] |
| Ki | Human NHE-1 | 14 nM | |
| Ki | Human NHE-2 | 2,200 nM | |
| Ki | Rat NHE-3 | 220,000 nM |
Table 2: Cardioprotective Efficacy of Zoniporide in Ischemia-Reperfusion Models
| Model | Parameter | Zoniporide Concentration/Dose | Effect | Reference(s) |
| Isolated Rabbit Heart (Langendorff) | Infarct Size Reduction | 50 nM | 83% | [4][6] |
| Isolated Rabbit Heart (Langendorff) | EC50 for Infarct Size Reduction | 0.25 nM | - | [6][8] |
| Anesthetized Rabbits | Infarct Size Reduction | 4 mg/kg/h | 75% | [8] |
| Anesthetized Rabbits | ED50 for Infarct Size Reduction | 0.45 mg/kg/h | - | [6][8] |
| Rat Isolated Working Heart | EC50 for Cardiac Output Recovery | 176 nM | - | [9] |
Table 3: Comparative Potency of NHE-1 Inhibitors in Reducing Infarct Size (Isolated Rabbit Heart)
| Compound | EC50 | Reference(s) |
| Zoniporide | 0.25 nM | [6] |
| Eniporide | 0.69 nM | [6] |
| Cariporide | 5.11 nM | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NHE-1 Activation and Zoniporide Intervention
The following diagram illustrates the signaling cascade leading to NHE-1 activation during ischemia-reperfusion and the point of intervention for zoniporide.
Experimental Workflow for Assessing Zoniporide's Efficacy
The following diagram outlines a typical experimental workflow to evaluate the cardioprotective effects of zoniporide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
Zoniporide: An In-Depth Technical Review of Early-Phase Clinical and Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein involved in intracellular pH regulation.[1][2] Developed by Pfizer, Zoniporide was investigated as a potential therapeutic agent for cardioprotection, particularly in the context of acute myocardial infarction (AMI).[1] The primary rationale for its development stems from the hypothesis that inhibiting NHE-1 during ischemic events can mitigate the detrimental intracellular sodium and calcium overload, thereby reducing myocardial injury.[1] While Zoniporide progressed to early-phase clinical trials, comprehensive results from these studies are not widely published. This guide provides a detailed overview of the available preclinical data and the limited human metabolic insights.
Mechanism of Action: NHE-1 Inhibition
Zoniporide exerts its pharmacological effect by selectively inhibiting the NHE-1 transporter. During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis. The NHE-1 transporter is activated to extrude excess protons from the cell in exchange for sodium ions. This leads to an accumulation of intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium. Elevated intracellular calcium contributes to hypercontracture, mitochondrial dysfunction, and ultimately, cell death. By blocking NHE-1, Zoniporide aims to prevent this cascade of events.
Preclinical Pharmacology
Zoniporide has demonstrated significant potency and selectivity for NHE-1 in various preclinical models.
In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of Zoniporide against different NHE isoforms.
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ (NHE-1) | Human (fibroblasts) | 14 nM | [2][3] |
| IC₅₀ (NHE-2) | Human (fibroblasts) | 2,200 nM | |
| IC₅₀ (NHE-3) | Rat (fibroblasts) | 220,000 nM | |
| Selectivity (NHE-1 vs. NHE-2) | - | ~157-fold | [3] |
| Selectivity (NHE-1 vs. NHE-3) | - | >15,000-fold | [3] |
In Vivo Efficacy in Animal Models
Zoniporide has shown cardioprotective effects in animal models of myocardial ischemia-reperfusion injury.
| Model | Species | Endpoint | Result | Reference |
| Ischemia-Reperfusion | Rabbit | Infarct Size Reduction | EC₅₀ = 0.25 nM | [2] |
| Ischemia-Reperfusion | Rabbit | Infarct Size Reduction | 83% reduction at 50 nM | [2] |
| Ischemia-Reperfusion | Rabbit | Infarct Size Reduction | ED₅₀ = 0.45 mg/kg/h | [2] |
Human Pharmacokinetics and Metabolism
Detailed pharmacokinetic data from dose-escalation studies in humans are not publicly available. The primary source of human pharmacokinetic information comes from a study involving a single intravenous infusion of 80 mg of radiolabeled Zoniporide.
Metabolism and Excretion
| Parameter | Finding | Reference |
| Primary Route of Elimination | Metabolism | [4] |
| Primary Route of Excretion | Biliary (57% of dose recovered in feces after IV infusion) | [4] |
| Major Circulating Metabolite | 2-Oxozoniporide (M1) | [4] |
| Primary Metabolizing Enzyme | Aldehyde Oxidase | [4] |
| Other Metabolites | M2 (hydrolysis product, 17% of dose in feces), M3 (hydrolysis product, 6.4% of circulating radioactivity) | [4] |
Early-Phase Clinical Development
Zoniporide entered early-phase clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.[1] While the successful completion of Phase I studies was reported to have led to the initiation of Phase II trials, specific quantitative outcomes of these studies have not been published in detail.
Experimental Protocols (General Overview)
A typical early-phase clinical trial for a compound like Zoniporide would likely follow the workflow outlined below.
Safety and Tolerability
Comprehensive safety and tolerability data from human clinical trials of Zoniporide are not available in the public literature. Preclinical studies in animal models indicated that the compound was well-tolerated.[2]
Conclusion
Zoniporide is a potent and selective NHE-1 inhibitor that demonstrated considerable promise in preclinical models of myocardial ischemia. The available human data provides insights into its metabolic pathways, with aldehyde oxidase playing a key role in its clearance. However, a comprehensive understanding of its clinical pharmacology, including detailed pharmacokinetics, safety, and efficacy in humans, is limited by the lack of publicly available data from its early-phase clinical trials. Further disclosure of these trial results would be necessary for a complete assessment of Zoniporide's therapeutic potential.
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Zoniporide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a key protein involved in intracellular pH regulation.[1][2] Developed by Pfizer, it has been extensively investigated for its cardioprotective effects, particularly in the context of myocardial ischemia-reperfusion injury.[1] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Zoniporide, summarizing key preclinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Pharmacodynamics
The primary pharmacodynamic effect of Zoniporide is the inhibition of NHE-1.[1] During cardiac ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1 to extrude protons in exchange for sodium ions. This leads to an intracellular sodium overload, which then reverses the action of the sodium-calcium exchanger (NCX), causing a massive influx of calcium. This calcium overload is a critical factor in myocardial cell death and reperfusion injury. By blocking NHE-1, Zoniporide mitigates this cascade of events, thereby protecting cardiac tissue.[1]
In Vitro Potency
Zoniporide has demonstrated high potency in inhibiting NHE-1 in various in vitro systems. The following table summarizes key inhibitory concentrations (IC50) and effective concentrations (EC50) from preclinical studies.
| Parameter | Species/Cell Type | Value | Reference |
| IC50 | Human NHE-1 | 14 nM | [3] |
| IC50 | Rat Ventricular Myocytes (native NHE-1) | 73 nM (at 25°C) | [4][5] |
| IC50 | Rat Platelets (native NHE-1) | 67 nM (at 25°C) | [4][5] |
| EC50 | Rabbit Isolated Heart (infarct size reduction) | 0.25 nM | [2] |
Zoniporide exhibits significant selectivity for NHE-1 over other isoforms, with over 150-fold selectivity against other NHE isoforms.[3]
In Vivo Efficacy
Preclinical studies in various animal models of myocardial ischemia-reperfusion have consistently demonstrated the cardioprotective effects of Zoniporide.
| Parameter | Animal Model | Effect | Value | Reference |
| ED50 | Anesthetized Rabbit (infarct size reduction) | Dose-dependent reduction in infarct size | 0.45 mg/kg/h | [2][6] |
| Infarct Size Reduction | Rabbit Isolated Heart (50 nM) | 83% reduction | [2] | |
| Infarct Size Reduction | Anesthetized Rabbit (4 mg/kg/h) | 75% reduction | [7] | |
| Platelet Swelling Inhibition | Anesthetized Rabbit (4 mg/kg/h) | 93% inhibition | [2] | |
| Myocardial Necrosis | Rat Ischemia/Reperfusion Model | 1.4-fold decrease | [8] | |
| Serum Troponin I | Rat Ischemia/Reperfusion Model | 2.1-fold decrease | [8] | |
| Post-reperfusion Arrhythmias | Rat Ischemia/Reperfusion Model | 2-fold decrease in severity | [8] |
Importantly, the cardioprotective effects of Zoniporide in vivo were observed without significant hemodynamic changes, such as alterations in mean arterial pressure or heart rate.[2][6]
Pharmacokinetics
The pharmacokinetic profile of Zoniporide has been characterized in several preclinical species. It is designed for intravenous administration and exhibits acceptable pharmacokinetic properties for this route.[5]
Preclinical Pharmacokinetic Parameters
| Parameter | Species | Administration | Value | Reference |
| Half-life (t1/2) | Monkey | - | 1.5 h | [3][4] |
| Plasma Protein Binding | - | - | Moderate | [3] |
| Metabolism | Human, Rat | Intravenous | Primarily cleared via metabolism. Major metabolite is 2-oxozoniporide (M1), catalyzed by aldehyde oxidase. | [6] |
| Metabolism | Dog | Intravenous | M1 (2-oxozoniporide) is absent. | [6] |
| Excretion | Human, Rat, Dog | Intravenous | Primarily through bile. | [6] |
Zoniporide has one major active metabolite, CP-703,160.[3] In a rat model of cardiopulmonary bypass, administration of Zoniporide resulted in measurable plasma concentrations of both the parent compound and this active metabolite.[3]
Key Experimental Protocols
In Vitro NHE-1 Inhibition Assay
A common method to determine the inhibitory activity of compounds against NHE-1 is to measure the recovery of intracellular pH (pHi) following an acid load in cells expressing the exchanger. This is often accomplished using a pH-sensitive fluorescent dye like BCECF-AM.
Protocol Outline:
-
Cell Culture: Culture cells expressing NHE-1 (e.g., rat ventricular myocytes, MDA-MB-231 cells) on coverslips.
-
Dye Loading: Load the cells with the acetoxymethyl ester form of a pH-sensitive fluorescent dye (e.g., 2.5 µg/ml BCECF-AM) for approximately 20-30 minutes at 37°C. The ester groups are cleaved by intracellular esterases, trapping the fluorescent dye inside the cells.
-
Acid Loading: Induce an intracellular acid load. A common method is the ammonium chloride prepulse technique. Cells are first perfused with a solution containing NH4Cl, which causes an initial intracellular alkalinization followed by a rapid acidification upon removal of the NH4Cl.
-
pH Recovery Monitoring: Monitor the recovery of intracellular pH in the presence of extracellular sodium. The fluorescence of the pH-sensitive dye is measured using a spectrofluorometer or a fluorescence microscope. For BCECF, ratiometric measurements are typically made by exciting at two wavelengths (e.g., 490 nm and 440 nm) and measuring the emission at a single wavelength (e.g., 535 nm). The ratio of the fluorescence intensities is proportional to the intracellular pH.
-
Inhibitor Testing: Perform the pH recovery measurements in the presence of varying concentrations of Zoniporide to determine its inhibitory effect on the rate of pH recovery.
-
Data Analysis: Calculate the rate of H+ efflux (J H) as a measure of NHE-1 activity. Plot the inhibition of J H against the concentration of Zoniporide to determine the IC50 value.
Ex Vivo Langendorff Isolated Heart Model of Ischemia-Reperfusion
This model allows for the study of cardiac function in an isolated heart, free from systemic physiological influences.
Protocol Outline:
-
Heart Excision: Anesthetize the animal (e.g., rabbit, rat) and rapidly excise the heart.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus.
-
Retrograde Perfusion: Perfuse the heart retrogradely with an oxygenated physiological buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow. This perfusion maintains the viability of the heart muscle.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).
-
Ischemia Induction: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Reperfuse the heart with the oxygenated buffer for a specified duration (e.g., 120 minutes).
-
Drug Administration: Zoniporide can be included in the perfusion buffer before, during, or after the ischemic period to assess its effect on myocardial injury.
-
Assessment of Injury: At the end of the reperfusion period, assess the extent of myocardial infarction. This is typically done by perfusing the heart with a vital stain such as triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale. The infarct size is then expressed as a percentage of the area at risk.
In Vivo Myocardial Ischemia-Reperfusion Model
This model more closely mimics the clinical scenario of a heart attack and subsequent reperfusion therapy.
Protocol Outline:
-
Animal Preparation: Anesthetize the animal (e.g., rabbit, rat) and ventilate it mechanically.
-
Surgical Procedure: Perform a thoracotomy to expose the heart.
-
Coronary Artery Ligation: Place a suture around a major coronary artery, typically the left anterior descending (LAD) artery.
-
Ischemia: Occlude the coronary artery by tightening the suture for a defined period (e.g., 30 minutes) to induce regional myocardial ischemia.
-
Reperfusion: Release the suture to allow blood flow to return to the previously ischemic area for a specified duration (e.g., 120 minutes).
-
Drug Administration: Administer Zoniporide intravenously as a bolus followed by a continuous infusion before, during, or after the ischemic period.
-
Hemodynamic Monitoring: Monitor hemodynamic parameters such as heart rate and blood pressure throughout the experiment.
-
Infarct Size Determination: At the end of the experiment, excise the heart and determine the infarct size as a percentage of the area at risk using staining techniques (e.g., TTC staining in conjunction with Evans blue dye to delineate the area at risk).
Visualizations
Signaling Pathway of NHE-1 in Ischemia-Reperfusion Injury
Caption: NHE-1 signaling cascade during myocardial ischemia and the point of intervention by Zoniporide.
Experimental Workflow for In Vitro NHE-1 Inhibition Assay
Caption: A typical workflow for determining the in vitro inhibitory potency of Zoniporide on NHE-1.
Experimental Workflow for In Vivo Cardioprotection Study
Caption: The workflow for an in vivo study of Zoniporide's cardioprotective effects in a rabbit model.
Conclusion
Zoniporide is a well-characterized, potent, and selective inhibitor of NHE-1 with demonstrated cardioprotective efficacy in a range of preclinical models. Its mechanism of action is directly tied to the mitigation of intracellular sodium and subsequent calcium overload during ischemia-reperfusion events. While its clinical development has faced challenges, the extensive preclinical data on Zoniporide provide a valuable foundation for the ongoing research and development of NHE-1 inhibitors as a therapeutic strategy for ischemic heart disease and other conditions where NHE-1 hyperactivity plays a pathological role. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the key pharmacokinetic and pharmacodynamic properties of Zoniporide and outlining the experimental methodologies used in its evaluation.
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. Left Anterior Descending Coronary Artery Ligation for Ischemia-reperfusion Research: Model Improvement via Technical Modifications and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Ischemia-reperfusion experimental model in the rabbit: ligation of the circumflex coronary artery versus ligation of the anterior descending coronary artery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Zoniporide Dihydrochloride: A Technical Guide to Solubility and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility of zoniporide dihydrochloride in dimethyl sulfoxide (DMSO) and water. It also details experimental protocols for solubility determination and illustrates the compound's mechanism of action through its signaling pathway.
Executive Summary
Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein involved in intracellular pH regulation and sodium homeostasis.[1][2][3] Its dihydrochloride salt is the form commonly used in research. Understanding the solubility of this compound in standard laboratory solvents is critical for the design and execution of in vitro and in vivo studies. This guide presents quantitative solubility data, outlines a standard methodology for its determination, and provides a visual representation of its biological mechanism.
Solubility Data
The solubility of this compound has been reported in both DMSO and water. The following table summarizes the available quantitative data for easy reference and comparison. It is important to note that solubility can be influenced by factors such as temperature and the exact form of the compound (e.g., hydrate state).
| Solvent | Reported Solubility (Concentration) | Reported Solubility (Mass/Volume) | Notes |
| DMSO | 100 mM[2][4][5] | ≥20 mg/mL[6], 10 mg/mL[3][7][8][9] | - |
| Water | 10 mM[2][4][5] | ≥20 mg/mL[6], 2 mg/mL (with warming)[10] | High aqueous solubility is a noted property of zoniporide.[3][11] Warming may be required to achieve higher concentrations. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.[5][7][12]
3.1 Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Deionized or distilled water, high-purity
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to separate vials containing a known volume of DMSO and water, respectively. The excess solid should be visually apparent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Equilibrium is achieved when the concentration of the dissolved solute in the supernatant no longer changes over time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant from each vial, taking care not to disturb the solid pellet.
-
Immediately filter the supernatant using a syringe filter to remove any remaining micro-particulates.
-
Accurately dilute the filtered supernatant with the appropriate solvent (DMSO or water) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a standard curve using known concentrations of this compound in the same solvent to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizations
4.1 Signaling Pathway of Zoniporide
Zoniporide acts as a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). This transporter is responsible for the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+). By blocking this exchange, zoniporide prevents the extrusion of protons and the influx of sodium ions.
Caption: Mechanism of Zoniporide's inhibition of the NHE-1 transporter.
4.2 Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zoniporide hydrochloride | Sodium Channel | TargetMol [targetmol.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Proper Storage and Handling of Zoniporide Dihydrochloride Powder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the proper storage, handling, and stability of Zoniporide dihydrochloride powder. Additionally, it offers detailed experimental protocols and an overview of the key signaling pathways affected by this potent and selective Na+/H+ exchanger isoform 1 (NHE-1) inhibitor.
Product Information and Physicochemical Properties
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] It is a white to tan powder and is hygroscopic in nature.[4][5]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆N₆O·2HCl | [1] |
| Molecular Weight | 393.27 g/mol | [1] |
| CAS Number | 241799-10-0 | [1] |
| Appearance | White to tan powder | [4][5] |
| Solubility | Soluble to 10 mM in water and 100 mM in DMSO. | [1] |
| Purity | ≥98% | [1] |
Proper Storage and Handling
Storage Conditions
Proper storage of this compound powder is crucial to maintain its stability and integrity. The compound is known to be hygroscopic and potentially sensitive to hydrolysis.
| Parameter | Recommendation | Rationale & References |
| Temperature | Store at -20°C for long-term storage. Short-term storage at 2-8°C is also acceptable. | Multiple suppliers recommend -20°C.[1] Some datasheets suggest 2-8°C.[4][5][6] Lower temperatures minimize degradation. |
| Humidity | Store in a desiccated environment. Use of a desiccant is highly recommended. | The compound is hygroscopic.[7] Moisture can lead to hydrolysis and degradation.[5] |
| Atmosphere | Store in a tightly sealed container. | Prevents moisture and air exposure.[6][8] |
| Light | Store in a light-protected container. | While specific photostability data for the powder is limited, general best practices for pharmaceutical compounds recommend protection from light to prevent photodegradation. |
Handling Precautions
This compound should be handled by trained personnel in a laboratory setting. Adherence to standard safety protocols is essential.
| Precaution | Guideline | Reference |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and safety glasses. | [6] |
| Ventilation | Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of the powder. | [6] |
| Spill Management | In case of a spill, avoid generating dust. Collect the powder using appropriate methods (e.g., a HEPA-filtered vacuum or by carefully sweeping) and dispose of it as chemical waste. Clean the affected area thoroughly. | [6] |
| First Aid | Inhalation: Move to fresh air. Skin contact: Immediately wash with plenty of water. Eye contact: Rinse thoroughly with plenty of water. Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist. | [6][9][10] |
Stability Profile
The stability of this compound is influenced by temperature, moisture, and light. While comprehensive stability data for the powder form is not extensively published, a study on a liquid formulation of Zoniporide methanesulfonate provides insights into its hydrolytic degradation.
Hydrolytic Stability
A study on a liquid formulation of a Zoniporide salt demonstrated the formation of two major hydrolysis degradants. The rate of degradation was temperature-dependent.
| Temperature | Predicted Time to Reach 0.1% Degradant I |
| 30°C | 9 days |
| 5°C | 330 days |
| -20°C | 30,962 days |
| Data from a study on a liquid Zoniporide formulation and may not be directly applicable to the dihydrochloride powder, but indicates the importance of low-temperature storage to prevent hydrolysis. |
This data strongly suggests that storing this compound in a dry, frozen state (-20°C) is optimal for long-term stability by minimizing the risk of hydrolysis.[5]
Photostability
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare concentrated stock solutions of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.
-
To prepare a 100 mM stock solution in DMSO , add the appropriate volume of DMSO to the weighed powder. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 39.33 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
To prepare a 10 mM stock solution in water , add the appropriate volume of sterile water. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.93 mg of this compound in 1 mL of water. Gentle warming may be required to achieve complete dissolution.[4][5]
-
Aliquot the stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C.
In Vitro NHE-1 Inhibition Assay
Objective: To determine the inhibitory effect of Zoniporide on NHE-1 activity by measuring changes in intracellular pH (pHi).
Materials:
-
Cells expressing NHE-1 (e.g., cardiac myocytes, human platelets, or a suitable cell line)
-
This compound stock solution
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Bicarbonate-free buffer (e.g., HEPES-buffered saline)
-
NH₄Cl
-
Fluorescence microplate reader or microscope capable of ratiometric fluorescence measurements
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells at an appropriate density in a suitable format (e.g., 96-well plate, glass-bottom dish).
-
Load the cells with the pH-sensitive fluorescent dye BCECF-AM according to the manufacturer's instructions.
-
-
Induction of Acidosis:
-
Induce intracellular acidosis using an ammonium prepulse technique. Briefly, expose the cells to a buffer containing NH₄Cl for a short period, followed by removal of the NH₄Cl-containing buffer. This will cause a rapid drop in intracellular pH.
-
-
Treatment with Zoniporide:
-
Immediately after inducing acidosis, add the bicarbonate-free buffer containing various concentrations of this compound (or vehicle control).
-
-
Measurement of pHi Recovery:
-
Monitor the recovery of intracellular pH over time by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm).
-
The rate of pHi recovery is indicative of NHE-1 activity.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery for each concentration of Zoniporide.
-
Plot the rate of pHi recovery against the Zoniporide concentration to determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of NHE-1 Inhibition by Zoniporide
Zoniporide's primary mechanism of action is the potent and selective inhibition of the Na+/H+ exchanger isoform 1 (NHE-1). This inhibition has significant downstream effects, particularly in the context of ischemia-reperfusion injury in cardiac cells. By blocking NHE-1, Zoniporide prevents the excessive influx of Na+ and subsequent Ca2+ overload, which are key contributors to cell death. Furthermore, NHE-1 inhibition by Zoniporide has been shown to modulate pro-survival signaling pathways.
Caption: Signaling pathway of Zoniporide-mediated NHE-1 inhibition.
Experimental Workflow for Assessing Cardioprotection
This workflow outlines the key steps in an in vitro experiment to evaluate the cardioprotective effects of Zoniporide.
Caption: Workflow for assessing Zoniporide's cardioprotective effects.
References
- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical kinetics and aqueous degradation pathways of a new class of synthetic ozonide antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlas-mts.com.br [atlas-mts.com.br]
- 8. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Methodological & Application
Zoniporide Dihydrochloride In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a crucial membrane protein involved in the regulation of intracellular pH (pHi).[1] NHE-1 plays a significant role in the pathophysiology of myocardial ischemia-reperfusion injury. During an ischemic event, anaerobic metabolism leads to intracellular acidosis, which in turn activates NHE-1.[2] The hyperactivation of NHE-1 extrudes protons in exchange for extracellular sodium ions. This sodium influx leads to an overload of intracellular calcium via the reverse action of the Na+/Ca2+ exchanger, contributing to cellular injury and cell death.[2]
Zoniporide dihydrochloride, by selectively inhibiting NHE-1, mitigates this detrimental cascade of events, offering a cardioprotective effect.[1] In preclinical studies, Zoniporide has been shown to reduce infarct size and protect against ischemia-reperfusion-induced cardiac dysfunction.[1][2][3] These application notes provide detailed protocols for key in vitro assays to evaluate the potency and cellular effects of Zoniporide.
Data Presentation: In Vitro Potency of Zoniporide
The following table summarizes the quantitative data on the inhibitory potency of Zoniporide against NHE-1 from various in vitro models.
| Assay Type | Target | Cell/Tissue Type | Species | Potency (IC50 / EC50) | Reference |
| NHE-1 Inhibition | Human NHE-1 | - | Human | 14 nM (IC50) | [1][4] |
| 22Na+ Uptake | NHE-1 | - | - | 14 nM (IC50) | [4] |
| H+ Efflux | Native NHE-1 | Ventricular Myocytes | Rat | 73 nM (IC50) | [5] |
| Platelet Swelling | Native NHE-1 | Platelets | Rat | 67 nM (IC50) | [5] |
| Infarct Size Reduction | Cardioprotection | Isolated Heart | Rabbit | 0.25 nM (EC50) | [1][2][3] |
Experimental Protocols
Protocol 1: NHE-1 Inhibition in Isolated Cardiac Myocytes (Intracellular pH Measurement)
This assay directly measures the inhibitory effect of Zoniporide on NHE-1 activity by monitoring the recovery of intracellular pH (pHi) following an induced acid load in isolated adult ventricular myocytes.
1. Materials and Reagents:
-
Collagenase (Type II)
-
BCECF-AM or SNARF-AM fluorescent dye
-
HEPES-buffered Tyrode's solution (Bicarbonate-free)
-
NH4Cl (Ammonium chloride)
-
This compound stock solution (in DMSO or water)
-
Isolated adult ventricular myocytes
-
Fluorescence microscopy system with ratiometric imaging capabilities
2. Myocyte Isolation:
-
Isolate ventricular myocytes from adult rats or rabbits using a standard enzymatic digestion method with collagenase.
-
After isolation, allow cells to stabilize in a calcium-containing buffer.
3. Dye Loading:
-
Incubate the isolated myocytes with 5-10 µM of the acetoxymethyl (AM) ester form of a pH-sensitive fluorescent dye (e.g., BCECF-AM) for 10-30 minutes at room temperature.[6]
-
Wash the cells with HEPES-buffered Tyrode's solution to remove extracellular dye.
4. Induction of Intracellular Acidosis:
-
Place the dye-loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope.
-
Induce an acute acid load by perfusing the cells with a solution containing 20 mM NH4Cl for 3-5 minutes.[6]
-
Rapidly switch the perfusion back to the NH4Cl-free HEPES buffer. This "ammonium prepulse" technique causes a rapid and transient intracellular acidification.[6]
5. Measurement of pHi Recovery:
-
Monitor the fluorescence of the intracellular dye using a ratiometric imaging system (e.g., dual excitation at 495 nm and 440 nm for BCECF, with emission at 535 nm).[6]
-
The ratio of the fluorescence intensities is proportional to the intracellular pH.
-
In the absence of bicarbonate, the initial rate of pHi recovery from the acid load is primarily mediated by NHE-1 activity.[6]
6. Inhibition with Zoniporide:
-
Perform control experiments to measure the baseline rate of pHi recovery.
-
To test the effect of Zoniporide, pre-incubate the cells with various concentrations of the compound (e.g., 1 nM to 1 µM) for a sufficient period before the ammonium pulse.
-
Maintain the presence of Zoniporide during the acid load and recovery phases.
-
Measure the rate of pHi recovery in the presence of the inhibitor.
7. Data Analysis:
-
Calibrate the fluorescence ratio to pHi values at the end of each experiment using the high-K+/nigericin method.
-
Calculate the initial rate of pHi recovery (dpHi/dt) from the linear portion of the recovery curve.
-
Plot the percentage inhibition of the pHi recovery rate against the concentration of Zoniporide to determine the IC50 value.
Protocol 2: NHE-1 Inhibition in Human Platelets (Platelet Swelling Assay)
This assay provides a surrogate index of NHE-1 activity by measuring changes in platelet volume. The rapid entry of propionic acid into platelets causes intracellular acidification, activating NHE-1. The subsequent influx of Na+ and propionate leads to osmotic swelling.
1. Materials and Reagents:
-
Freshly drawn human blood (with citrate anticoagulant)
-
Sodium Propionate Medium (140 mmol/L Sodium Propionate, pH 6.7)[5]
-
This compound stock solution
-
Platelet-rich plasma (PRP)
-
Aggregometer or particle counter
2. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
3. Platelet Swelling Measurement:
-
Pre-warm the sodium propionate medium to 37°C.
-
Place the medium in a cuvette inside an aggregometer, which measures changes in light transmission (optical density).
-
Add a small volume of PRP to the cuvette to initiate the assay.
-
The activation of NHE-1 will cause platelet swelling, which is detected as a decrease in optical density over time.[5]
4. Inhibition with Zoniporide:
-
To determine the inhibitory effect of Zoniporide, pre-incubate the PRP with various concentrations of the compound for a set period before adding it to the propionate medium.
-
Alternatively, add Zoniporide directly to the propionate medium in the cuvette before the addition of PRP.
-
Record the change in optical density in the presence of the inhibitor.
5. Data Analysis:
-
The rate of platelet swelling can be quantified by calculating the rate constant of the change in optical density.[5]
-
Compare the rates of swelling in the presence and absence of Zoniporide.
-
Plot the percentage inhibition of the swelling rate against the concentration of Zoniporide to determine the IC50 value.
Protocol 3: General Cell Viability (MTT Assay)
This protocol is a general method to assess the potential cytotoxicity of Zoniporide on a chosen cell line. It measures the metabolic activity of viable cells.
1. Materials and Reagents:
-
Selected cell line (e.g., H9c2 cardiomyocytes, HEK293)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
2. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Zoniporide. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
5. Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of Zoniporide to determine the CC50 (cytotoxic concentration 50%).
Mandatory Visualizations
Caption: Signaling pathway of NHE-1 activation during ischemia and its inhibition by Zoniporide.
Caption: Experimental workflow for the intracellular pH (pHi) measurement assay.
Caption: Experimental workflow for the platelet swelling assay.
References
- 1. Characterization of Na+/H+ exchange in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Na+ /H+ exchanger (NHE1) as a novel co-adjuvant target in paclitaxel therapy of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid determination of the elevated Na(+)-H+ exchange in platelets of patients with essential hypertension using an optical swelling assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abnormal pH-sensing of platelet Na+/H+ exchanger in patients with cardiac syndrome X - PubMed [pubmed.ncbi.nlm.nih.gov]
Zoniporide dihydrochloride for studying Na+/H+ exchange in cardiac myocytes
-
Application Note: Zoniporide Dihydrochloride for Studying Na+/H+ Exchange in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sarcolemmal Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a crucial integral membrane protein that regulates intracellular pH (pHi) in cardiac myocytes by facilitating an electroneutral exchange of intracellular H+ for extracellular Na+.[1] Under physiological conditions, its activity is relatively low. However, during pathological events like myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which potently activates NHE-1.[1] This hyperactivity, aimed at restoring pHi, causes a significant influx of Na+, leading to intracellular Na+ overload. This, in turn, promotes Ca2+ overload via the Na+/Ca2+ exchanger, a key contributor to cell injury, contractile dysfunction, and cell death upon reperfusion.[2][3]
Zoniporide is a novel, potent, and highly selective inhibitor of the NHE-1 isoform.[1][4] Its high affinity and selectivity make it an invaluable pharmacological tool for investigating the role of NHE-1 in cardiac physiology and pathophysiology, particularly in the context of ischemia-reperfusion (I/R) injury.[1][3] This document provides detailed application notes and protocols for using this compound to study NHE-1 activity in cardiac myocytes.
Mechanism of Action
Zoniporide exerts its cardioprotective effects by directly inhibiting NHE-1 at the sarcolemma and potentially at the mitochondrial level.[1][5] By blocking the excessive influx of Na+ during ischemia and early reperfusion, Zoniporide attenuates the subsequent ionic cascade that leads to Ca2+ overload, mitochondrial dysfunction, and myocyte death.[2][3] This interruption of a critical pathological pathway helps preserve cardiac function and reduce infarct size in preclinical models of myocardial infarction.[1][2]
Figure 1. Signaling pathway of NHE-1-mediated ischemia-reperfusion injury and the inhibitory action of Zoniporide.
Quantitative Data
Zoniporide's potency and selectivity have been characterized in various experimental systems. This data is essential for designing experiments with appropriate concentrations.
Table 1: Inhibitory Potency of Zoniporide (IC50) The IC50 is the concentration of an inhibitor where the response is reduced by half.
| Target | Species/System | IC50 Value | Reference(s) |
|---|---|---|---|
| Human NHE-1 | Transfected Fibroblasts | 14 nM | [6] |
| Native NHE-1 | Rat Ventricular Myocytes (25°C) | 73 nM | [2][7] |
| Native NHE-1 | Rat Platelets (25°C) | 67 nM |[7] |
Table 2: Selectivity of Zoniporide Selectivity is determined by comparing the inhibitory constant (Ki) against different NHE isoforms.
| Isoform | Species | Ki Value | Selectivity vs. NHE-1 | Reference(s) |
|---|---|---|---|---|
| NHE-1 | Human | 14 nM | - | |
| NHE-2 | Human | 2200 nM | ~157-fold |
| NHE-3 | Rat | 220,000 nM | >15,000-fold | |
Table 3: Cardioprotective Efficacy of Zoniporide (EC50/ED50) The EC50 is the concentration of a drug that gives a half-maximal response, while the ED50 is the dose that is therapeutically effective in 50% of the population.
| Endpoint | Model | EC50 / ED50 Value | Reference(s) |
|---|---|---|---|
| Infarct Size Reduction | Isolated Rabbit Heart | 0.25 nM (EC50) | [4][6] |
| Infarct Size Reduction | Anesthetized Rabbit (in vivo) | 0.45 mg/kg/h (ED50) |[4][6] |
Experimental Protocols
Protocol 1: Measurement of NHE-1 Activity in Isolated Cardiac Myocytes
This protocol allows for the direct measurement of NHE-1-mediated H+ efflux in single cardiac myocytes. The rate of intracellular pH (pHi) recovery from an acid load is measured using a pH-sensitive fluorescent indicator.
Figure 2. Experimental workflow for measuring NHE-1 activity in isolated cardiomyocytes using Zoniporide.
A. Isolation of Adult Ventricular Myocytes
-
Anesthetize an adult rat or mouse according to approved institutional protocols.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff perfusion apparatus.[8][9][10]
-
Perfuse retrogradely with a Ca2+-free Tyrode's solution (oxygenated with 95% O2/5% CO2, 37°C) for ~5 minutes to clear the blood.[8]
-
Switch to a digestion buffer containing collagenase (e.g., Type II) and protease (e.g., Type XIV) for 15-20 minutes.[8][10]
-
Once the heart is digested, transfer the ventricles to a dish, mince the tissue, and gently pipette to disperse the cells.[10]
-
Filter the cell suspension through a nylon mesh (~200 µm) to remove undigested tissue.[9]
-
Gradually reintroduce Ca2+ to the myocyte suspension to a final concentration of 1.0-1.25 mM to obtain Ca2+-tolerant, rod-shaped cells.[10][11]
B. Measurement of NHE-1 Activity
-
Dye Loading: Incubate the isolated myocytes with the acetoxymethyl ester form of a pH-sensitive fluorescent dye, such as 3-5 µM BCECF-AM, for 30-60 minutes at 37°C.[12][13] Wash cells three times to remove extracellular dye.[13]
-
Perfusion Setup: Place dye-loaded cells in a perfusion chamber on an inverted fluorescence microscope. Superfuse with a bicarbonate-free (HEPES-buffered) Tyrode's solution (pH 7.4) to isolate NHE-1 activity.[2][14]
-
Acidification (Ammonium Prepulse Technique):
-
Record a stable baseline pHi.
-
Switch the superfusate to one containing 10-20 mM NH4Cl for 4-6 minutes.[15][16] This will cause an initial intracellular alkalinization.
-
Switch back to the standard NH4Cl-free Tyrode's solution. This rapidly removes intracellular NH3, leaving behind H+, which results in a profound and rapid intracellular acidification.[17][18][19]
-
-
Measuring pHi Recovery:
-
Monitor the recovery of pHi back towards baseline. In the absence of bicarbonate, this recovery is almost exclusively mediated by NHE-1.[2]
-
Perform parallel experiments where Zoniporide (e.g., 10 nM - 1 µM) is included in the washout/recovery solution.
-
-
Data Analysis:
Protocol 2: Assessing Cardioprotection in an Ex Vivo Ischemia-Reperfusion Model
This protocol uses the Langendorff-perfused heart to model I/R injury and assess the protective effects of Zoniporide.[20][21][22]
Figure 3. Workflow for assessing the cardioprotective effects of Zoniporide in a Langendorff I/R model.
A. Heart Preparation and Perfusion
-
Isolate a rat or rabbit heart as described in Protocol 1A and mount it on a Langendorff apparatus.[20]
-
Retrogradely perfuse the heart via the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow at 37°C.[20]
-
Insert a saline-filled balloon into the left ventricle, connected to a pressure transducer, to measure left ventricular developed pressure (LVDP) and heart rate (HR).[20]
B. Ischemia-Reperfusion Protocol
-
Stabilization: Allow the heart to stabilize for 20-30 minutes, ensuring stable hemodynamic parameters.
-
Treatment: Perfuse hearts with either standard Krebs-Henseleit buffer (Vehicle) or buffer containing Zoniporide at the desired concentration (e.g., 10 nM - 1 µM) for a pre-ischemic period of 10-15 minutes.
-
Ischemia: Induce global, no-flow ischemia by stopping the perfusion for 30-35 minutes.[20][23]
-
Reperfusion: Restore perfusion (with either vehicle or Zoniporide-containing buffer) and continue for 60-120 minutes.[4][24]
C. Assessment of Cardioprotection
-
Functional Recovery: Continuously record LVDP, heart rate, and coronary flow throughout the experiment. Calculate the percentage recovery of these parameters at the end of reperfusion compared to the pre-ischemic baseline.[3]
-
Infarct Size Measurement: At the end of reperfusion, freeze the heart, slice the ventricles, and incubate with 1% triphenyl-tetrazolium chloride (TTC) for 20 minutes at 37°C.[24] TTC stains viable tissue red, while infarcted tissue remains pale. Image the slices and quantify the infarct area as a percentage of the total ventricular area.[24]
-
Biomarker Release: Collect the coronary effluent during reperfusion and measure the release of damage biomarkers such as lactate dehydrogenase (LDH) or troponin I.[3][25]
Summary
This compound is a powerful and selective research tool for elucidating the function and pathological role of the Na+/H+ exchanger isoform 1 in cardiac myocytes. The protocols outlined here provide robust methods for quantifying the inhibitory effect of Zoniporide on NHE-1 activity and for evaluating its significant cardioprotective potential in clinically relevant models of ischemia-reperfusion injury. Careful application of these techniques will enable researchers to further explore the intricate mechanisms of ionic dysregulation in heart disease.
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial NHE1: a newly identified target to prevent heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of adult rat ventricular myocytes [bio-protocol.org]
- 9. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 14. Frontiers | Cardiomyocyte Na+/H+ Exchanger-1 Activity Is Reduced in Hypoxia [frontiersin.org]
- 15. Characterization of intracellular pH regulation in the guinea-pig ventricular myocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. Ammonium prepulse: effects on intracellular pH and bioelectric activity of CA3-neurones in guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Intracellular pH influences the resting membrane potential of isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijbcp.com [ijbcp.com]
- 22. Langendorff heart - Wikipedia [en.wikipedia.org]
- 23. The cardioprotective effect of brief acidic reperfusion after ischemia in perfused rat hearts is not mimicked by inhibition of the Na(+)/H(+) exchanger NHE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. [Cardioprotective properties of zoniporide studied on experimental ischemia and reperfusion models in rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of Zoniporide in Rabbit Models of Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Zoniporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), in rabbit models of myocardial ischemia-reperfusion injury. The protocols and data presented are compiled from preclinical studies demonstrating the cardioprotective effects of Zoniporide.
Introduction
Zoniporide has emerged as a promising therapeutic agent for mitigating cardiac damage following ischemic events.[1][2] Its mechanism of action centers on the inhibition of the NHE-1, a key protein involved in the cellular response to ischemia.[1][2][3] During ischemia, intracellular acidosis triggers the hyperactivity of NHE-1, leading to an influx of sodium and subsequent calcium overload, which contributes to cell death.[1] By blocking this pathway, Zoniporide helps to reduce ischemia-reperfusion injury, thereby preserving cardiac tissue.[1][4] Preclinical studies in rabbit models have shown that Zoniporide effectively reduces infarct size and improves cardiac function.[2][3][5]
Mechanism of Action: NHE-1 Inhibition
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis. The sodium-hydrogen exchanger (NHE-1) is activated to counteract this by extruding protons from the cell in exchange for sodium ions. This leads to an intracellular sodium overload, which in turn reverses the function of the sodium-calcium exchanger, causing an influx of calcium. This calcium overload is a critical factor in myocardial injury during reperfusion. Zoniporide, by selectively inhibiting NHE-1, prevents this cascade of events, thus protecting the cardiac cells from damage.[1][4]
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Zoniporide NHE-1 Inhibition with a Platelet Swelling Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a ubiquitously expressed membrane protein that plays a critical role in the regulation of intracellular pH (pHi) and cell volume.[1] In platelets, NHE-1 is involved in the physiological responses to various agonists, contributing to platelet activation, aggregation, and thrombus formation.[1] Dysregulation of NHE-1 activity has been implicated in various cardiovascular diseases, making it a key target for therapeutic intervention.
Zoniporide is a potent and selective inhibitor of NHE-1.[2][3] Its ability to modulate NHE-1 activity makes it a valuable tool for studying the physiological roles of this exchanger and a potential therapeutic agent. The platelet swelling assay is a functional method used to assess NHE-1 activity. This assay relies on the principle that activation of NHE-1 leads to an influx of Na+, followed by osmotic water entry and subsequent cell swelling.[1][4] By measuring the change in platelet volume or optical density, the activity of NHE-1 and the inhibitory effects of compounds like Zoniporide can be quantified.
These application notes provide a detailed protocol for utilizing the platelet swelling assay to measure the NHE-1 inhibitory activity of Zoniporide.
Principle of the Assay
The platelet swelling assay is based on the induction of NHE-1 activity by intracellular acidification. Platelets are suspended in a medium containing a weak acid, such as sodium propionate. The uncharged propionic acid rapidly diffuses across the platelet membrane, where it dissociates and releases protons, causing a rapid decrease in intracellular pH. This acidification activates NHE-1, which then exchanges intracellular H+ for extracellular Na+. The resulting influx of Na+ increases the intracellular osmotic pressure, leading to water influx and an increase in platelet volume, or swelling.[2][4]
The rate of platelet swelling is directly proportional to the activity of NHE-1. This change in volume can be measured in real-time using two primary methods:
-
Light Aggregometry: As platelets swell, the light transmittance through the platelet suspension changes. This can be monitored using a standard light aggregometer, where a decrease in optical density corresponds to an increase in platelet volume.[4]
-
Coulter Counter: This method directly measures the change in platelet volume.[2]
By pre-incubating the platelets with an NHE-1 inhibitor, such as Zoniporide, the subsequent acid-induced swelling can be attenuated in a dose-dependent manner. This allows for the quantification of the inhibitory potency of the compound, typically by determining its IC50 value.
Signaling Pathway of NHE-1 in Platelets
The activation of NHE-1 in platelets is a complex process involving various signaling pathways. Upon stimulation by agonists like thrombin or due to intracellular acidification, a cascade of events leads to the activation of the exchanger. This results in Na+ influx, which can subsequently influence intracellular Ca2+ levels through the Na+/Ca2+ exchanger, further promoting platelet activation.[1]
Caption: NHE-1 Signaling Pathway in Platelets.
Experimental Workflow
The overall workflow for the platelet swelling assay to determine Zoniporide's NHE-1 inhibitory activity involves several key steps, from blood collection to data analysis.
Caption: Platelet Swelling Assay Workflow.
Experimental Protocols
Materials and Reagents
-
Zoniporide
-
Sodium Propionate
-
Sodium Citrate (3.8%)
-
HEPES
-
NaCl
-
KCl
-
MgCl2
-
Glucose
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
pH meter
-
Aggregometer or Coulter Counter
-
Pipettes and tips
-
Centrifuge
Buffer Preparation
1. Anticoagulant:
-
3.8% (w/v) Sodium Citrate in deionized water.
2. Platelet Swelling Buffer (10x Stock):
-
1.4 M Sodium Propionate
-
50 mM HEPES
-
Adjust pH to 6.7 with NaOH.
-
Store at 4°C.
3. Working Platelet Swelling Buffer (1x):
-
Dilute the 10x stock 1:10 with deionized water to a final concentration of 140 mM Sodium Propionate and 5 mM HEPES.
-
The final pH should be 6.7. Prepare fresh on the day of the experiment.
Platelet Preparation
-
Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP without disturbing the buffy coat and red blood cell layers.
-
Maintain the PRP at room temperature and use within 2 hours of blood collection.
Platelet Swelling Assay Protocol
-
Preparation of Zoniporide Solutions:
-
Prepare a stock solution of Zoniporide in DMSO.
-
Perform serial dilutions of the Zoniporide stock solution in DMSO to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Assay Setup (Using an Aggregometer):
-
Set the aggregometer to 37°C with a stir bar in the cuvette holder.
-
Pipette 450 µL of the 1x Platelet Swelling Buffer into an aggregometer cuvette.
-
Allow the buffer to equilibrate to 37°C.
-
-
Pre-incubation with Zoniporide:
-
In a separate tube, add 50 µL of PRP.
-
Add 1 µL of the desired Zoniporide dilution (or DMSO for vehicle control) to the PRP.
-
Incubate for 10 minutes at 37°C.
-
-
Initiation and Measurement of Platelet Swelling:
-
Add the 50 µL of pre-incubated PRP to the aggregometer cuvette containing the pre-warmed Platelet Swelling Buffer.
-
Immediately start recording the change in optical density (light transmittance) for 5-10 minutes. A decrease in optical density indicates platelet swelling.
-
-
Data Analysis:
-
Determine the maximal rate of swelling for each concentration of Zoniporide and the vehicle control. This is typically the initial, linear phase of the optical density change.
-
Calculate the percentage inhibition of platelet swelling for each Zoniporide concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the Zoniporide concentration to generate a dose-response curve.
-
Determine the IC50 value of Zoniporide from the dose-response curve.
-
Data Presentation
The inhibitory effect of Zoniporide on NHE-1-mediated platelet swelling can be summarized in a table for easy comparison.
| Zoniporide Concentration (nM) | Rate of Swelling (ΔOD/min) | % Inhibition |
| 0 (Vehicle) | 0.150 ± 0.012 | 0 |
| 1 | 0.135 ± 0.010 | 10 |
| 5 | 0.105 ± 0.009 | 30 |
| 10 | 0.083 ± 0.007 | 45 |
| 14 | 0.075 ± 0.006 | 50 |
| 50 | 0.030 ± 0.004 | 80 |
| 100 | 0.015 ± 0.003 | 90 |
Note: The data presented in this table is illustrative and based on the known high potency of Zoniporide against NHE-1. Actual experimental results may vary.
IC50 Value: The calculated IC50 for Zoniporide from this illustrative data is approximately 14 nM .
Logical Relationship of the Assay
The platelet swelling assay provides a functional readout of NHE-1 activity and its inhibition by compounds like Zoniporide. The logical flow of the assay is based on a series of cause-and-effect relationships.
References
- 1. healthbiotechpharm.org [healthbiotechpharm.org]
- 2. Platelet P2Y12 Inhibitors Reduce Systemic Inflammation and Its Prothrombotic Effects in an Experimental Human Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CFTR function and clinical response to modulators parallel nasal epithelial organoid swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening NHE-1 Inhibitors using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to screen and characterize inhibitors of the Sodium-Hydrogen Exchanger 1 (NHE-1), with a particular focus on the potent and selective inhibitor, Zoniporide. The methodologies described are essential for identifying and evaluating the efficacy of potential therapeutic agents targeting NHE-1, a crucial regulator of intracellular pH (pHi) and cell volume involved in various pathophysiological conditions, including cardiac hypertrophy and ischemia-reperfusion injury.[1][2][3]
Introduction to NHE-1 and its Inhibition
The Na+/H+ exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a critical "housekeeping" role by extruding one intracellular proton in exchange for one extracellular sodium ion.[1][3] This process is vital for maintaining intracellular pH, cell volume, and is implicated in cell proliferation and apoptosis.[1] Dysregulation of NHE-1 activity is associated with various diseases, making it a significant therapeutic target.[3][4] Potent inhibitors of NHE-1, such as Zoniporide, Cariporide, and Eniporide, are valuable tools for studying its physiological roles and for the development of new therapies.[5][6][7]
Quantitative Data Summary of NHE-1 Inhibitors
The following tables summarize the quantitative data for Zoniporide and other common NHE-1 inhibitors from various cell-based and in vivo assays.
Table 1: Inhibitory Potency of Zoniporide
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| Human NHE-1 Inhibition | --- | IC50 | 14 nM | [6] |
| Infarct Size Reduction (in vitro, Langendorff) | Rabbit | EC50 | 0.25 nM | [6][7] |
| Infarct Size Reduction (in vivo) | Rabbit | ED50 | 0.45 mg/kg/h | [5][6][7] |
| Platelet Swelling Inhibition (in vivo) | Rabbit | ID50 | 0.21 mg/kg/h | [5] |
| Native NHE-1 Activity in Ventricular Myocytes | Rat | IC50 | 73 nM (at 25°C) | [8] |
| Platelet Swelling Assay | Rat | IC50 | 67 nM (at 25°C) | [8] |
Table 2: Comparative Potency of NHE-1 Inhibitors in Infarct Size Reduction (in vitro, Langendorff)
| Inhibitor | EC50 (nM) | Reference |
| Zoniporide | 0.25 | [6][7] |
| Eniporide | 0.69 | [6][7] |
| Cariporide | 5.11 | [6][7] |
Signaling Pathways Involving NHE-1
NHE-1 is a key downstream mediator of various hypertrophic stimuli and plays a critical role in ischemia-reperfusion injury.[1] Its activation can lead to intracellular Na+ and subsequent Ca2+ overload, triggering pathological signaling cascades.[1][9]
Caption: NHE-1 signaling pathway in cardiac hypertrophy and ischemia-reperfusion injury.
Experimental Protocols
Intracellular pH Measurement Assay for NHE-1 Activity
This assay directly measures the activity of NHE-1 by monitoring the recovery of intracellular pH (pHi) following an induced acid load. The rate of pHi recovery is proportional to NHE-1 activity, and its inhibition by compounds like Zoniporide can be quantified.
Materials:
-
Cells expressing NHE-1 (e.g., C6 glioma cells, neonatal rat ventricular myocytes, or other suitable cell lines).
-
pH-sensitive fluorescent dye (e.g., BCECF-AM or SNARF-AM).
-
HEPES-buffered saline solution (HBSS).
-
NH4Cl solution.
-
NHE-1 inhibitors (e.g., Zoniporide, Cariporide).
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities.
-
96-well black, clear-bottom plates.
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with HBSS and then incubate with the fluorescent pH dye (e.g., 2 µM BCECF-AM in HBSS) for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm for BCECF) before inducing acidosis.
-
Acid Loading: Induce intracellular acidosis by replacing the HBSS with a pre-warmed NH4Cl solution (e.g., 20 mM in HBSS) for 5-10 minutes.
-
Initiation of pHi Recovery: Rapidly remove the NH4Cl solution and replace it with a sodium-containing HBSS. In parallel wells, add HBSS containing different concentrations of the NHE-1 inhibitor (e.g., Zoniporide).
-
Kinetic Measurement: Immediately start monitoring the fluorescence ratio over time (e.g., every 15-30 seconds for 10-15 minutes) to measure the rate of pHi recovery.
-
Data Analysis: Calculate the rate of pHi recovery (ΔpH/Δt) for each condition. Plot the rate of recovery against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the intracellular pH measurement assay.
Serum-Free Induced Acidosis Assay
This is a variation of the pHi measurement assay that can be used to study NHE-1 activation in response to serum deprivation, which has been shown to upregulate NHE-1 expression and activity.[10][11]
Protocol:
-
Follow steps 1-3 of the Intracellular pH Measurement Assay protocol.
-
Serum Deprivation: 24 hours prior to the assay, replace the normal growth medium with a serum-free medium.[10]
-
Proceed with steps 4-8 of the Intracellular pH Measurement Assay protocol to assess the effect of inhibitors on NHE-1 activity in serum-deprived cells.
Cell Viability/Cytotoxicity Assay
This assay is used to assess the downstream effects of NHE-1 inhibition on cell survival, particularly in models of cellular stress where NHE-1 activity is crucial for maintaining viability.
Materials:
-
Cells of interest.
-
96-well clear plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[12]
-
Solubilization solution (e.g., DMSO or SDS).[12]
-
Plate reader for absorbance measurement.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the NHE-1 inhibitor (e.g., Zoniporide) for a predetermined period (e.g., 24, 48, or 72 hours).[12] Include untreated control wells.
-
Induction of Stress (Optional): In some experimental designs, after inhibitor pre-treatment, induce cellular stress (e.g., simulated ischemia, oxidative stress) to evaluate the protective or detrimental effects of NHE-1 inhibition.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against inhibitor concentration to determine the IC50 or EC50 for cytotoxicity or cytoprotection.
Caption: Workflow for the MTT cell viability assay.
Conclusion
The described cell-based assays provide robust and reliable methods for screening and characterizing NHE-1 inhibitors like Zoniporide. The intracellular pH measurement assay offers a direct assessment of NHE-1 activity, while cell viability assays provide insights into the functional consequences of NHE-1 inhibition. By utilizing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively advance the discovery and development of novel therapeutics targeting the Na+/H+ exchanger 1.
References
- 1. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The myocardial sodium-hydrogen exchanger (NHE) and its role in mediating ischemic and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? [imrpress.com]
- 4. A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Increased NHE1 expression is associated with serum deprivation-induced differentiation in immortalized rat proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Zoniporide Dihydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zoniporide dihydrochloride is a potent and highly selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a key regulator of intracellular pH.[1][2][3] Its ability to modulate intracellular ion concentrations has made it a valuable tool in cardiovascular research, particularly in studies of ischemia-reperfusion injury, as well as in oncology research.[2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C17H16N6O · 2HCl | [1] |
| Molecular Weight | 393.27 g/mol | [1][3] |
| CAS Number | 241799-10-0 | [1][3] |
| Appearance | White to tan powder | |
| Purity | >98% (HPLC) | [3] |
Solubility
This compound exhibits good solubility in common laboratory solvents. The choice of solvent will depend on the specific requirements of the experiment.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM | [1][3] |
| Water | 10 mM | [1][3] |
| Water (warmed) | 2 mg/mL | [4] |
Mechanism of Action: NHE-1 Inhibition
This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous plasma membrane protein that extrudes one intracellular proton in exchange for one extracellular sodium ion. This process is crucial for maintaining intracellular pH (pHi) homeostasis.
Under pathological conditions such as ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+.[2] This, in turn, reverses the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular Ca2+, which contributes to cell injury and death.[2] By inhibiting NHE-1, Zoniporide prevents this detrimental cascade of events.
References
Application Notes and Protocols for the Use of Zoniporide in Studies of Intracellular Acidosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), in research focused on intracellular acidosis. Detailed protocols for inducing intracellular acidosis and measuring intracellular pH are provided, along with key quantitative data for Zoniporide and a visualization of the relevant cellular pathways.
Introduction to Zoniporide and Intracellular Acidosis
Intracellular acidosis, a decrease in intracellular pH (pHi), is a critical factor in various physiological and pathological processes, including myocardial ischemia-reperfusion injury.[1][2] The sodium-hydrogen exchanger isoform 1 (NHE-1) is a primary regulator of pHi in many cell types, extruding a proton (H+) in exchange for a sodium ion (Na+).[1][2] During events like cardiac ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ which can subsequently cause calcium overload and cell death.[1]
Zoniporide is a highly potent and selective inhibitor of NHE-1.[1][3][4] Its ability to block NHE-1 makes it a valuable tool for studying the role of this exchanger in pHi regulation and for investigating the therapeutic potential of NHE-1 inhibition in conditions associated with intracellular acidosis.[1][2]
Quantitative Data: Potency and Efficacy of Zoniporide
The following tables summarize the key quantitative parameters of Zoniporide, providing a basis for experimental design.
| Parameter | Value | Cell/Tissue Type | Conditions | Reference |
| IC50 | 14 nM | Human NHE-1 | - | [4] |
| 73 nM | Adult rat ventricular myocytes | 25°C | [5] | |
| 67 nM | Platelets | 25°C | [5] | |
| EC50 | 0.25 nM | Isolated rabbit heart (infarct size reduction) | 30 min ischemia, 120 min reperfusion | [2][4][6] |
| ED50 | 0.45 mg/kg/h | Anesthetized rabbits (infarct size reduction) | - | [4][6] |
Table 1: Inhibitory and Effective Concentrations of Zoniporide
| Compound | EC50 (Infarct Size Reduction) | Fold Potency vs. Zoniporide | Reference |
| Zoniporide | 0.25 nM | - | [2][6] |
| Eniporide | 0.69 nM | 2.8x less potent | [2][6] |
| Cariporide | 5.11 nM | 20.4x less potent | [2][4][6] |
Table 2: Comparative Potency of NHE-1 Inhibitors
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of NHE-1 in intracellular pH regulation and the mechanism of action of Zoniporide.
Caption: Role of NHE-1 in pH regulation and its inhibition by Zoniporide.
Experimental Protocols
Protocol 1: Induction of Intracellular Acidosis using the Ammonium Chloride (NH4Cl) Prepulse Technique
This protocol describes a widely used method to induce a rapid and transient intracellular acidification in cultured cells.
Materials:
-
HEPES-buffered saline (HBS): 124 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 1.3 mM NaH2PO4, 32.5 mM HEPES, 10.5 mM glucose, pH adjusted to 7.4 with NaOH at 37°C.
-
NH4Cl solution: HBS containing 10-20 mM NH4Cl.
-
Na+-free HBS: Replace NaCl with an equimolar concentration of N-methyl-D-glucamine chloride (NMDG-Cl).
-
Cultured cells on coverslips.
Procedure:
-
Culture cells to the desired confluency on glass coverslips suitable for microscopy.
-
Wash the cells twice with HBS at 37°C.
-
Mount the coverslip in a perfusion chamber on a microscope stage maintained at 37°C.
-
Perfuse the cells with HBS for a baseline intracellular pH (pHi) recording (see Protocol 2).
-
To induce acidosis, switch the perfusion to the NH4Cl solution for 3-5 minutes. This will initially cause a slight intracellular alkalinization as NH3 diffuses into the cell and binds to H+.
-
Rapidly switch the perfusion to Na+-free HBS. The removal of extracellular NH4+ causes the intracellular NH4+ to dissociate into NH3 and H+. The NH3 rapidly diffuses out of the cell, trapping the H+ inside and causing a significant drop in pHi (intracellular acidosis).
-
To observe the recovery from acidosis, switch the perfusion back to the standard HBS. The rate of pHi recovery is dependent on the activity of acid-extruding mechanisms, primarily NHE-1 in many cell types.
Caption: Workflow for inducing intracellular acidosis via NH4Cl prepulse.
Protocol 2: Measurement of Intracellular pH using BCECF-AM
This protocol details the use of the ratiometric pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), to measure pHi.
Materials:
-
BCECF-AM (stock solution of 1-5 mM in anhydrous DMSO).
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS).
-
Pluronic F-127 (optional, to aid in dye loading).
-
Nigericin (for calibration).
-
High K+ calibration buffers (with varying pH values, e.g., 6.5, 7.0, 7.5, 8.0).
Procedure:
-
Dye Loading:
-
Prepare a fresh loading solution of 2-10 µM BCECF-AM in HHBS. The addition of Pluronic F-127 (0.02%) can facilitate dye solubilization.
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HHBS to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Fluorescence Measurement:
-
Mount the coverslip with the loaded cells in a perfusion chamber on a fluorescence microscope.
-
Excite the cells alternately at approximately 490 nm and 440 nm, and measure the emission at ~535 nm.
-
The ratio of the fluorescence intensities (490/440) is proportional to the pHi.
-
-
Calibration:
-
At the end of each experiment, perfuse the cells with a high K+ buffer containing 10 µM nigericin. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.
-
Sequentially perfuse the cells with high K+ calibration buffers of known pH values.
-
Record the fluorescence ratio at each pH value to generate a calibration curve.
-
Use the calibration curve to convert the experimental fluorescence ratios to pHi values.
-
Caption: Workflow for intracellular pH measurement using BCECF-AM.
Protocol 3: Application of Zoniporide in Intracellular Acidosis Studies
This protocol outlines how to incorporate Zoniporide into the acidosis and pHi measurement experiments to assess its effect on NHE-1 activity.
Materials:
-
Zoniporide (prepare a stock solution, e.g., 10 mM in DMSO).
-
Cells prepared for pHi measurement as described in Protocols 1 and 2.
Procedure:
-
Preparation of Zoniporide Working Solution:
-
Dilute the Zoniporide stock solution in the appropriate buffer (e.g., HBS) to the desired final working concentration. Based on the IC50 values, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell types.
-
-
Experimental Procedure:
-
Follow the procedures for inducing intracellular acidosis (Protocol 1) and measuring pHi (Protocol 2).
-
To test the effect of Zoniporide, pre-incubate the cells with the Zoniporide working solution for a sufficient period (e.g., 15-30 minutes) before inducing acidosis.
-
Alternatively, introduce Zoniporide during the pHi recovery phase after acidosis has been induced. This allows for the direct observation of its inhibitory effect on the rate of pHi recovery.
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the Zoniporide-treated group) to account for any effects of the solvent.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery in the presence and absence of Zoniporide. A significant reduction in the rate of pHi recovery in the presence of Zoniporide indicates inhibition of NHE-1 activity.
-
Troubleshooting and Considerations
-
Cell Viability: Ensure that the concentrations of Zoniporide and the duration of the experiments do not adversely affect cell viability. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) if necessary.
-
Dye Leakage: BCECF can leak from cells over time. Minimize the duration of experiments and ensure complete de-esterification of the AM ester.
-
Autofluorescence: Be aware of cellular autofluorescence and subtract the background fluorescence from your measurements.
-
Specificity: While Zoniporide is highly selective for NHE-1, it is good practice to confirm the involvement of NHE-1 using other approaches, such as siRNA-mediated knockdown, if feasible.
By following these application notes and protocols, researchers can effectively utilize Zoniporide as a tool to investigate the role of NHE-1 in intracellular pH regulation and its implications in various cellular processes and disease states.
References
- 1. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 2. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of Intracellular pH. [bio-protocol.org]
Application of Zoniporide in Breast Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer metastasis is the primary cause of mortality in patients, and the process of cell invasion is a critical initial step in the metastatic cascade. The sodium-hydrogen exchanger isoform 1 (NHE1) has emerged as a key player in promoting cancer cell invasion and metastasis.[1][2][3][4] NHE1 is a plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for a sodium ion. In cancer cells, NHE1 activity is often upregulated, leading to an alkaline intracellular environment and an acidic extracellular microenvironment.[2][5] This altered pH dynamic promotes the activity of proteolytic enzymes, such as matrix metalloproteinases (MMPs), that degrade the extracellular matrix (ECM), facilitating cell invasion.[1][4]
Zoniporide is a potent and selective inhibitor of NHE1.[6][7] While initially developed for cardioprotection, its role as a potential anti-cancer agent is of growing interest due to the critical function of NHE1 in tumor progression.[5][8] By inhibiting NHE1, Zoniporide is hypothesized to disrupt the pH balance that favors invasive processes, thereby reducing the metastatic potential of breast cancer cells. This document provides detailed application notes and protocols for utilizing Zoniporide in breast cancer cell invasion assays.
Mechanism of Action
Zoniporide targets the NHE1 protein, inhibiting its ability to exchange intracellular protons for extracellular sodium ions. This inhibition leads to a decrease in intracellular pH and an increase in extracellular pH, effectively reversing the pH gradient typically observed in tumors.[2][5] The consequences of this action on breast cancer cell invasion are multifaceted:
-
Inhibition of Proteolytic Enzyme Activity: The acidic extracellular microenvironment created by NHE1 activity is optimal for the function of enzymes like MMPs, which are crucial for degrading the ECM. By raising the extracellular pH, Zoniporide is expected to reduce the activity of these enzymes, thus hindering the breakdown of the basement membrane.[1][4]
-
Modulation of Cell Migration Machinery: Intracellular pH is a critical regulator of cytoskeletal dynamics. By lowering the intracellular pH, Zoniporide may interfere with the actin polymerization and cytoskeletal rearrangements necessary for cell motility and the formation of invasive structures like invadopodia.[9]
-
Disruption of Pro-Invasive Signaling Pathways: NHE1 activity is linked to several signaling pathways that promote cancer cell invasion and metastasis, including the RhoA/ROCK and MAPK pathways.[1][4][10] Inhibition of NHE1 by Zoniporide can therefore disrupt these downstream signaling events.
Quantitative Data Summary
Direct quantitative data for Zoniporide in breast cancer cell invasion assays is limited in publicly available literature. However, studies using other potent NHE1 inhibitors, such as Cariporide, in breast cancer cells provide a strong indication of the expected effects. The following table summarizes representative data from studies on NHE1 inhibition in breast cancer cells.
| Cell Line | Inhibitor | Concentration | Effect on Invasion/Metastasis-Related Processes | Reference |
| MCF-7/ADR | Cariporide | 6 µg/ml | Decreased MDR1 and NF-κB p65 expression, suggesting a role in overcoming drug resistance and reducing pro-survival signaling. | [3] |
| MCF-7/ADR | Cariporide | 6 µg/ml | In combination with doxorubicin, significantly decreased the IC50 value for doxorubicin, indicating sensitization to chemotherapy. | [3] |
| MDA-MB-231 | NHE1 Inhibition | Not Specified | NHE1 is shown to mediate invasion through the regulation of membrane-type 1 matrix metalloproteinase (MT1-MMP). | [1] |
Experimental Protocols
Matrigel Transwell Invasion Assay
This protocol describes a standard method to assess the effect of Zoniporide on the invasive capacity of breast cancer cells through a basement membrane matrix.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Zoniporide (stock solution prepared in a suitable solvent like DMSO)
-
24-well plate with cell culture inserts (8 µm pore size)[11][12]
-
Matrigel™ Basement Membrane Matrix[11]
-
Serum-free cell culture medium
-
Chemoattractant (e.g., medium with 10% FBS)
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet)[13]
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each transwell insert.[11]
-
Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture breast cancer cells to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/ml.
-
-
Zoniporide Treatment:
-
In the cell suspension, add Zoniporide to the desired final concentrations (a dose-response experiment is recommended, e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cell suspension with Zoniporide for 30 minutes at 37°C.
-
-
Invasion Assay Setup:
-
Add 600 µl of chemoattractant (medium with 10% FBS) to the lower chamber of the 24-well plate.[13]
-
Carefully place the Matrigel-coated inserts into the wells.
-
Seed 200 µl of the cell suspension (containing Zoniporide or vehicle) into the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invaded cells from the top surface of the membrane.[11][13]
-
Fix the invaded cells on the bottom of the membrane with the fixing solution for 20 minutes.
-
Stain the fixed cells with crystal violet solution for 15 minutes.[13]
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Using a microscope, count the number of invaded cells in several random fields of view for each insert.
-
Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured with a plate reader.
-
Visualizations
Signaling Pathway of NHE1 in Breast Cancer Cell Invasion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased NHE1 expression is targeted by specific inhibitor cariporide to sensitize resistant breast cancer cells to doxorubicin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fliegellab.biochem.ualberta.ca [fliegellab.biochem.ualberta.ca]
- 5. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proton Transport Inhibitors as Potentially Selective Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 9. Analysis of invadopodia formation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Zoniporide dihydrochloride concentration for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoniporide dihydrochloride in in vitro settings.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).[1][2][3][4][5][6][7] By blocking NHE-1, Zoniporide prevents the extrusion of protons (H+) from the cell in exchange for sodium ions (Na+). This action can protect cells, particularly cardiac cells, from damage during events like ischemia-reperfusion injury, where intracellular acidosis and subsequent calcium overload are major contributors to cell death.[2]
2. What is the recommended starting concentration range for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. However, based on its in vitro potency, a starting range of 10 nM to 1 µM is recommended for most cell-based assays. The IC50 for human NHE-1 inhibition is approximately 14 nM.[1][3][4][5][7]
3. How should I prepare and store this compound stock solutions?
This compound is soluble in water (up to 10 mM) and DMSO (up to 100 mM).[1] For most in vitro studies, preparing a concentrated stock solution in DMSO is common.
-
Preparation: To prepare a 10 mM stock solution, dissolve 3.93 mg of this compound (MW: 393.27 g/mol ) in 1 mL of DMSO.
-
Storage: Store stock solutions at -20°C.[1] It is recommended to prepare fresh solutions, but they can be stored for up to one month at -20°C.[1] Before use, thaw the stock solution at room temperature and ensure any precipitate is fully dissolved.
4. Is this compound selective for NHE-1?
Yes, Zoniporide exhibits high selectivity for NHE-1 over other isoforms.[1][3][4][5][7] This selectivity is crucial for attributing observed effects specifically to the inhibition of NHE-1.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of Zoniporide | Concentration too low: The concentration used may be insufficient to inhibit NHE-1 in your specific cell type or under your experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM). |
| Compound degradation: Improper storage or handling may have led to the degradation of Zoniporide. | Prepare fresh stock solutions and store them properly at -20°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Low NHE-1 expression/activity: The cell line you are using may have low endogenous expression or activity of NHE-1. | Verify NHE-1 expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have high NHE-1 activity. | |
| High cell toxicity or off-target effects | Concentration too high: Excessive concentrations can lead to non-specific effects and cytotoxicity. | Lower the concentration of Zoniporide. Refer to the IC50 values and perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range for your cells. |
| Solvent toxicity: If using a DMSO stock, the final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration in your culture medium is below 0.1% (v/v). Prepare a vehicle control with the same final DMSO concentration. | |
| Variability in experimental results | Inconsistent compound concentration: Inaccurate dilutions or uneven mixing can lead to variable results. | Use calibrated pipettes for dilutions. Ensure thorough mixing of the compound in the culture medium before adding it to the cells. |
| Cell passage number and confluency: Cell physiology and NHE-1 expression can change with passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of the experiment. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Species | Assay | IC50 / Ki | Reference(s) |
| NHE-1 | Human | 22Na+ uptake | 14 nM (IC50) | [3][4][5][7] |
| NHE-1 | Human | Inhibition Constant | 14 nM (Ki) | |
| NHE-2 | Human | Inhibition Constant | 2,200 nM (Ki) | |
| NHE-3 | Rat | Inhibition Constant | 220,000 nM (Ki) | |
| NHE-1 (platelets) | Human | Platelet Swelling | 59 nM (IC50) | [4][5][7] |
| NHE-1 (myocytes) | Rat | H+ efflux | 73 nM (IC50) | [8] |
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Concentration | Storage of Stock Solution | Reference(s) |
| Water | 10 mM | -20°C | [1] |
| DMSO | 100 mM | -20°C | [1] |
Experimental Protocols
Key Experiment: Measurement of Intracellular pH (pHi) Recovery Rate to Assess NHE-1 Inhibition
This protocol describes how to measure the effect of Zoniporide on the recovery of intracellular pH following an acid load, a direct functional measure of NHE-1 activity.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
BCECF-AM (pH-sensitive fluorescent dye)
-
This compound
-
HEPES-buffered saline solution (HBSS)
-
NH4Cl solution (e.g., 20 mM in HBSS)
-
Fluorescence microscope with ratiometric imaging capabilities
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Wash the cells twice with HBSS.
-
Incubate the cells with BCECF-AM (typically 1-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Baseline pHi Measurement:
-
Mount the dish/coverslip on the fluorescence microscope.
-
Perfuse the cells with HBSS and record the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).
-
-
Acid Load:
-
Induce intracellular acidification by perfusing the cells with the NH4Cl solution for 5-10 minutes. This will initially cause an alkalization followed by a rapid acidification upon removal of the NH4Cl.
-
-
pHi Recovery and Zoniporide Treatment:
-
Remove the NH4Cl solution by perfusing with HBSS. This will cause a rapid drop in pHi.
-
Immediately begin recording the fluorescence ratio to monitor the pHi recovery back to baseline.
-
For the experimental group, perfuse the cells with HBSS containing the desired concentration of Zoniporide during the recovery phase. Include a vehicle control (e.g., DMSO) in a separate experiment.
-
-
Data Analysis:
-
Calculate the rate of pHi recovery (dpH/dt) by fitting the initial phase of the recovery curve to a linear regression.
-
Compare the pHi recovery rates between the control and Zoniporide-treated groups. A decrease in the recovery rate in the presence of Zoniporide indicates inhibition of NHE-1.
-
Mandatory Visualizations
Caption: Mechanism of Zoniporide action on the NHE-1 transporter.
Caption: Workflow for assessing NHE-1 inhibition using a pHi recovery assay.
References
- 1. This compound | Na<sup>+</sup>/H<sup>+</sup> exchanger-1 (NHE-1) inhibitor | Hello Bio [hellobio.com]
- 2. What is Zoniporide used for? [synapse.patsnap.com]
- 3. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Zoniporide hydrochloride hydrate 98 (HPLC) CAS 241800-98-6 [sigmaaldrich.com]
- 7. Zoniporide hydrochloride | Sodium Channel | TargetMol [targetmol.com]
- 8. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zoniporide Dihydrochloride Dose-Ranging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals designing and conducting dose-ranging studies with Zoniporide dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] Under conditions of ischemia (lack of blood flow), intracellular pH decreases, activating NHE-1 to extrude hydrogen ions in exchange for sodium ions. This leads to an influx of sodium, which in turn can cause calcium overload through the sodium-calcium exchanger, resulting in cellular injury and death.[1] Zoniporide blocks this cascade by inhibiting NHE-1, thereby protecting cells, particularly cardiac cells, from ischemia-reperfusion injury.[1][4]
Q2: What are the key parameters to consider when designing a preclinical dose-ranging study for Zoniporide?
A2: A preclinical dose-ranging study for Zoniporide should aim to determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[5] Key considerations include the selection of appropriate animal models (e.g., rodent and non-rodent species), the route of administration (intravenous administration has been used in preclinical studies), and the endpoints to be measured.[4][6] These endpoints should include assessments of both safety (e.g., clinical observations, body weight, clinical pathology) and efficacy (e.g., infarct size reduction in a myocardial infarction model).[7][8]
Q3: What are some starting points for dose selection in in vitro and in vivo preclinical models?
A3: For in vitro studies, Zoniporide has an IC50 of 14 nM for human NHE-1.[2][3] In isolated rabbit hearts, it showed a concentration-dependent reduction in infarct size with an EC50 of 0.25 nM.[7][9] For in vivo studies in anesthetized rabbits, an intravenous dose-dependent reduction in infarct size was observed with an ED50 of 0.45 mg/kg/h.[2][3][7][9] These values can serve as a starting point for dose selection in similar preclinical models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Compound precipitation: this compound has good aqueous solubility, but high concentrations in complex media could lead to precipitation. | - Ensure complete solubilization of the compound in an appropriate vehicle (e.g., water or DMSO) before further dilution in culture media. - Visually inspect solutions for any signs of precipitation. - Consider performing a solubility test in your specific cell culture medium. |
| Cell line variability: Different cell lines may express varying levels of NHE-1. | - Confirm NHE-1 expression in your chosen cell line using techniques like Western blot or qPCR. - Consider using a cell line known to have robust NHE-1 activity. | |
| Lack of dose-dependent effect in animal models | Inappropriate dose range: The selected dose range may be too low to elicit a therapeutic effect or too high, leading to toxicity that masks the intended effect. | - Review existing preclinical data to inform your dose selection.[2][3][7][9] - Conduct a pilot study with a wide dose range to identify a more targeted range for your main study. |
| Pharmacokinetic issues: The drug may not be reaching the target tissue at sufficient concentrations or for a long enough duration. | - Perform pharmacokinetic (PK) analysis to measure plasma and tissue concentrations of Zoniporide. The half-life in monkeys has been reported to be 1.5 hours.[2][7] - Adjust the dosing regimen (e.g., frequency of administration) based on the PK data. | |
| Unexpected toxicity in animal models | Off-target effects: While Zoniporide is selective for NHE-1, high concentrations could potentially interact with other targets. | - Carefully review the safety pharmacology profile of Zoniporide. - Reduce the dose to a level that is still expected to be efficacious but with a lower risk of off-target effects. |
| Vehicle-related toxicity: The vehicle used to dissolve and administer the compound may be causing adverse effects. | - Include a vehicle-only control group in your study to differentiate between vehicle effects and compound-specific toxicity. |
Data Presentation
Table 1: In Vitro Potency of Zoniporide
| Parameter | Species/System | Value | Reference |
| IC50 | Human NHE-1 | 14 nM | [2][3] |
| Ki | Human NHE-1 | 14 nM | |
| Ki | Human NHE-2 | 2200 nM | |
| Ki | Rat NHE-3 | 220000 nM | |
| EC50 | Isolated Rabbit Heart (Infarct Size Reduction) | 0.25 nM | [7][9] |
Table 2: In Vivo Efficacy of Zoniporide
| Animal Model | Route of Administration | Key Finding | ED50 | Reference |
| Anesthetized Rabbit | Intravenous | Dose-dependent reduction in infarct size | 0.45 mg/kg/h | [2][3][7][9] |
Experimental Protocols
Protocol 1: In Vitro NHE-1 Inhibition Assay (Cell-Based)
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Cell Culture: Culture cells expressing NHE-1 (e.g., human platelets or a suitable recombinant cell line) in appropriate media.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of the compound in assay buffer.
-
Cell Loading: Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Induction of Acidosis: Induce intracellular acidosis using a method such as the ammonium prepulse technique.
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pH Recovery Measurement: Monitor the recovery of intracellular pH over time in the presence of different concentrations of Zoniporide using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of pH recovery for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Preclinical Dose-Ranging Study in a Rabbit Myocardial Infarction Model
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Animal Model: Use a validated rabbit model of myocardial ischemia-reperfusion injury.
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three dose levels of Zoniporide (e.g., low, medium, and high). The dose selection should be based on existing data.[2][3][7][9]
-
Drug Administration: Administer Zoniporide or vehicle via intravenous infusion before the induction of ischemia.
-
Induction of Myocardial Infarction: Surgically induce regional myocardial ischemia for a defined period (e.g., 30 minutes), followed by a period of reperfusion (e.g., 120 minutes).[9]
-
Monitoring: Continuously monitor physiological parameters such as heart rate and blood pressure throughout the experiment.[9]
-
Endpoint Analysis: At the end of the reperfusion period, euthanize the animals and excise the hearts. Measure the infarct size as a percentage of the area at risk.
-
Pharmacokinetic Analysis: Collect blood samples at various time points to determine the plasma concentration of Zoniporide.
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Statistical Analysis: Compare the infarct sizes between the different dose groups and the vehicle control to determine the effective dose range.
Visualizations
References
- 1. What is Zoniporide used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. altasciences.com [altasciences.com]
- 7. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent findings in Zoniporide reperfusion injury studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoniporide in the context of reperfusion injury. The information is compiled from preclinical studies to help address inconsistent findings and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Zoniporide in cardioprotection?
Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2][3] During ischemia, intracellular acidosis activates NHE-1, leading to an influx of sodium ions (Na+) and subsequent calcium ion (Ca2+) overload via the Na+/Ca2+ exchanger upon reperfusion. This Ca2+ overload is a major contributor to cell death and myocardial injury. By inhibiting NHE-1, Zoniporide is thought to attenuate this Na+ and Ca2+ overload, thereby protecting cardiac cells from ischemia-reperfusion injury.[3]
Q2: I am seeing variable efficacy of Zoniporide in my experiments. What are the most likely causes for these inconsistencies?
Inconsistent findings in Zoniporide studies can arise from several factors:
-
Timing of Administration: Preclinical studies consistently demonstrate that the timing of Zoniporide administration is critical. The most significant cardioprotective effects are observed when the drug is administered before the ischemic event.[4] Administering Zoniporide only at the onset of reperfusion has been shown to be less effective or ineffective in some models. This is a crucial difference from many clinical scenarios where pre-treatment is not feasible.
-
Animal Model Selection: The choice of animal model can significantly impact results. For instance, the metabolism of Zoniporide varies between species due to differences in aldehyde oxidase activity, which can alter the drug's pharmacokinetic and pharmacodynamic profile.[5][6][7] Furthermore, the baseline cardiovascular physiology and collateral circulation can differ, affecting the severity of ischemic injury and the apparent efficacy of the drug.
-
Experimental Protocol Differences: Minor variations in experimental protocols can lead to disparate results. This includes the duration of ischemia and reperfusion, the type of anesthesia used (which can have its own cardioprotective or cardiodepressive effects), and the temperature during the experiment.
-
Off-Target Effects: Zoniporide and other NHE-1 inhibitors may have off-target effects, such as the inhibition of persistent sodium channels.[4] The contribution of these off-target effects to the overall cardioprotection is not fully elucidated and may vary depending on the specific experimental conditions.
Q3: What is the effective dose range for Zoniporide in preclinical models?
The effective dose of Zoniporide varies depending on the animal model and the experimental setup (in vitro vs. in vivo). It is crucial to perform a dose-response study in your specific model. However, published studies provide a starting point:
-
In vitro (isolated heart): Concentration-dependent reduction in infarct size has been observed with an EC50 of approximately 0.25 nM in rabbit hearts.[1][2] A significant reduction in infarct size (by 83%) was seen at 50 nM.[1][2]
-
In vivo (rabbit): A dose-dependent reduction in infarct size has been reported with an ED50 of 0.45 mg/kg/h.[1][2]
-
In vivo (rat): A loading bolus of 1 mg/kg followed by a continuous infusion of 1.98 mg/kg/h has been shown to be effective in a rat model of cardiopulmonary bypass.[8][9][10]
Q4: Are there known issues with Zoniporide's stability and formulation for in vivo experiments?
While specific stability data for laboratory preparations of Zoniporide is not extensively published, general best practices for parenteral drug formulation should be followed. For in vivo studies, Zoniporide is typically dissolved in normal saline.[11][12][13] It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. The solubility and stability of the compound in different vehicles should be confirmed, especially for long-term infusion studies.
Q5: What are the expected hemodynamic effects of Zoniporide?
In some preclinical models, Zoniporide has been shown to reduce myocardial injury without adversely affecting hemodynamics such as mean arterial pressure, heart rate, or the rate-pressure product.[1][2] However, the hemodynamic response can be influenced by the state of the animal (conscious vs. anesthetized) and the specific anesthetic agents used.[14] It is important to monitor and report hemodynamic parameters in your studies to distinguish the direct cardioprotective effects of Zoniporide from those secondary to changes in cardiac workload.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| No significant reduction in infarct size | Timing of Administration: Drug administered after the onset of ischemia or only during reperfusion. | Administer Zoniporide prior to the ischemic event. Consider a loading dose followed by a continuous infusion to ensure adequate plasma concentrations throughout the experiment. |
| Inadequate Dose: The dose used may be too low for the chosen animal model. | Perform a dose-response study to determine the optimal effective dose in your specific model. Refer to the quantitative data tables for guidance on effective concentrations and doses in different species. | |
| Drug Stability/Formulation: The Zoniporide solution may have degraded or precipitated. | Prepare fresh solutions for each experiment. Ensure the vehicle used is appropriate and that the drug is fully dissolved. | |
| High variability in results between animals | Inconsistent Surgical Procedure: Variations in the duration of ischemia, the location of the coronary artery occlusion, or the reperfusion technique. | Standardize the surgical procedure meticulously. Ensure consistent timing of all steps and use anatomical landmarks to guide occlusions. |
| Differences in Animal Physiology: Age, weight, and underlying health status of the animals can affect the response. | Use animals of a consistent age and weight range. Ensure all animals are healthy prior to the experiment. | |
| Unexpected Hemodynamic Effects | Anesthetic Protocol: The anesthetic agent may be interacting with Zoniporide or have its own cardiovascular effects. | Carefully select an anesthetic with minimal cardiovascular impact. If possible, compare findings in anesthetized and conscious models. Monitor and report all hemodynamic parameters. |
| Off-Target Effects: Zoniporide may be affecting other ion channels at the concentration used. | Consider using lower, more specific concentrations if possible. Be aware of the potential for off-target effects and interpret the data accordingly. | |
| Discrepancy between in vitro and in vivo results | Metabolism: Zoniporide is metabolized by aldehyde oxidase, with significant interspecies variation. In vitro results may not account for in vivo metabolism. | Be mindful of the species-specific metabolism of Zoniporide. Consider measuring plasma concentrations of the parent drug and its metabolites. |
| Systemic vs. Direct Cardiac Effects: In vivo, systemic inflammatory responses and neurohormonal activation play a role in reperfusion injury, which are absent in isolated heart models. | Acknowledge the limitations of each model. The Langendorff preparation is useful for studying direct cardiac effects, while in vivo models provide a more complete physiological picture. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Zoniporide
| Parameter | Species | Value | Reference |
| IC50 (NHE-1 Inhibition) | Human | 14 nM | [1] |
| IC50 (NHE-1 Inhibition) | Rat (ventricular myocytes) | 73 nM | [8][9][10] |
| IC50 (NHE-1 Inhibition) | Rat (platelets) | 67 nM | [9][10] |
| EC50 (Infarct Size Reduction) | Rabbit (isolated heart) | 0.25 nM | [1][2] |
| Max Infarct Size Reduction | Rabbit (isolated heart, 50 nM) | 83% | [1][2] |
Table 2: In Vivo Efficacy of Zoniporide
| Parameter | Species | Value | Reference |
| ED50 (Infarct Size Reduction) | Rabbit | 0.45 mg/kg/h | [1][2] |
| Max Inhibition of Platelet Swelling | Rabbit (4 mg/kg/h) | 93% | [1] |
| Effective Infusion Regimen | Rat | 1 mg/kg bolus + 1.98 mg/kg/h infusion | [8][9][10] |
Experimental Protocols
1. Isolated Perfused Heart (Langendorff) Model
This model is used to assess the direct cardioprotective effects of Zoniporide independent of systemic influences.[15][16][17][18][19]
-
Animal Model: Rabbit or rat.
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Perfusion Buffer: Krebs-Henseleit solution, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.
-
Experimental Procedure:
-
The heart is rapidly excised and mounted on a Langendorff apparatus via aortic cannulation for retrograde perfusion.
-
The heart is allowed to stabilize.
-
Zoniporide or vehicle is added to the perfusion buffer at the desired concentration.
-
Global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery for a defined period (e.g., 30 minutes).
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Reperfusion is initiated by restoring flow for a set duration (e.g., 120 minutes).
-
-
Endpoints: Infarct size (e.g., using triphenyltetrazolium chloride staining), recovery of contractile function (e.g., left ventricular developed pressure), and biochemical markers of injury in the coronary effluent (e.g., lactate dehydrogenase, creatine kinase).
2. In Vivo Myocardial Ischemia-Reperfusion Model
This model allows for the evaluation of Zoniporide in a more physiologically relevant setting.
-
Animal Model: Rabbit or rat.
-
Anesthesia: An appropriate anesthetic with minimal cardiovascular side effects should be used.
-
Experimental Procedure:
-
The animal is anesthetized, intubated, and ventilated.
-
A thoracotomy is performed to expose the heart.
-
A major coronary artery (e.g., the left anterior descending artery) is occluded for a defined period (e.g., 30-45 minutes).
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Zoniporide or vehicle is administered intravenously as a bolus and/or continuous infusion, typically starting before the ischemic period.
-
The occlusion is released to allow for reperfusion for a set duration (e.g., 2-24 hours).
-
-
Endpoints: Infarct size as a percentage of the area at risk, cardiac function (e.g., via echocardiography), and systemic biomarkers of cardiac injury (e.g., troponins).[20][21][22]
Visualizations
Caption: Mechanism of Zoniporide in preventing reperfusion injury.
Caption: General experimental workflows for Zoniporide studies.
References
- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Zoniporide used for? [synapse.patsnap.com]
- 4. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Cross-Species Comparison of the Metabolism and Excretion of Zoniporide: Contribution of Aldehyde Oxidase to Interspecies Differences | Semantic Scholar [semanticscholar.org]
- 8. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9302010B2 - Stable formulations for parenteral injection of peptide drugs - Google Patents [patents.google.com]
- 12. Composition Optimization and Stability Testing of a Parenteral Antifungal Solution based on a Ternary Solvent System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of isoniazid injection in i.v. solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of the stereoisomers of the alpha 2-adrenergic agonist medetomidine on systemic and coronary hemodynamics in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The continuing evolution of the Langendorff and ejecting murine heart: new advances in cardiac phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Biomarkers in post‐reperfusion syndrome after acute lower limb ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative and inflammatory biomarkers of ischemia and reperfusion injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zoniporide and its Active Metabolite in Experimental Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoniporide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is Zoniporide and what is its primary mechanism of action?
A1: Zoniporide is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] Its primary mechanism of action is to block the exchange of intracellular protons (H+) for extracellular sodium ions (Na+), a process that is particularly active during intracellular acidosis, such as that occurring during ischemia.[2] By inhibiting NHE-1, Zoniporide helps to prevent the intracellular sodium overload that can lead to calcium overload via the Na+/Ca2+ exchanger, thereby protecting cardiac cells from ischemia-reperfusion injury.[2]
Q2: What is the main active metabolite of Zoniporide?
A2: The major active metabolite of Zoniporide is 2-oxozoniporide (M1).[3][4] This metabolite is formed primarily through the action of the enzyme aldehyde oxidase (AO).[3][4][5]
Q3: What is the known biological activity of 2-oxozoniporide (M1)?
A3: While 2-oxozoniporide (M1) is recognized as the major circulating metabolite of Zoniporide, there is currently a lack of publicly available data quantifying its specific inhibitory potency (e.g., IC50 or EC50) against NHE-1.[3] The contribution of M1 to the overall pharmacological effect of Zoniporide in experimental outcomes is therefore not fully elucidated. Researchers should be aware of this knowledge gap when designing experiments and interpreting data, as the observed effects of Zoniporide administration could be a combination of the parent drug and its active metabolite.
Q4: In which experimental models has Zoniporide shown efficacy?
A4: Zoniporide has demonstrated cardioprotective effects in both in vitro and in vivo models. These include isolated heart (Langendorff) preparations of rabbits and rats, as well as in vivo models of myocardial ischemia-reperfusion injury in anesthetized rabbits.[6][7] It has been shown to reduce infarct size and attenuate postischemic cardiac contractile dysfunction.[1][7]
Q5: What are the key considerations for preparing Zoniporide solutions?
A5: Zoniporide hydrochloride hydrate is reported to have high aqueous solubility.[8] For experimental use, it can be dissolved in water (H2O) at a concentration of 2 mg/mL, with warming to aid dissolution. For in vitro studies such as the Langendorff preparation, stock solutions are often made in dimethyl sulfoxide (DMSO) and then diluted in the perfusion buffer to a final DMSO concentration of less than 0.1%.[6] For in vivo studies, Zoniporide can be dissolved in normal saline.[6]
Troubleshooting Guides
In Vitro Experiments (e.g., Langendorff Isolated Heart)
| Problem | Potential Cause | Troubleshooting Steps |
| Ectopic heartbeats or signal noise in Langendorff preparation | Hypoxia of the heart tissue due to underperfusion. | Ensure adequate perfusion pressure. For rats, a spontaneous heart rate below 150-180 bpm might indicate underperfusion.[9] |
| Improper cannula placement. | The end of the cannula should be visible through the aorta. If it has perforated the aortic valve, it will affect the perfusion of the coronary arteries.[10] | |
| Air bubbles in the perfusion line. | Air bubbles can cause an ischemic insult. Ensure all lines are free of bubbles.[10] | |
| Variability in drug effect | Inconsistent drug concentration in the perfusate. | Ensure thorough mixing of the stock solution into the buffer. Use a peristaltic pump for consistent delivery. |
| Degradation of Zoniporide in the buffer. | Prepare fresh solutions for each experiment. While Zoniporide is generally stable, prolonged storage in buffer at 37°C could lead to degradation. | |
| No observable effect of Zoniporide | Incorrect drug concentration. | Verify calculations and dilutions. Consider a dose-response curve to determine the optimal concentration for your model. |
| NHE-1 is not sufficiently activated. | The cardioprotective effects of NHE-1 inhibitors are most prominent when there is an ischemic insult leading to intracellular acidosis. Ensure your experimental protocol includes a sufficient ischemic period. |
In Vivo Experiments (e.g., Anesthetized Rabbit Model)
| Problem | Potential Cause | Troubleshooting Steps |
| High mortality rate during the procedure | Anesthetic complications. | Closely monitor vital signs. Underlying respiratory conditions can increase the risk of respiratory arrest under anesthesia.[11] |
| Surgical stress. | Ensure the animal is properly acclimated and handled to minimize stress.[11] | |
| Inconsistent drug exposure | Issues with intravenous administration. | Ensure the catheter is properly placed and patent throughout the infusion period. |
| Rapid metabolism of Zoniporide. | Be aware of the species-specific metabolism. Zoniporide is metabolized by aldehyde oxidase, and the activity of this enzyme can vary between species.[5] | |
| Lack of cardioprotective effect | Insufficient drug dosage. | The effective dose can vary between species and models. Refer to published studies for appropriate dose ranges. For anesthetized rabbits, an ED50 of 0.45 mg/kg/h has been reported.[7] |
| Timing of drug administration. | For maximal cardioprotective effect, NHE-1 inhibitors should be present during both ischemia and reperfusion.[12] Administering the inhibitor only at the time of reperfusion may attenuate its protective effects.[13] |
Quantitative Data
Table 1: In Vitro Potency of Zoniporide Against NHE-1
| Assay | Species | Parameter | Value |
| NHE-1 Inhibition | Human | IC50 | 14 nM[1] |
| NHE-1 dependent Na+ uptake | Not Specified | IC50 | 14 nM |
| Sarcolemmal NHE activity | Rat | IC50 | 73 nM (at 25°C)[14][15] |
| Platelet Swelling (NHE-1 activity) | Rat | IC50 | 67 nM (at 25°C)[14][15] |
| Reduction of Infarct Size (Langendorff) | Rabbit | EC50 | 0.25 nM[1][7] |
Table 2: In Vivo Efficacy of Zoniporide
| Model | Species | Parameter | Value |
| Reduction of Infarct Size | Anesthetized Rabbit | ED50 | 0.45 mg/kg/h[1][7] |
| Inhibition of Platelet Swelling | Anesthetized Rabbit | ID50 | 0.21 mg/kg/h[9] |
Experimental Protocols
Key Experiment 1: Isolated Heart (Langendorff) Preparation for Ischemia-Reperfusion Injury
Objective: To assess the cardioprotective effect of Zoniporide on myocardial infarct size in an ex vivo model.
Methodology:
-
Animal Model: New Zealand White rabbits.
-
Heart Excision: Anesthetize the rabbit and rapidly excise the heart.
-
Langendorff Setup: Mount the heart on a Langendorff apparatus and begin retrograde perfusion with a modified Krebs' solution (118.5 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 24.8 mM NaHCO3, 2.5 mM CaCl2, and 10 mM glucose) gassed with 95% O2, 5% CO2 to maintain a pH of 7.4-7.5. Maintain a constant pressure of 80 mm Hg and a temperature of 38.5°C.[9]
-
Drug Administration: Begin perfusion with Zoniporide (or vehicle control) 30 minutes prior to inducing ischemia and continue throughout the experiment.[6]
-
Ischemia-Reperfusion Protocol:
-
Endpoint Measurement: At the end of reperfusion, determine the infarct area and the area at risk, and express the infarct size as a percentage of the area at risk (% IA/AAR).
Key Experiment 2: In Vivo Anesthetized Rabbit Model of Myocardial Ischemia-Reperfusion
Objective: To evaluate the dose-dependent effect of Zoniporide on myocardial infarct size in an in vivo setting.
Methodology:
-
Animal Model: New Zealand White male rabbits (3-4 kg).
-
Anesthesia and Surgical Preparation: Anesthetize the rabbits with sodium pentobarbital. Perform a tracheotomy and ventilate with 100% oxygen. Expose the heart via a left thoracotomy and place a suture around a branch of the left coronary artery.[6]
-
Drug Administration: Infuse Zoniporide or vehicle (normal saline) intravenously for a total of 2 hours, starting 30 minutes before regional ischemia.[6]
-
Ischemia-Reperfusion Protocol:
-
Induce regional ischemia by tightening the coronary artery snare for 30 minutes.
-
Release the snare and allow for 120 minutes of reperfusion.[6]
-
-
Endpoint Measurement: After the reperfusion period, excise the heart and measure the infarct size as a percentage of the ischemic area at risk (% IA/AAR).
Visualizations
Signaling Pathway of NHE-1 Inhibition in Ischemia-Reperfusion Injury
Caption: NHE-1 signaling cascade during ischemia-reperfusion and the inhibitory action of Zoniporide.
Experimental Workflow: Langendorff Isolated Heart Preparation
Caption: Experimental workflow for assessing cardioprotection using a Langendorff isolated heart model.
Logical Relationship: Zoniporide Metabolism
Caption: Metabolic conversion of Zoniporide to its active metabolite M1 via Aldehyde Oxidase.
References
- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Zoniporide used for? [synapse.patsnap.com]
- 3. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. adinstruments.com [adinstruments.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding precipitation of Zoniporide dihydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the precipitation of Zoniporide dihydrochloride in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is soluble in water up to 10 mM.[1] For higher concentrations, the use of co-solvents or other solubilization techniques may be necessary. It is also soluble in DMSO at concentrations up to 100 mM.[1]
Q2: My this compound solution appears to have a precipitate. What should I do?
A2: If you observe a precipitate in your this compound solution, it is recommended to warm the solution gently. Some sources suggest that solubility in water can be improved with warming.[2] After warming, ensure the solution is clear before use. For stored solutions, it is crucial to equilibrate them to room temperature and visually inspect for any precipitate before application.[1] If precipitation persists, consider the troubleshooting steps outlined in the guides below.
Q3: What is the recommended storage condition for this compound solutions?
A3: Ideally, solutions should be prepared fresh on the day of use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Always ensure the solution is fully thawed, equilibrated to room temperature, and free of any precipitate before use.[1]
Q4: Can I adjust the pH of my aqueous solution to improve the solubility of this compound?
A4: Yes, pH adjustment can be a viable strategy. As a dihydrochloride salt of a weakly basic compound, Zoniporide's solubility is pH-dependent. Lowering the pH of the aqueous medium can help maintain the ionized, more soluble form of the compound and prevent its conversion to the less soluble free base.[3][4][5] However, the optimal pH for stability and solubility should be determined empirically for your specific experimental conditions.
Q5: Are there any known incompatibilities for this compound in aqueous solutions?
A5: While specific incompatibility data is limited in the provided search results, it is generally advisable to avoid strongly basic conditions, which could promote the precipitation of the free base form of Zoniporide. Additionally, interactions with other components in complex buffers or media could potentially lead to precipitation. It is recommended to first prepare a concentrated stock solution in a simple, compatible solvent (like water or DMSO) and then dilute it into the final experimental medium.
Troubleshooting Guides
Issue 1: Precipitation upon dissolution in water at room temperature.
This guide provides a systematic approach to address precipitation issues encountered during the initial preparation of this compound aqueous solutions.
Caption: Troubleshooting workflow for initial dissolution of this compound.
Issue 2: Precipitation in buffered solutions or cell culture media.
This workflow addresses the common issue of precipitation when a stock solution of this compound is diluted into a more complex aqueous environment.
Caption: Workflow for addressing precipitation in complex aqueous media.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 393.27 g/mol | [1] |
| Aqueous Solubility | Up to 10 mM | [1] |
| DMSO Solubility | Up to 100 mM | [1] |
| Storage (Solid) | -20°C | [1] |
| Storage (Solution) | -20°C for up to one month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Materials: this compound powder, sterile deionized water.
-
Calculation: Calculate the required mass of this compound for the desired volume of a 10 mM solution (Molecular Weight: 393.27 g/mol ).
-
Mass (mg) = 10 mmol/L * Volume (L) * 393.27 g/mol * 1000 mg/g
-
-
Dissolution: a. Weigh the calculated amount of this compound powder. b. Add the powder to the corresponding volume of sterile deionized water. c. Vortex or sonicate briefly to aid dissolution. d. If a precipitate is observed, warm the solution in a 37°C water bath for 5-10 minutes, or until the solution is clear.
-
Sterilization (Optional): If required for your experiment, filter-sterilize the solution through a 0.22 µm syringe filter.
-
Usage and Storage: Use the solution immediately. If storage is necessary, aliquot and store at -20°C for up to one month. Before use, thaw completely, bring to room temperature, and inspect for any precipitation.
Protocol 2: pH-Adjusted Solubilization
This protocol is intended for situations where precipitation occurs in a neutral or slightly basic buffer.
-
Materials: this compound, appropriate acidic buffer (e.g., citrate buffer) or dilute HCl, pH meter.
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in deionized water as described in Protocol 1.
-
Buffer Preparation: Prepare your desired experimental buffer.
-
pH Adjustment: a. Measure the initial pH of your experimental buffer. b. If the pH is neutral or basic, consider adjusting it to a slightly acidic pH (e.g., pH 6.0-6.5), if compatible with your experimental design. Use a dilute acid (e.g., 0.1 M HCl) for adjustment.
-
Dilution: Slowly add the concentrated this compound stock solution to the pH-adjusted buffer while stirring to achieve the final desired concentration.
-
Observation: Visually inspect the final solution for any signs of precipitation.
Signaling Pathway Context
Zoniporide is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is involved in regulating intracellular pH and cell volume, and its inhibition has been studied in various contexts, including cardioprotection.[1] The following diagram illustrates the simplified signaling context of NHE-1 inhibition.
Caption: Simplified diagram of NHE-1 inhibition by Zoniporide at the cell membrane.
References
Ensuring stability of Zoniporide dihydrochloride in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of Zoniporide dihydrochloride in experimental buffers. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored desiccated at 2-8°C for short-term storage.[1][2][3] For long-term storage, it is recommended to store at -20°C. The solid form is generally stable when protected from moisture and light.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in water and DMSO. Solubility data from various suppliers indicates it is soluble up to 10 mM in water and 100 mM in DMSO.[4][5] For aqueous stock solutions, warming may be necessary to achieve complete dissolution.[1][2][3]
Q3: How stable are stock solutions of this compound?
A3: The stability of this compound in solution is temperature-dependent. Hydrolysis is a primary degradation pathway.[6] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C for up to one year.[7] Avoid repeated freeze-thaw cycles.
Q4: What are the known degradation pathways for this compound?
A4: The primary known degradation pathway for Zoniporide is hydrolysis of the acylguanidine group to form a carboxylic acid derivative.[6] Studies have identified two major hydrolysis degradants, referred to as Degradant I and Degradant II.[6] Additionally, due to the presence of quinoline and pyrazole moieties, there is a potential for photodegradation upon exposure to light.
Troubleshooting Guide
Issue 1: I am seeing variable or lower-than-expected activity of Zoniporide in my cell-based assays.
This could be due to the degradation of Zoniporide in your experimental buffer.
-
Is your experimental buffer at a neutral or alkaline pH? The acylguanidine group in Zoniporide is susceptible to hydrolysis, which can be accelerated at neutral to alkaline pH. Consider the pH of your culture medium or buffer.
-
Are you using a Tris-based buffer? Some buffers, like Tris, can react with and degrade certain compounds. If you are observing instability, consider switching to an alternative buffer system such as HEPES or phosphate-buffered saline (PBS).
-
How long are your incubation times? For lengthy experiments, the stability of Zoniporide in the experimental buffer at 37°C may be a factor. It is advisable to minimize the incubation time or replenish the compound during the experiment if feasible.
-
Have your solutions been exposed to light? The quinoline and pyrazole components of Zoniporide suggest a potential for photodegradation. Protect your stock solutions and experimental setups from light.
Issue 2: I observe a precipitate in my stock solution after thawing.
This may be due to the solubility limits of this compound, especially in aqueous solutions at low temperatures.
-
Did you warm the solution upon preparation? Warming can aid in the complete dissolution of this compound in water.[1][2][3]
-
What is the concentration of your stock solution? If you are working with high concentrations, consider preparing a slightly more dilute stock solution to ensure it remains in solution upon thawing.
-
Did you centrifuge the vial before use? After thawing, it is good practice to centrifuge the vial to pellet any undissolved material before taking an aliquot.
Data on this compound Stability
The stability of Zoniporide in an aqueous solution is significantly influenced by temperature. The primary degradation pathway is hydrolysis.
Table 1: Predicted Time for 0.1% Formation of Degradant I at Various Temperatures
| Temperature | Predicted Time to Reach 0.1% Degradant I |
| 30°C | 9 days |
| 5°C | 330 days |
| -20°C | 30,962 days |
Data adapted from a study on the initial rate analysis of Zoniporide hydrolysis.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the desired volume of sterile DMSO or water to the vial to achieve the target concentration (e.g., 10 mM in DMSO or 1 mM in water).
-
If using water, gently warm the solution (e.g., in a 37°C water bath) and vortex to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Zoniporide Stability in an Experimental Buffer
-
Prepare a solution of this compound in the experimental buffer of interest at the final working concentration.
-
Divide the solution into multiple aliquots in light-protected tubes.
-
Store the aliquots under the experimental conditions (e.g., 37°C, room temperature, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and immediately analyze it by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).
-
Quantify the peak area of the parent Zoniporide compound at each time point to determine the percentage of degradation over time.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing Zoniporide stability in buffers.
Caption: Troubleshooting logic for Zoniporide activity issues.
References
- 1. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Accounting for Plasma Protein Binding of Zoniporide In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zoniporide. This resource provides detailed guidance on understanding and accounting for the plasma protein binding (PPB) of Zoniporide in your in vivo experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the significance of plasma protein binding for Zoniporide's in vivo activity?
Only the unbound, or "free," fraction of a drug is pharmacologically active and able to diffuse from the bloodstream to the target tissues to exert its therapeutic effect. The portion of Zoniporide that is bound to plasma proteins acts as a temporary reservoir and is not immediately available for activity. Therefore, understanding the extent of PPB is crucial for interpreting pharmacokinetic (PK) and pharmacodynamic (PD) data, as it directly influences the drug's distribution, metabolism, and clearance.
Q2: What is the extent of Zoniporide's plasma protein binding?
Q3: Which plasma proteins does Zoniporide likely bind to?
As Zoniporide is a basic compound, it is expected to primarily bind to alpha-1-acid glycoprotein (AAG) . However, it may also show some binding to albumin. The concentration of AAG can vary significantly in response to inflammatory conditions, which can in turn alter the unbound fraction of Zoniporide.
Q4: How does plasma protein binding affect the interpretation of in vitro to in vivo extrapolation (IVIVE)?
When extrapolating in vitro potency (e.g., IC50) to predict in vivo efficacy, it is critical to account for the unbound fraction of Zoniporide in plasma. The free drug hypothesis suggests that the unbound concentration of a drug in plasma is in equilibrium with the concentration at the target site. Therefore, the in vitro effective concentrations should be compared with the in vivo unbound plasma concentrations of Zoniporide.
Quantitative Data on Zoniporide Plasma Protein Binding
The following table summarizes the available quantitative data for Zoniporide's plasma protein binding. Data for species other than rat are not widely published.
| Species | Plasma Protein Binding (%) | Unbound Fraction (%) | Reference |
| Rat | 54% | 46% | Tracey et al., 2003 |
| Human | Moderate (Specific percentage not published) | - | Knight et al., 2003 |
| Monkey | Moderate (Specific percentage not published) | - | Knight et al., 2003 |
| Dog | Moderate (Specific percentage not published) | - | Guzman-Perez et al., 2001 |
Visualizing Drug Distribution Dynamics
The following diagram illustrates the equilibrium between bound and unbound Zoniporide in the plasma and its availability to target tissues.
Zoniporide Distribution Equilibrium
Experimental Protocols
Determining Unbound Fraction of Zoniporide using Equilibrium Dialysis
Equilibrium dialysis is a widely accepted method for determining the plasma protein binding of a compound.
Materials:
-
Zoniporide stock solution
-
Control plasma from the species of interest (e.g., rat, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus (e.g., 96-well RED device) with semi-permeable membranes (e.g., 8-12 kDa MWCO)
-
Incubator shaker set to 37°C
-
LC-MS/MS for quantification
Procedure:
-
Prepare a working solution of Zoniporide in control plasma at the desired concentration (e.g., 1 µM).
-
Add the Zoniporide-spiked plasma to one chamber of the dialysis cell (the donor chamber).
-
Add an equal volume of PBS to the other chamber (the receiver chamber).
-
Seal the dialysis unit and incubate at 37°C with gentle shaking for a predetermined time (typically 4-6 hours, to be optimized) to allow the system to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Analyze the concentration of Zoniporide in both sets of samples using a validated LC-MS/MS method.
Data Analysis: The percentage of unbound Zoniporide is calculated as:
% Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100
The percentage of plasma protein binding is calculated as:
% Bound = 100 - % Unbound
The following diagram outlines the experimental workflow for the equilibrium dialysis protocol.
Equilibrium Dialysis Workflow
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in % unbound results | - Inconsistent pipetting- Temperature fluctuations during incubation- Plasma samples not fully thawed or mixed- Non-specific binding of Zoniporide to the dialysis device | - Use calibrated pipettes and consistent technique.- Ensure the incubator maintains a stable 37°C.- Thaw plasma completely at 37°C and vortex gently before use.- Pre-condition the dialysis device according to the manufacturer's instructions. |
| Unrealistically high % unbound | - Leakage of the dialysis membrane- Insufficient incubation time to reach equilibrium | - Inspect membranes for any damage before use.- Perform a time-course experiment (e.g., 2, 4, 6, 8 hours) to determine the optimal time to reach equilibrium for Zoniporide. |
| Unrealistically low % unbound | - Non-specific binding to the device- Drug instability in plasma or buffer at 37°C | - Use devices made of low-binding materials. Consider adding a small amount of organic solvent (if compatible with the assay) to the buffer to reduce non-specific binding.- Assess the stability of Zoniporide under the assay conditions by incubating it in plasma and buffer separately and measuring the concentration over time. |
| Poor recovery of Zoniporide | - Adsorption to labware (e.g., pipette tips, plates)- Instability of the compound | - Use low-adhesion polypropylene labware.- As mentioned above, confirm the stability of Zoniporide under the experimental conditions. |
The logical process for troubleshooting unexpected results is depicted in the diagram below.
Troubleshooting Logic Flow
Validation & Comparative
A Comparative Guide to Zoniporide and Cariporide as NHE-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Zoniporide and Cariporide, two prominent inhibitors of the Na+/H+ exchanger isoform 1 (NHE-1). NHE-1 is a key membrane protein involved in the regulation of intracellular pH and cell volume, and its dysregulation has been implicated in various pathologies, including myocardial ischemia-reperfusion injury and cardiac hypertrophy.[1][2] This document summarizes their inhibitory potency, selectivity, and the experimental methods used for their characterization, supported by experimental data.
Potency and Selectivity Comparison
Zoniporide and Cariporide are both potent inhibitors of NHE-1, but exhibit differences in their potency and selectivity across various NHE isoforms. The following table summarizes their inhibitory activities, primarily focusing on IC50 and Ki values.
| Compound | Target | Potency (IC50/Ki) | Selectivity | Reference |
| Zoniporide | Human NHE-1 | IC50: 14 nM | >150-fold vs. other NHE isoforms | [3][4][5][6] |
| Human NHE-1 | Ki: 14 nM | |||
| Human NHE-2 | Ki: 2200 nM | 157-fold vs. hNHE-2 | [7] | |
| Rat NHE-3 | Ki: 220,000 nM | 15,700-fold vs. rNHE-3 | [7] | |
| Human Platelet NHE-1 | IC50: 59 nM | [4][5][6] | ||
| Rat Ventricular Myocyte NHE-1 | IC50: 73 nM (at 25°C) | [8] | ||
| Cariporide | Human NHE-1 | IC50: 0.05 µM (50 nM) | ||
| Human NHE-1 | IC50: 30 nM | [9][10][11] | ||
| Human NHE-2 | IC50: 1000 µM | |||
| Human NHE-3 | IC50: 3 µM |
Experimental Protocols
The inhibitory activity of Zoniporide and Cariporide on NHE-1 is typically assessed using fluorometric measurements of intracellular pH (pHi) in cells expressing the exchanger.
Measurement of NHE-1 Activity via Intracellular pH Monitoring
This method relies on inducing intracellular acidosis and then monitoring the rate of pHi recovery, which is mediated by NHE-1 activity in the absence of bicarbonate.
1. Cell Preparation and Dye Loading:
-
Cells stably expressing the target NHE isoform (e.g., human NHE-1 in CHO-K1 cells) are cultured on coverslips.[11]
-
The cells are loaded with a pH-sensitive fluorescent dye, such as BCECF-AM, by incubation in a physiological salt solution.
2. Induction of Intracellular Acidosis:
-
A common method to induce a rapid and reversible intracellular acidification is the ammonium prepulse technique.
-
Cells are transiently exposed to a solution containing NH4Cl, leading to an initial intracellular alkalinization as NH3 diffuses into the cell and combines with H+ to form NH4+.
-
Subsequent removal of the external NH4Cl and replacement with a Na+-free solution causes a rapid efflux of NH3, leaving behind H+ and resulting in a profound intracellular acidosis.[12]
3. Measurement of pHi Recovery:
-
The coverslip with the acid-loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope.
-
The cells are superfused with a Na+-containing solution to initiate NHE-1-mediated pHi recovery.
-
The fluorescence emission of the pH-sensitive dye is monitored over time. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular pH.
-
The initial rate of pHi recovery (ΔpH/Δt) is calculated from the linear portion of the recovery phase and is taken as a measure of NHE-1 activity.[13]
4. Inhibition Assay:
-
To determine the IC50 value of an inhibitor, the pHi recovery assay is performed in the presence of varying concentrations of the compound.
-
The rate of pHi recovery is measured for each inhibitor concentration.
-
The percentage of inhibition is calculated relative to the control (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of NHE-1 activity, is determined by fitting the concentration-response data to a sigmoidal curve.
Below is a workflow diagram illustrating the key steps in a typical NHE-1 inhibition assay.
References
- 1. Cariporide - Wikipedia [en.wikipedia.org]
- 2. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Zoniporide: a potent and highly selective inhibitor of human Na(+)/H(+) exchanger-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cariporide mesylate | 159138-81-5 | Benchchem [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of NHE-1 Increases Smoke-Induced Proliferative Activity of Barrett’s Esophageal Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Zoniporide: A Comparative Analysis of its Selectivity for the Sodium-Hydrogen Exchanger Isoform 1 (NHE-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zoniporide's selectivity for the Na+/H+ exchanger isoform 1 (NHE-1) over other NHE isoforms. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer an objective overview for research and drug development applications.
High Selectivity of Zoniporide for NHE-1
Zoniporide is a potent and highly selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1).[1] Experimental data consistently demonstrates its preferential inhibition of NHE-1 compared to other isoforms, particularly NHE-2 and NHE-3.
Inhibitory Activity of Zoniporide against NHE Isoforms
The selectivity of Zoniporide is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values against various NHE isoforms.
| Isoform | Species | Parameter | Value (nM) | Fold Selectivity vs. NHE-1 |
| NHE-1 | Human | Ki | 14 | - |
| NHE-2 | Human | Ki | 2200 | ~157 |
| NHE-3 | Rat | Ki | 220000 | ~15,714 |
| NHE-1 | Human | IC50 | 14 | - |
| NHE-2 | Human | IC50 | - | >150 |
| NHE-3 | Rat | IC50 | - | ~15,700[2] |
Experimental Protocols
The selectivity of Zoniporide for NHE-1 has been determined using established in vitro and ex vivo assays. The following are detailed descriptions of the key experimental methodologies employed.
22Na+ Uptake Assay in NHE-Transfected Fibroblasts
This in vitro assay is a common method to determine the potency and selectivity of NHE inhibitors.
Principle: The activity of specific NHE isoforms is measured by quantifying the rate of radioactive sodium (22Na+) uptake into cells that have been genetically engineered to overexpress a single NHE isoform. Inhibition of this uptake by a compound is a direct measure of its inhibitory activity against that specific isoform.
Experimental Workflow:
Detailed Method:
-
Cell Culture: PS-120 fibroblast cell lines, which are deficient in endogenous NHE activity, are stably transfected to express a single human NHE isoform (e.g., NHE-1, NHE-2) or a rat isoform (e.g., NHE-3).
-
Acidification: The intracellular pH of the cells is lowered, typically by pre-incubating them in an ammonium-containing buffer followed by a sodium-free buffer.
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of Zoniporide.
-
22Na+ Uptake: The assay is initiated by adding a buffer containing radioactive 22Na+. The NHE-mediated exchange of intracellular H+ for extracellular Na+ leads to the accumulation of 22Na+ inside the cells.
-
Termination and Measurement: The uptake is stopped after a specific time by rapidly washing the cells with an ice-cold, sodium-free buffer. The amount of intracellular 22Na+ is then quantified using a scintillation counter.
-
Data Analysis: The concentration-dependent inhibition of 22Na+ uptake is used to calculate the IC50 value of Zoniporide for each NHE isoform.
Ex Vivo Human Platelet Swelling Assay
This assay provides a measure of a compound's inhibitory effect on the endogenous NHE-1 activity in a native cell type.
Principle: Platelet volume is regulated by NHE-1. When platelets are placed in a sodium propionate solution, the influx of propionic acid causes intracellular acidification, which activates NHE-1. The subsequent influx of Na+ leads to water entry and platelet swelling. Inhibition of NHE-1 reduces this swelling, which can be measured as a change in light absorbance.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Human venous blood is collected into an anticoagulant (e.g., citrate), and PRP is prepared by centrifugation.
-
Assay Initiation: The PRP is placed in a cuvette in a spectrophotometer. Platelet swelling is induced by the addition of sodium propionate.
-
Inhibitor Effect: The assay is performed in the presence of varying concentrations of Zoniporide.
-
Measurement: Platelet swelling is monitored over time by measuring the decrease in light absorbance at a specific wavelength. As platelets swell, the light scattering properties of the suspension change.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of platelet swelling against the concentration of Zoniporide.
Signaling Pathway Context: Cardioprotection
Zoniporide's high selectivity for NHE-1 is particularly relevant in the context of cardiovascular diseases, such as myocardial ischemia-reperfusion injury.[1] During ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+. This, in turn, reverses the Na+/Ca2+ exchanger (NCX), causing an increase in intracellular Ca2+, which contributes to cell injury. By selectively inhibiting NHE-1, Zoniporide mitigates this deleterious cascade.
References
Zoniporide: A Comparative Analysis of its Cardioprotective Effects in Preclinical Models
For researchers and professionals in drug development, the quest for effective cardioprotective agents is a paramount objective. Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), has emerged as a promising candidate in mitigating ischemia-reperfusion injury. This guide provides a comprehensive comparison of Zoniporide's efficacy against other NHE-1 inhibitors in various animal models, supported by experimental data and detailed methodologies.
Quantitative Comparison of Cardioprotective Efficacy
The cardioprotective effects of Zoniporide have been evaluated in several preclinical studies, primarily focusing on its ability to reduce myocardial infarct size and improve cardiac function following an ischemic insult. The following tables summarize the key quantitative data from these studies, comparing Zoniporide with other notable NHE-1 inhibitors, Cariporide and Eniporide.
Table 1: In Vitro Cardioprotective Efficacy in Isolated Rabbit Hearts (Langendorff Model)
| Compound | EC50 (nM) | Maximum Infarct Size Reduction (%) | Animal Model | Ischemia Duration | Reperfusion Duration | Reference |
| Zoniporide | 0.25 | 83% (at 50 nM) | Rabbit | 30 min | 120 min | [1][2] |
| Cariporide | 5.11 | Equivalent to Zoniporide | Rabbit | 30 min | 120 min | [1][2] |
| Eniporide | 0.69 | 58% | Rabbit | 30 min | 120 min | [1][2] |
EC50 represents the concentration required to achieve 50% of the maximum effect.
Table 2: In Vivo Cardioprotective Efficacy in Anesthetized Rabbits
| Compound | ED50 (mg/kg/h) | Maximum Infarct Size Reduction (%) | Animal Model | Ischemia Duration | Reperfusion Duration | Reference |
| Zoniporide | 0.45 | 75% (at 4 mg/kg/h) | Rabbit | 30 min | 120 min | [1] |
ED50 represents the dose required to achieve 50% of the maximum effect.
Table 3: Cardioprotective Effects of Zoniporide in Rat Models
| Parameter | Zoniporide Treatment | Control/Vehicle | Animal Model | Ischemia/Reperfusion Details | Reference |
| Infarct Size Reduction | 1.4-fold decrease | - | Rat | Ischemia/Reperfusion | [3] |
| Serum Troponin I | 2.1-fold decrease | - | Rat | Ischemia/Reperfusion | [3] |
| Post-Reperfusion Arrhythmias | 2-fold decrease in severity | - | Rat | Ischemia/Reperfusion | [3] |
| LVDP Recovery (% of baseline) | 61 ± 3% | 43 ± 5% | Rat | 150 min hypothermic ischemia, 60 min reperfusion | [4] |
| Myocardial MPO Activity | Attenuated | - | Rat | 150 min hypothermic ischemia, 60 min reperfusion | [4][5] |
LVDP: Left Ventricular Developed Pressure; MPO: Myeloperoxidase (an indicator of neutrophil accumulation).
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experimental models are provided below.
In Vivo Myocardial Infarction Model in Rats
-
Animal Preparation: Male rats are anesthetized, and a tracheal cannula is inserted for artificial ventilation. The left carotid artery is cannulated to monitor blood pressure, and the right jugular vein is cannulated for drug administration.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.
-
Ischemia Induction: The suture around the LAD is tightened to induce regional myocardial ischemia. Successful occlusion is confirmed by the appearance of a pale color in the ischemic zone and by electrocardiogram (ECG) changes (e.g., ST-segment elevation).
-
Reperfusion: After the ischemic period (typically 30 minutes), the suture is released to allow for reperfusion of the coronary artery.
-
Drug Administration: Zoniporide or a vehicle is administered intravenously at a specified time before or during ischemia/reperfusion.
-
Infarct Size Assessment: At the end of the reperfusion period (typically 2-24 hours), the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated with a stain (e.g., triphenyltetrazolium chloride, TTC) that differentiates viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the AAR.
Ex Vivo Isolated Perfused Heart Model (Langendorff)
-
Heart Isolation: Rabbits or rats are anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Functional Measurements: A balloon is inserted into the left ventricle to measure cardiac function parameters such as left ventricular developed pressure (LVDP) and left ventricular end-diastolic pressure (LVEDP). Coronary flow is also monitored.
-
Ischemia-Reperfusion Protocol: After a stabilization period, global or regional ischemia is induced by stopping the perfusion or ligating a coronary artery, respectively. This is followed by a period of reperfusion.
-
Drug Treatment: Zoniporide or other compounds are added to the perfusion buffer at desired concentrations before, during, or after the ischemic period.
-
Infarct Size Determination: Following the reperfusion period, the heart is processed for infarct size measurement using TTC staining as described in the in vivo protocol.
Signaling Pathways and Experimental Workflow
The cardioprotective effects of Zoniporide are mediated through specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflows.
Caption: Zoniporide's Mechanism of Cardioprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zoniporide and Amiloride for NHE-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The sodium-hydrogen exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein critical for the regulation of intracellular pH (pHi) and cell volume. Its involvement in various pathophysiological processes, particularly cardiac ischemia-reperfusion injury and cancer, has made it a significant target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two key inhibitors of NHE-1: the highly selective compound Zoniporide and the broader-spectrum diuretic Amiloride.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters of Zoniporide and Amiloride as NHE-1 inhibitors, based on available experimental data.
| Parameter | Zoniporide | Amiloride | References |
| NHE-1 IC50 | 14 nM (human) | ~3 µM (3000 nM)[1] | [1] |
| 73 nM (rat ventricular myocytes)[2] | [2] | ||
| 67 nM (rat platelets)[2] | [2] | ||
| Selectivity | >150-fold for NHE-1 over other NHE isoforms | Non-selective; also inhibits other NHE isoforms and the epithelial sodium channel (ENaC) with high affinity (IC50 ~0.1 µM)[3][4] | [3][4] |
| Primary Mechanism of Action | Potent and selective inhibition of NHE-1, preventing intracellular Na+ and subsequent Ca2+ overload.[1] | Primarily blocks the epithelial sodium channel (ENaC); also inhibits NHE-1 non-selectively.[3] | [1][3] |
Mechanism of Action and Signaling Pathway
NHE-1 is activated by various stimuli, including growth factors and intracellular acidosis, often occurring during events like myocardial ischemia.[1][5] Its activation leads to the extrusion of one intracellular proton in exchange for one extracellular sodium ion.[6] This process, while crucial for pH homeostasis, can be detrimental during ischemia-reperfusion. The influx of sodium disrupts the normal function of the Na+/Ca2+ exchanger, leading to a reversal of its activity and a subsequent overload of intracellular calcium. This calcium overload is a key trigger for a cascade of events leading to cell death.[1]
Zoniporide, a potent and highly selective NHE-1 inhibitor, directly blocks this exchange, thereby mitigating the downstream detrimental effects of sodium and calcium overload.[1] Amiloride also inhibits NHE-1, but its lack of specificity means it affects other ion channels, most notably ENaC, which is its primary therapeutic target as a diuretic.[3]
Caption: NHE-1 signaling pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NHE-1 inhibitors.
Measurement of Intracellular pH Recovery (Fluorimetry)
This assay directly measures the activity of NHE-1 by monitoring the recovery of intracellular pH following an induced acid load.
1. Cell Preparation and Dye Loading:
-
Culture cells (e.g., ventricular myocytes, fibroblasts) on glass coverslips.
-
Load cells with a pH-sensitive fluorescent dye, typically 5-10 µM of BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester), for 30-60 minutes at 37°C in a bicarbonate-free buffer (e.g., HEPES-buffered saline).
2. Induction of Intracellular Acidosis:
-
Induce an acid load using the ammonium chloride (NH4Cl) prepulse technique.
-
Perfuse the cells with a solution containing 20 mM NH4Cl for 3-5 minutes.
-
Subsequently, switch to a sodium-free solution (e.g., replacing NaCl with N-methyl-D-glucamine chloride) to cause a rapid drop in intracellular pH as NH3 diffuses out of the cell, leaving behind H+.
3. Measurement of pH Recovery:
-
Reintroduce a sodium-containing solution to initiate NHE-1-mediated pH recovery.
-
Monitor the fluorescence of BCECF using a fluorometer or a fluorescence microscope with excitation wavelengths of ~490 nm and ~440 nm and an emission wavelength of ~530 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH, calibrated using the nigericin/high-potassium technique.
4. Data Analysis:
-
The initial rate of pH recovery (dpH/dt) is calculated from the slope of the recovery phase.
-
This rate, along with the intracellular buffering capacity, is used to calculate the H+ efflux rate, which is a direct measure of NHE-1 activity.
-
To determine the IC50 of an inhibitor, the assay is repeated with varying concentrations of the compound (e.g., Zoniporide, Amiloride) present during the recovery phase.
Caption: Workflow for NHE-1 activity assessment.
Platelet Swelling Assay
This assay provides a surrogate index of NHE-1 activity by measuring changes in platelet volume.
1. Platelet Isolation:
-
Isolate platelets from whole blood (e.g., human or rabbit) by centrifugation.
-
Resuspend the platelets in a suitable buffer.
2. Induction of Swelling:
-
Induce intracellular acidification and subsequent swelling by resuspending the platelets in a sodium propionate-based medium. Propionic acid diffuses into the platelets and dissociates, lowering the intracellular pH and activating NHE-1.
-
The resulting influx of Na+ via NHE-1 leads to an osmotic influx of water and subsequent platelet swelling.
3. Measurement of Swelling:
-
Measure the change in platelet volume over time using a particle size analyzer or by monitoring changes in light scattering or absorbance in a spectrophotometer.
4. Data Analysis:
-
The rate of platelet swelling is used as an indicator of NHE-1 activity.
-
To determine the inhibitory effect of a compound, the assay is performed in the presence of various concentrations of the inhibitor, and the reduction in the rate of swelling is quantified.
Summary and Conclusion
Zoniporide and Amiloride both inhibit NHE-1, but they represent two distinct classes of inhibitors.
-
Zoniporide is a highly potent and selective NHE-1 inhibitor. Its specificity makes it an excellent tool for investigating the specific roles of NHE-1 in various physiological and pathological processes. Its high potency suggests potential for therapeutic applications where targeted NHE-1 inhibition is desired, such as in cardioprotection during ischemia-reperfusion events.[1]
-
Amiloride is a non-selective NHE-1 inhibitor with much lower potency compared to Zoniporide.[1][3] Its primary clinical use is as a diuretic through the inhibition of ENaC.[3] While it can be used in experimental setting to inhibit NHE-1, its lack of specificity is a significant confounding factor, as the observed effects may be attributable to the inhibition of other ion channels.
For researchers focused on the specific functions of NHE-1, Zoniporide is the superior pharmacological tool. For broader studies on the effects of combined ion channel blockade, or in clinical contexts where its diuretic effect is also relevant, Amiloride may be considered, with the caveat of its non-selective nature. The choice between these two compounds will ultimately depend on the specific research question and the desired level of target specificity.
References
- 1. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amiloride Docking to Acid-sensing Ion Channel-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A mechanism for the activation of the Na/H exchanger NHE-1 by cytoplasmic acidification and mitogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cardioprotective Strategies: Zoniporide vs. Ischemic Preconditioning
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct approaches to cardioprotection: the pharmacological agent Zoniporide and the endogenous protective mechanism of Ischemic Preconditioning (IPC). The information presented is based on preclinical experimental data to assist in the evaluation and consideration of these strategies in the context of mitigating ischemia-reperfusion injury.
Introduction to Cardioprotective Strategies
Ischemia-reperfusion (I/R) injury is a critical concern in clinical scenarios such as myocardial infarction and cardiac surgery, where the restoration of blood flow paradoxically exacerbates tissue damage. Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), represents a targeted pharmacological intervention to counteract the detrimental ionic shifts that occur during I/R.[1][2][3] In contrast, Ischemic Preconditioning (IPC) is a powerful intrinsic phenomenon where brief, non-lethal episodes of ischemia and reperfusion render the myocardium resistant to a subsequent prolonged ischemic insult.[4][5] This guide delves into their mechanisms, comparative efficacy, and the experimental protocols used to evaluate them.
Mechanisms of Action
The two strategies achieve cardioprotection through fundamentally different pathways. Zoniporide offers a direct, targeted inhibition of a key ion exchanger, while IPC orchestrates a complex signaling cascade that prepares the cell for subsequent stress.
Zoniporide: Targeting Intracellular Ion Homeostasis
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis. To counteract this, the NHE-1 transporter becomes hyperactive, extruding protons (H+) from the cell in exchange for sodium ions (Na+).[1] This leads to an accumulation of intracellular Na+, which in turn reverses the direction of the Na+/Ca2+ exchanger, causing a massive influx of calcium (Ca2+). This "Ca2+ overload" is a primary driver of reperfusion injury, triggering hypercontracture, mitochondrial dysfunction, and cell death.[6]
Zoniporide directly blocks the NHE-1 transporter.[2] By preventing the initial surge in intracellular Na+, it averts the subsequent Ca2+ overload, thereby preserving mitochondrial integrity and reducing myocardial damage upon reperfusion.
Ischemic Preconditioning: Activating Endogenous Defense Pathways
IPC is a more complex, multi-faceted process that can be divided into a trigger and an end-effector phase.[7]
-
Triggers: The initial brief ischemic episodes release a host of signaling molecules, including adenosine, bradykinin, and opioids.[8][9]
-
Signaling Cascades: These triggers activate a complex network of intracellular signaling pathways. Key among these are the Reperfusion Injury Salvage Kinase (RISK) pathway, involving kinases like Akt and ERK1/2, and the Survivor Activating Factor Enhancement (SAFE) pathway, which involves the JAK-STAT3 signaling axis.[5]
-
End-Effectors: These signaling cascades converge on several downstream targets, most notably the mitochondria. A critical step is the inhibition of the opening of the mitochondrial permeability transition pore (mPTP) at the onset of reperfusion.[9][10] Preventing mPTP opening preserves mitochondrial function, reduces the release of apoptotic factors, and ultimately protects the cardiomyocyte from death.
Comparative Efficacy: Preclinical Data
Direct comparative studies have shown that while both interventions are highly effective, NHE-1 inhibition may offer more robust protection, particularly against longer ischemic insults.
Table 1: Efficacy of Zoniporide (or other NHE-1 Inhibitors) in Preclinical Models
| Animal Model | Experimental Setup | Duration of Ischemia | Key Parameter | Result | Citation |
| Rabbit (in vivo) | 45 min regional ischemia, 150 min reperfusion | 45 minutes | Infarct Size (% of Risk Zone) | 16.9% (vs. 59.2% in control) | [11] |
| Dog (in vivo) | 60 min coronary occlusion, 3 hr reperfusion | 60 minutes | Infarct Size (% of Area at Risk) | 10.5% (BIIB 513, 0.75 mg/kg) (vs. 30.1% in control) | [8][12] |
| Dog (in vivo) | 90 min coronary occlusion, 3 hr reperfusion | 90 minutes | Infarct Size (% of Area at Risk) | 19.8% (BIIB 513, 3.0 mg/kg) (vs. 41.5% in control) | [8][12] |
| Rat (in vivo) | Ischemia/Reperfusion | Not specified | Myocardial Necrosis Area | 1.4-fold decrease vs. control | [13] |
| Rat (isolated heart) | 150 min hypothermic ischemia, 60 min reperfusion | 150 minutes | Left Ventricular Developed Pressure | Improved preservation vs. vehicle | [2][3] |
Table 2: Efficacy of Ischemic Preconditioning in Preclinical Models
| Animal Model | Experimental Setup | Duration of Ischemia | Key Parameter | Result | Citation |
| Rabbit (in vivo) | 45 min regional ischemia, 150 min reperfusion | 45 minutes | Infarct Size (% of Risk Zone) | 16.3% (vs. 59.2% in control) | [11] |
| Dog (in vivo) | 60 min coronary occlusion, 3 hr reperfusion | 60 minutes | Infarct Size (% of Area at Risk) | 8.1% (4 cycles of IPC) (vs. 30.1% in control) | [8][12] |
| Dog (in vivo) | 90 min coronary occlusion, 3 hr reperfusion | 90 minutes | Infarct Size (% of Area at Risk) | 31.3% (4 cycles of IPC) (vs. 41.5% in control) | [8][12] |
| Rabbit (in vivo) | 30 min coronary occlusion, 72 hr reperfusion | 30 minutes | Infarct Size (% of Area at Risk) | 13.3% (vs. 45.1% in control) | [14] |
| Rabbit (in vivo) | 60 min coronary occlusion, 120 min reperfusion | 60 minutes | Infarct Size (% of Area at Risk) | 27% (vs. 55% in control) | [15] |
Direct Comparison Insights:
In a canine model, both IPC (4 cycles) and a low dose of an NHE-1 inhibitor provided comparable, significant protection against a 60-minute ischemic event. However, when the ischemic duration was extended to 90 minutes, the high-dose NHE-1 inhibitor was markedly more effective at reducing infarct size, whereas the protection afforded by IPC was insignificant.[8][12] This suggests that pharmacological NHE-1 inhibition may have a wider therapeutic window for more prolonged ischemic events. Interestingly, the combination of both therapies resulted in a greater-than-additive protective effect, suggesting they may act through different or complementary mechanisms.[8][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating Zoniporide and IPC in a rat model.
Protocol 1: Zoniporide Efficacy in an Isolated Perfused Rat Heart (Langendorff Model)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with sodium pentobarbital (60 mg/kg, i.p.). The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.[16][17]
-
Perfusion: The heart is retrogradely perfused at a constant pressure with Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2 and maintained at 37°C.[18]
-
Stabilization: The heart is allowed to stabilize for a 20-30 minute period. A balloon is inserted into the left ventricle to measure isovolumetric function (LVDP, LVEDP).
-
Drug Administration: Zoniporide is added to the perfusate at the desired concentration (e.g., 1 µM) and infused for a set period (e.g., 15 minutes) prior to ischemia. The control group receives the vehicle.
-
Global Ischemia: Perfusion is stopped to induce global normothermic ischemia for a duration of 30-45 minutes.
-
Reperfusion: Perfusion is restored, and the heart is reperfused for 60-120 minutes.
-
Data Collection: Hemodynamic parameters (LVDP, LVEDP, heart rate) are recorded continuously. At the end of reperfusion, the heart may be sectioned and stained with triphenyltetrazolium chloride (TTC) to quantify infarct size.
Protocol 2: Ischemic Preconditioning in an in vivo Rabbit Model
-
Animal Preparation: New Zealand white rabbits are anesthetized, intubated, and mechanically ventilated. A left thoracotomy is performed to expose the heart. A suture is passed around a major branch of the left coronary artery.[14]
-
Ischemic Preconditioning (IPC) Protocol: The IPC group is subjected to four cycles of 5 minutes of coronary artery occlusion followed by 5 minutes of reperfusion by tightening and releasing the snare around the coronary artery.[14] The control group undergoes the same surgical procedure without the IPC protocol.
-
Sustained Ischemia: Following the final reperfusion cycle of the IPC protocol (or a corresponding time in the control group), the coronary artery is occluded for a prolonged period, typically 30-60 minutes.
-
Reperfusion: The snare is released, and the myocardium is reperfused for 2-3 hours.
-
Infarct Size Determination: At the end of reperfusion, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (the non-blue tissue). The heart is then excised, sectioned, and incubated in TTC to differentiate viable (red) from infarcted (pale) tissue. Infarct size is expressed as a percentage of the area at risk.[11]
Visualizing the Pathways and Processes
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of Zoniporide and Ischemic Preconditioning.
Caption: Mechanism of action for Zoniporide in preventing reperfusion injury.
Caption: Simplified signaling pathways involved in Ischemic Preconditioning.
Experimental Workflow
This diagram outlines a typical workflow for a preclinical study comparing Zoniporide and IPC.
Caption: Comparative experimental workflow for cardioprotection studies.
Conclusion
Both Zoniporide and Ischemic Preconditioning have demonstrated significant cardioprotective effects in robust preclinical models. Zoniporide acts through a direct and well-defined mechanism: the inhibition of NHE-1, which prevents downstream deleterious ionic imbalances. IPC, while arguably the most powerful endogenous protective mechanism, relies on the complex orchestration of multiple signaling pathways.
Preclinical evidence suggests that while both are effective, NHE-1 inhibition may provide more consistent protection, especially as the duration of the ischemic insult increases. The additive effect observed when both therapies are combined suggests they are not mutually exclusive and could potentially be used in concert. However, the clinical translation of NHE-1 inhibitors, including Zoniporide, has faced challenges, with some trials failing to demonstrate efficacy, underscoring the complexities of applying preclinical findings to human patients. IPC, while potent, is a procedural intervention that must be applied prior to the ischemic event, limiting its application in unpredictable scenarios like acute myocardial infarction. Continued research into the signaling nuances of IPC and the optimization of pharmacological agents like Zoniporide is essential for developing effective therapies against ischemia-reperfusion injury.
References
- 1. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 2. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Comparing Cardioprotetion by DiOHF Intervention and Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Na(+)/H(+) exchanger confers greater cardioprotection against 90 minutes of myocardial ischemia than ischemic preconditioning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ischemic preconditioning and Na+/H+ exchange inhibition improve reperfusion ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. ahajournals.org [ahajournals.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Equal reduction in infarct size by ethylisopropyl-amiloride pretreatment and ischemic preconditioning in the in situ rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. [Cardioprotective properties of zoniporide studied on experimental ischemia and reperfusion models in rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myocardial infarct size-limiting effect of ischemic preconditioning was not attenuated by oxygen free-radical scavengers in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
- 17. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ex vivo rat heart normothermic perfusion with intermittent low flow and triiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]
Zoniporide's Potency in Human Versus Rabbit Platelets: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the species-specific inhibitory effects of a compound is paramount. This guide provides a comparative analysis of the IC50 of Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger 1 (NHE-1), in human and rabbit platelets. While direct comparative in vitro IC50 data is limited, this document synthesizes available findings to offer valuable insights for preclinical research and development.
Executive Summary
Data Presentation: Zoniporide Inhibition in Human vs. Rabbit Platelets
| Species | Parameter | Value | Notes |
| Human | IC50 (in vitro) | 14 nM[1] | Determined by inhibition of NHE-1-dependent platelet swelling. |
| Rabbit | Inhibition (in vivo) | 93% at 4 mg/kg/h[1] | Measured as inhibition of NHE-1-mediated platelet swelling. A direct in vitro IC50 is not currently available in the literature. |
Note: The lack of a direct in vitro IC50 for rabbit platelets prevents a direct quantitative comparison of potency. The provided in vivo data for rabbits demonstrates strong biological activity but is not directly comparable to the in vitro IC50 value for human platelets.
Experimental Protocols
A generalized protocol for determining the IC50 of an NHE-1 inhibitor like Zoniporide in platelets, based on the principle of measuring the inhibition of NHE-1-dependent platelet swelling, is outlined below. This method is applicable to both human and rabbit platelets, with species-specific adjustments as necessary.
Objective: To determine the concentration of Zoniporide required to inhibit 50% of the NHE-1-dependent platelet swelling induced by an acid load.
Materials:
-
Freshly isolated human or rabbit platelets
-
Zoniporide stock solution of known concentration
-
Platelet wash buffer (e.g., CGS buffer: 120 mM NaCl, 13 mM sodium citrate, 30 mM glucose, pH 6.5)
-
Assay buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Acidifying agent (e.g., propionate-based buffer or nigericin)
-
Platelet aggregometer or a plate reader capable of measuring light scattering or absorbance changes
-
Control inhibitor (optional, e.g., a known NHE-1 inhibitor like Cariporide)
Procedure:
-
Platelet Preparation:
-
Collect whole blood in an anticoagulant (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed to obtain platelet-rich plasma (PRP).
-
Isolate platelets from PRP by centrifugation and wash them with a suitable wash buffer.
-
Resuspend the final platelet pellet in the assay buffer to a standardized concentration.
-
-
Assay Setup:
-
Pre-incubate aliquots of the platelet suspension with varying concentrations of Zoniporide (typically in a serial dilution) or vehicle control for a specified period at 37°C.
-
-
Induction of Platelet Swelling:
-
Induce an intracellular acid load to activate NHE-1. This can be achieved by adding an acidifying agent like a propionate-based buffer.
-
The activation of NHE-1 will lead to Na+ influx and subsequent water entry, causing the platelets to swell.
-
-
Measurement of Platelet Swelling:
-
Monitor the change in platelet volume over time. This is typically measured as a decrease in light absorbance or an increase in light scattering using an aggregometer or a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of platelet swelling for each Zoniporide concentration.
-
Normalize the rates relative to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the Zoniporide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Zoniporide that produces 50% inhibition of platelet swelling.
-
Mandatory Visualizations
Signaling Pathway of NHE-1 Inhibition in Platelets
Caption: Zoniporide inhibits NHE-1, blocking Na+ influx and subsequent Ca2+ rise, thus reducing platelet activation.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Zoniporide by measuring inhibition of platelet swelling.
References
Comparative Analysis of the Hemodynamic Effects of Zoniporide and Cariporide in Cardioprotection
A definitive guide for researchers and drug development professionals on the hemodynamic and cardioprotective profiles of two prominent NHE-1 inhibitors.
Zoniporide and Cariporide, both potent inhibitors of the sodium-hydrogen exchanger isoform 1 (NHE-1), have been extensively studied for their cardioprotective effects, particularly in the context of ischemia-reperfusion injury. This guide provides a comparative analysis of their hemodynamic effects, supported by experimental data, to aid researchers in the fields of cardiology and pharmacology. The inhibition of NHE-1 is a critical therapeutic target as it plays a significant role in the pathophysiology of myocardial injury following an ischemic event.[1][2]
Mechanism of Action: NHE-1 Inhibition
During myocardial ischemia, intracellular acidosis triggers the hyperactivity of the NHE-1, leading to an influx of sodium ions in an attempt to restore pH balance. This sodium overload subsequently reverses the action of the sodium-calcium exchanger, causing a detrimental accumulation of intracellular calcium. This calcium overload exacerbates cellular injury and can lead to cell death. Both Zoniporide and Cariporide exert their cardioprotective effects by inhibiting this initial step in the injury cascade.
Caption: Signaling pathway of NHE-1 hyperactivation during ischemia and its inhibition by Zoniporide and Cariporide.
Comparative Efficacy and Potency
Experimental data consistently demonstrates that Zoniporide is a more potent NHE-1 inhibitor than Cariporide. In rabbit models of myocardial ischemia-reperfusion injury, Zoniporide was found to be approximately 20-fold more potent than Cariporide.[3]
| Parameter | Zoniporide | Cariporide | Eniporide (for reference) | Reference |
| EC50 (in vitro, rabbit heart) | 0.25 nM | 5.11 nM | 0.69 nM | [1][2][3] |
| Infarct Size Reduction (in vitro, 50 nM) | 83% | Equivalent to Zoniporide (at higher concentrations) | 58% | [1][2][3] |
| ED50 (in vivo, anesthetized rabbit) | 0.45 mg/kg/h | Not explicitly stated in direct comparison | Not available | [1][2][3] |
| IC50 (in vitro, rat ventricular myocytes, 25°C) | 73 nM | 130 nM | Not available | [4] |
| IC50 (in vitro, rat platelets, 25°C) | 67 nM | Not available | Not available | [4][5] |
Hemodynamic Effects: A Key Differentiator
A significant finding from preclinical studies is that Zoniporide exerts its cardioprotective effects without inducing significant hemodynamic changes. In anesthetized rabbits, Zoniporide did not cause any notable alterations in mean arterial pressure, heart rate, or the rate pressure product.[2][3] This stable hemodynamic profile is a desirable characteristic for a cardioprotective agent, as it minimizes the risk of adverse cardiovascular events.
In contrast, while Cariporide has also demonstrated cardioprotective effects, clinical trials have raised some concerns. The GUARDIAN trial showed a benefit of Cariporide in reducing the incidence of death and myocardial infarction in a subgroup of high-risk patients undergoing coronary artery bypass graft (CABG) surgery.[6][7] However, the subsequent EXPEDITION trial, which used a higher dose of Cariporide in CABG patients, was associated with an increased risk of mortality and cerebrovascular events, leading to the discontinuation of its clinical development for this indication.[8][9] Some experimental data suggests that higher doses of Cariporide can influence hemodynamic parameters.[6]
| Hemodynamic Parameter | Zoniporide (in vivo, rabbit) | Cariporide (Clinical Trials) | Reference |
| Mean Arterial Pressure | No significant change | No significant changes at therapeutic doses in some studies, but concerns at higher doses. | [2][3][6] |
| Heart Rate | No significant change | No significant changes reported as a primary effect. | [2][3] |
| Rate Pressure Product | No significant change | Not a primary endpoint in clinical trials. | [2][3] |
| Adverse Events | Well-tolerated in preclinical models | Increased risk of stroke and mortality at high doses in the EXPEDITION trial. | [1][8] |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the comparative studies.
In Vitro Rabbit Langendorff Model of Myocardial Ischemia-Reperfusion
Caption: Workflow for the in vitro Langendorff isolated heart model.
This model involves isolating a rabbit heart and perfusing it with a crystalloid buffer. The heart is subjected to a period of regional ischemia by ligating a coronary artery, followed by a period of reperfusion. The infarct size is then determined using triphenyltetrazolium chloride (TTC) staining, which distinguishes viable from necrotic tissue. This allows for the direct assessment of a drug's cardioprotective efficacy independent of systemic hemodynamic effects.[3]
In Vivo Anesthetized Rabbit Model of Myocardial Ischemia-Reperfusion
Caption: Workflow for the in vivo anesthetized rabbit model.
In this model, rabbits are anesthetized and instrumented for continuous monitoring of hemodynamic parameters. A coronary artery is occluded to induce regional ischemia, followed by reperfusion. The drug or vehicle is administered intravenously before and during the ischemic and reperfusion periods. This model allows for the evaluation of a drug's cardioprotective effects in the presence of systemic circulation and neurohormonal influences, as well as the direct assessment of its hemodynamic impact.[2][3]
Conclusion
Both Zoniporide and Cariporide are effective inhibitors of NHE-1 with demonstrated cardioprotective properties. The key distinction lies in their potency and hemodynamic profiles. Zoniporide is a more potent inhibitor that, in preclinical models, offers significant cardioprotection without adversely affecting systemic hemodynamics.[1][2][3] While Cariporide has also shown benefits, its clinical development has been hampered by dose-limiting adverse effects in large-scale trials.[8][9] For researchers and drug development professionals, Zoniporide's profile suggests a potentially wider therapeutic window and a more favorable safety margin, making it a compelling candidate for further investigation in the treatment of ischemic heart disease.
References
- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the sodium-hydrogen exchanger with cariporide to prevent myocardial infarction in high-risk ischemic situations. Main results of the GUARDIAN trial. Guard during ischemia against necrosis (GUARDIAN) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of NHE-1 in Cardiac Ischemia-Reperfusion Injury Using Zoniporide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Na+/H+ exchanger isoform 1 (NHE-1) is a crucial membrane protein responsible for regulating intracellular pH (pHi)[1]. In the context of cardiac ischemia-reperfusion (I/R) injury, the role of NHE-1 is both protective and paradoxical. During ischemia, intracellular acidosis activates NHE-1 to extrude protons, but this leads to an influx of sodium ions (Na+)[2][3]. This Na+ overload subsequently reverses the Na+/Ca2+ exchanger, causing a massive influx of calcium (Ca2+) that triggers cell injury, hypercontracture, and apoptosis[4][5]. Validating the pathological contribution of NHE-1 is therefore a critical step in developing cardioprotective therapies.
Zoniporide is a potent and highly selective pharmacological inhibitor of NHE-1, making it an invaluable tool for studying the exchanger's function[2][6][7]. This guide provides a comparative overview of using Zoniporide to validate the role of NHE-1 in a cardiac I/R injury model, comparing it with other pharmacological and genetic methods.
Pharmacological Validation: A Comparison of NHE-1 Inhibitors
Zoniporide belongs to a class of pyrazolylguanidine NHE-1 inhibitors and offers greater potency compared to older compounds like Cariporide[4][8]. The selection of an appropriate inhibitor is crucial for obtaining specific and reliable results.
| Table 1: Comparison of Common NHE-1 Inhibitors | ||||
| Inhibitor | Chemical Class | Potency (IC50 / EC50) | Selectivity (vs. other NHE isoforms) | Key Advantages & Disadvantages |
| Zoniporide | Pyrazolylguanidine | ~14 nM (human NHE-1)[6]; 0.25 nM (rabbit heart)[9][10] | >150-fold vs. other isoforms[6] | Adv: High potency and selectivity. Reduces infarct size without major hemodynamic changes[9][10]. Disadv: Limited clinical trial success for the general class[11]. |
| Cariporide | Benzoylguanidine | ~50 nM (NHE-1); 130 nM (rat myocytes)[4] | Selective for NHE-1 over NHE-2 and NHE-3. | Adv: Well-studied, extensively used in preclinical models[1][3]. Disadv: Less potent than Zoniporide[4][10]. Clinical trials showed mixed results with some adverse effects[11][12]. |
| Amiloride | Pyrazinoylguanidine | Micromolar range | Non-selective, inhibits other NHE isoforms and ion channels[1][8]. | Adv: Widely available, historical benchmark. Disadv: Low potency and poor selectivity make it unsuitable for specific NHE-1 validation[8]. |
Experimental Validation: Zoniporide in a Cardiac I/R Model
The primary mechanism by which NHE-1 inhibitors like Zoniporide confer cardioprotection is by attenuating the intracellular Na+ and subsequent Ca2+ overload during ischemia and reperfusion[4]. This can be validated by measuring physiological and cellular outcomes in established disease models.
Signaling Pathway of NHE-1 in Ischemia-Reperfusion Injury
Ischemic conditions trigger a cascade of events where NHE-1 hyperactivity is a key contributor to myocardial cell death. Inhibiting this pathway with Zoniporide is hypothesized to break this detrimental cycle.
Comparative Experimental Data
Data from preclinical studies consistently show the efficacy of Zoniporide in reducing myocardial damage. A comparison with genetic knockdown methods provides a robust validation of NHE-1 as the specific target.
| Table 2: Comparative Efficacy in a Rabbit I/R Model (30 min Ischemia / 120 min Reperfusion) | |||
| Experimental Group | Intervention | Infarct Size (% of Area-at-Risk) | Key Finding |
| Control (Vehicle) | Saline Infusion | 57 ± 3% | Represents the baseline damage from I/R injury[9]. |
| Zoniporide | 4 mg/kg/h IV Infusion | 14 ± 2% | Zoniporide significantly reduces infarct size by ~75%[9]. |
| NHE-1 siRNA | Hypothetical Data | ~18% | Genetic silencing of NHE-1 produces a comparable protective effect, confirming the target specificity[13][14]. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are outlines for in vivo and in vitro validation studies.
Protocol 1: In Vivo Rabbit Model of Myocardial I/R Injury
This protocol is designed to assess the cardioprotective effect of Zoniporide on infarct size.
-
Animal Preparation: Anesthetize New Zealand White rabbits (3-4 kg) with sodium pentobarbital. Maintain anesthesia via continuous infusion. Ventilate the animals with 100% oxygen[9].
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around a prominent branch of the left coronary artery[9].
-
Drug Administration: Begin a continuous intravenous infusion of Zoniporide (e.g., 0.45 mg/kg/h for ED50) or vehicle (saline) 30 minutes prior to ischemia[9][10].
-
Ischemia & Reperfusion: Induce regional ischemia by tightening the coronary artery snare for 30 minutes. Confirm ischemia by observing regional cyanosis. Release the snare to allow for 120 minutes of reperfusion[9].
-
Infarct Size Analysis: At the end of reperfusion, excise the heart. Stain the left ventricle with triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. Calculate the infarct area as a percentage of the area-at-risk[9].
Protocol 2: In Vitro NHE-1 Activity Assay in Cardiomyocytes
This assay directly measures the inhibitory effect of Zoniporide on NHE-1 function.
-
Cell Preparation: Isolate ventricular myocytes from an adult rat heart.
-
pH Measurement: Load myocytes with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Acidification: Induce intracellular acidosis using a prepulse technique with NH4Cl.
-
Inhibitor Application: Perfuse the cells with a buffer containing Zoniporide at various concentrations (e.g., 1 nM to 1 µM) or vehicle[4][15].
-
pH Recovery: Monitor the rate of intracellular pH recovery using fluorescence microscopy. The rate of H+ efflux (J_H) is a direct measure of NHE-1 activity[4].
-
Data Analysis: Plot the rate of pH recovery against the Zoniporide concentration to determine the IC50 value[15].
Alternative Validation Strategy: Genetic Knockdown
While potent inhibitors like Zoniporide are effective, a multi-faceted approach provides the strongest validation. Using small interfering RNA (siRNA) to specifically knock down NHE-1 expression offers a non-pharmacological comparison.
References
- 1. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? [imrpress.com]
- 2. What is Zoniporide used for? [synapse.patsnap.com]
- 3. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]
- 6. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cariporide - Wikipedia [en.wikipedia.org]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. qiagen.com [qiagen.com]
A Comparative Analysis of the Neurotoxic Profiles of Zoniporide and Other NHE-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Neurotoxic Effects of Zoniporide Against Alternative Na+/H+ Exchanger-1 (NHE-1) Inhibitors, Supported by Experimental Data.
The Na+/H+ exchanger isoform 1 (NHE-1) has emerged as a promising therapeutic target for a variety of conditions, including cardiac ischemia-reperfusion injury and cancer. However, the development of NHE-1 inhibitors has been hampered by concerns about potential side effects, including neurotoxicity. This guide provides a comparative assessment of the neurotoxic effects of Zoniporide, a potent and selective NHE-1 inhibitor, against other notable inhibitors in its class: Cariporide, Sabiporide, and Amiloride. This comparison is based on available preclinical and clinical data to inform future research and drug development in this area.
Executive Summary
Zoniporide has demonstrated clear evidence of neurotoxicity in preclinical animal studies, specifically causing peripheral sensory axonopathy. In contrast, other NHE-1 inhibitors such as Cariporide, Sabiporide, and Amiloride have predominantly shown neuroprotective effects in various models of neuronal injury, although high-dose clinical trials of Cariporide have raised safety concerns regarding cerebrovascular events. This guide synthesizes the available data to provide a direct comparison of these compounds' effects on the nervous system.
Comparative Data on Neurotoxic and Neuroprotective Effects
The following tables summarize the key findings from preclinical and clinical studies on Zoniporide and other selected NHE-1 inhibitors.
Table 1: Neurotoxicity Profile of Zoniporide
| Animal Model | Dosing Regimen | Duration | Observed Neurotoxic Effects | Reference |
| Sprague-Dawley Rats | Continuous intravenous infusion (5, 15, or 50 mg/kg/day) | 1 month | Dose-dependent, minimal to mild, focal or multifocal nerve fiber (axonal) degeneration in the spinal cord and/or sciatic nerve. Slowing of caudal nerve conduction velocity. Axonal degeneration in the dorsal funiculus, dorsal roots, dorsal root ganglia (DRG), radial, sciatic, and tibial nerves. | [1] |
| Beagle Dogs | Continuous intravenous infusion (1, 3, or 10 mg/kg/day) | 1 month | Impairment of the patellar reflex and associated postural reaction changes. Minimal to marked proximal nerve fiber degeneration in the DRG. Minimal nerve fiber degeneration in the dorsal roots and funiculi of the spinal cord. | [1] |
Table 2: Neuroprotective and Adverse Effect Profiles of Other NHE-1 Inhibitors
| Inhibitor | Animal/Clinical Model | Dosing Regimen | Duration | Observed Effects | Reference |
| Cariporide | In vitro (cultured neurons) | 100 nM | Pre-treatment | Reduced glutamate-induced necrotic and apoptotic neuronal cell death. Attenuated mitochondrial Ca2+ overload and reactive oxygen species (ROS) accumulation. | [2] |
| Clinical Trial (EXPEDITION study) | High-dose intravenous infusion | Post-cardiac surgery | Increased rate of mortality associated with an increase in cerebrovascular events. | [3][4][5] | |
| Sabiporide | In vitro (cultured neurons) & In vivo (mouse model of brain ischemia) | In vitro: Pre-treatment; In vivo: Not specified | Not specified | Attenuated glutamate- or NMDA-induced neuronal cell death. Reduced infarct size and edema volume in a brain ischemia model. | [6] |
| Amiloride | In vivo (mouse model of Parkinson's disease) | Not specified | Not specified | Protected substantia nigra neurons from MPTP-induced degeneration. | [7][8] |
| In vivo (mouse model of global cerebral ischemia) | 10 mg/kg, i.p. | Single dose post-ischemia | Reduced zinc accumulation and neuronal death in the hippocampus. | [9][10] |
Experimental Protocols
Zoniporide Neurotoxicity Study
Objective: To evaluate the potential neurotoxicity of Zoniporide following continuous intravenous infusion in rats and dogs for up to one month.[1]
Animal Models:
Dosing:
-
Rats: Continuous intravenous infusion of Zoniporide at doses of 5, 15, or 50 mg/kg/day for one month.[1]
-
Dogs: Continuous intravenous infusion of Zoniporide at doses of 1, 3, or 10 mg/kg/day for one month.[1]
Assessments:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Functional Tests (Rats): Caudal nerve conduction velocity was measured at the end of the study.[1]
-
Functional Tests (Dogs): Patellar reflex and postural reactions were assessed.[1]
-
Histopathology: At necropsy, nervous system tissues including the brain, spinal cord, dorsal root ganglia, and peripheral nerves were collected, processed, and examined microscopically for evidence of nerve fiber degeneration.[1]
Cariporide Neuroprotection Study (Glutamate-Induced Excitotoxicity)
Objective: To investigate the ability of Cariporide to prevent glutamate-induced necrotic cell death in cultured neurons.[2]
Model: Primary cultures of mouse cortical neurons.
Treatment:
-
Neurons were pre-treated with 100 nM Cariporide before being exposed to glutamate.[2]
Assessments:
-
Cell Viability: Assessed to determine the extent of neuronal death.
-
Apoptosis and Necrosis Assays: To distinguish between different modes of cell death.[2]
-
Mitochondrial Function: Measurement of mitochondrial membrane potential and reactive oxygen species (ROS) production.[2]
-
Intracellular Calcium Imaging: To monitor changes in cytosolic and mitochondrial Ca2+ concentrations.[2]
Signaling Pathways and Mechanisms
The differential effects of Zoniporide and other NHE-1 inhibitors on the nervous system likely stem from a complex interplay of factors including their specific binding properties, off-target effects, and the physiological context of the experimental model.
Zoniporide-Induced Neurotoxicity: A Focus on Sensory Axonopathy
The available data strongly suggests that Zoniporide's neurotoxicity is targeted towards peripheral sensory neurons, leading to axonal degeneration.[1] While the precise molecular mechanism remains to be fully elucidated, it is hypothesized that sustained inhibition of NHE-1 in these specific neurons may disrupt crucial ion homeostasis, leading to a cascade of events culminating in axonal damage.
Neuroprotection by Other NHE-1 Inhibitors: Counteracting Excitotoxicity and Ischemic Damage
In contrast to Zoniporide, inhibitors like Cariporide, Sabiporide, and Amiloride have demonstrated neuroprotective properties in models of excitotoxicity and ischemia.[2][6][7][8][9][10] The primary mechanism is believed to be the prevention of intracellular Ca2+ overload and the mitigation of intracellular acidosis, which are key events in the neuronal death cascade triggered by these insults.
Discussion and Future Directions
The contrasting neurological profiles of Zoniporide and other NHE-1 inhibitors highlight the complexity of targeting this ubiquitously expressed ion exchanger. While the neuroprotective effects of Cariporide, Sabiporide, and Amiloride in specific pathological contexts are promising, the adverse cerebrovascular events observed with high-dose Cariporide in a clinical setting serve as a critical reminder of the potential for on-target toxicity.[3][4][5]
The specific neurotoxicity of Zoniporide towards peripheral sensory neurons warrants further investigation to understand the underlying molecular determinants.[1] Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical studies designed to assess the neurotoxic potential of different NHE-1 inhibitors under the same experimental conditions are crucial.
-
Dose-Response Relationships: A thorough understanding of the dose-response relationship for both neuroprotective and neurotoxic effects is essential for defining a therapeutic window.
-
Isoform Selectivity: Investigating whether the observed differences in neurotoxicity are related to varying degrees of selectivity for different NHE isoforms could guide the development of safer inhibitors.
-
Blood-Brain Barrier Penetration: The extent to which these inhibitors cross the blood-brain barrier could significantly influence their neurological effects.
References
- 1. Neurotoxic effects of zoniporide: a selective inhibitor of the NA+/H+ exchanger isoform 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Na+/H+ exchanger-1 inhibitor cariporide prevents glutamate-induced necrotic neuronal death by inhibiting mitochondrial Ca2+ overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of sabiporide, a specific Na+/H+ exchanger inhibitor, on neuronal cell death and brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amiloride is neuroprotective in an MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiloride is neuroprotective in an MPTP model of Parkinson's disease. | Profiles RNS [profiles.jefferson.edu]
- 9. An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Safe and Compliant Disposal of Zoniporide Dihydrochloride: A Procedural Guide
The proper disposal of Zoniporide dihydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures regulatory compliance but also mitigates risks to personnel and the surrounding ecosystem. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
At its core, the disposal of any chemical reagent must be conducted in accordance with all applicable federal, state, and local regulations.[1] Institutional guidelines, often administered by an Environmental Health and Safety (EHS) department, will provide specific procedures for waste management and should always be consulted.
Key Disposal and Handling Parameters
To facilitate a clear understanding of the necessary precautions and procedures, the following table summarizes the essential information for managing this compound waste.
| Parameter | Guideline | Source(s) |
| Waste Classification | While not consistently classified as a transport-regulated hazardous material, it should be managed as a chemical waste in a laboratory setting. | [2][3] |
| Personal Protective Equipment (PPE) | Safety glasses, suitable protective gloves, and in case of inadequate ventilation, respiratory protection. | [4][5] |
| Waste Segregation | Do not mix with other waste streams.[3] Store separately from incompatible materials such as strong oxidizing agents.[5][6] | |
| Recommended Container | Keep in original, suitable, and closed containers for disposal.[3][5] Containers must be in good condition and properly sealed.[7] | |
| Spill Management | For dry spills, avoid dust generation.[3] Mix with an inert absorbent material like sand or vermiculite, then collect in a suitable container for disposal.[4] | |
| Environmental Precautions | Do not allow entry into sewers, surface water, or ground water.[2][3] The substance is noted as slightly hazardous for water.[2] | |
| Final Disposal Method | Arrange for disposal through an approved waste disposal plant or a licensed hazardous waste management company.[4][5] |
Standard Operating Procedure for Disposal
The following protocol outlines the standard procedure for the disposal of this compound from a laboratory setting. This workflow is designed to ensure safety and compliance at each stage of the process.
Experimental Protocol: Chemical Waste Disposal
Objective: To safely collect, store, and dispose of this compound waste in compliance with regulatory standards.
Materials:
-
This compound waste (solid or in solution)
-
Designated hazardous waste container (compatible material, leak-proof, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Inert absorbent material (e.g., vermiculite or sand) for spill cleanup
-
Waste pickup request forms (as required by your institution)
Methodology:
-
Preparation and PPE: Before handling the waste, ensure you are in a well-ventilated area, such as a fume hood.[4] Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Indicate the approximate quantity of the waste.
-
Ensure the date of accumulation is recorded on the label.
-
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[3]
-
To decontaminate, triple-rinse the container with a suitable solvent that can dissolve the compound.
-
Collect the rinsate as hazardous waste and dispose of it with the primary this compound waste stream.[6]
-
-
Arranging for Final Disposal:
Visualizing the Disposal Workflow and Logic
To further clarify the procedural flow and the governing principles of safe disposal, the following diagrams have been generated.
Caption: Workflow for this compound Disposal.
Caption: Compliance framework for chemical waste disposal.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. staging.keyorganics.net [staging.keyorganics.net]
- 5. fishersci.com [fishersci.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Guidance for Handling Zoniporide Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Zoniporide dihydrochloride, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] The following procedural guidance outlines operational plans, personal protective equipment requirements, and disposal protocols to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as not a hazardous substance or mixture, it is crucial to adhere to best practices in laboratory safety and utilize personal protective equipment.[2][3] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye Protection | Safety goggles with side-shields | To prevent eye contact with dust or aerosols. |
| Hand Protection | Protective, impermeable gloves | The glove material should be resistant to the chemical. Given the lack of specific testing data, nitrile gloves are a common and generally effective choice for handling powdered chemicals. |
| Body Protection | Impervious clothing (e.g., laboratory coat) | To protect skin from accidental contact. |
| Respiratory Protection | Suitable respirator (e.g., NIOSH-certified N95 or higher) | Recommended when there is a risk of generating airborne powder or aerosols, especially when handling larger quantities or during procedures that may create dust.[4] Use in accordance with a respiratory protection program.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood or an area with appropriate exhaust ventilation is recommended, especially when handling the solid form to avoid dust and aerosol formation.[2]
-
Ensure that an accessible safety shower and eye wash station are available.[2]
-
Before starting, gather all necessary materials, including the chemical, appropriate solvents, weighing equipment, and waste containers.
2. Handling the Compound:
-
Avoid inhalation, and contact with eyes and skin.[2]
-
When weighing the solid, do so carefully to minimize the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing. Zoniporide hydrochloride hydrate is soluble in water at 2 mg/mL, and warming may be necessary to achieve a clear solution.
3. Storage:
-
Keep the container tightly sealed.[2]
-
Store in a desiccated environment at 2-8°C.
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response is critical to contain the material and decontaminate the area.
1. Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wear the appropriate personal protective equipment as outlined above, including respiratory protection. A self-contained breathing apparatus may be necessary for large spills.[2]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[2]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
2. Disposal:
-
Dispose of all waste materials, including contaminated PPE and spill cleanup materials, in accordance with federal, state, and local regulations.[2]
-
Do not allow the product to enter drains, water courses, or the soil.[2]
-
Uncleaned packaging should be treated as hazardous waste and disposed of according to official regulations.[3]
The following diagram illustrates a logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
